molecular formula C14H14N2O2 B1590182 4-Dimethylamino-4'-nitrobiphenyl CAS No. 2143-87-5

4-Dimethylamino-4'-nitrobiphenyl

Cat. No.: B1590182
CAS No.: 2143-87-5
M. Wt: 242.27 g/mol
InChI Key: PLGALHOPBAVGHQ-UHFFFAOYSA-N
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Description

4-Dimethylamino-4'-nitrobiphenyl is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Dimethylamino-4'-nitrobiphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Dimethylamino-4'-nitrobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dimethylamino-4'-nitrobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-dimethyl-4-(4-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGALHOPBAVGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544763
Record name N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2143-87-5
Record name N,N-Dimethyl-4′-nitro[1,1′-biphenyl]-4-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine
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Record name [1,1'-Biphenyl]-4-amine, N,N-dimethyl-4'-nitro-
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Foundational & Exploratory

4-Dimethylamino-4'-nitrobiphenyl synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Dimethylamino-4'-nitrobiphenyl

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 4-Dimethylamino-4'-nitrobiphenyl, a key intermediate in the development of functional organic materials and pharmaceutical compounds. The methodologies described herein are grounded in established chemical principles, prioritizing reproducibility, safety, and a thorough understanding of the reaction mechanism.

Strategic Overview of Synthesis

The core structure of 4-Dimethylamino-4'-nitrobiphenyl is a biaryl system, featuring an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends. This push-pull electronic configuration makes it a valuable solvatochromic dye and a precursor for materials with nonlinear optical properties. The primary challenge in its synthesis is the selective formation of the carbon-carbon single bond connecting the two phenyl rings.

While classical methods like the Ullmann condensation exist for biaryl synthesis, modern synthetic chemistry overwhelmingly favors palladium-catalyzed cross-coupling reactions for their superior efficiency, milder conditions, and broader functional group tolerance.[1][2] Among these, the Suzuki-Miyaura coupling is arguably the most versatile and widely implemented strategy for constructing C(sp²)-C(sp²) bonds.[1][2][3]

This guide will focus on the Suzuki-Miyaura cross-coupling reaction as the primary and recommended route for the synthesis of 4-Dimethylamino-4'-nitrobiphenyl.

The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][3] The reaction is lauded for its operational simplicity and the stability and low toxicity of the boronic acid reagents.

Retrosynthetic Analysis

Two primary Suzuki-Miyaura disconnection approaches are viable for the target molecule:

  • Route A: Coupling of 4-(dimethylamino)phenylboronic acid with a 4-halonitrobenzene (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene).

  • Route B: Coupling of 4-nitrophenylboronic acid with a 4-halo-N,N-dimethylaniline (e.g., 4-bromo-N,N-dimethylaniline).

Both routes are chemically sound. The choice often depends on the commercial availability and cost of the starting materials. For this guide, we will detail Route A , utilizing 4-iodonitrobenzene for its higher reactivity in the initial oxidative addition step compared to its bromo- or chloro-analogs.

The Catalytic Cycle: Mechanism of Action

The efficacy of the Suzuki-Miyaura coupling stems from a well-understood palladium catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing the reaction. The cycle consists of three fundamental steps:[1][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-iodonitrobenzene), forming a Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation: The halide on the Pd(II) complex is replaced by the aryl group from the boronic acid. This step requires activation of the boronate species by a base (e.g., K₂CO₃, NaOH), forming a more nucleophilic borate complex.

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_caption Fig. 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (4-Iodonitrobenzene) pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-B(OH)₂ / Base (4-(Dimethylamino)phenylboronic acid) biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² (Product) caption_node

Fig. 1: Suzuki-Miyaura Catalytic Cycle

Detailed Synthesis Protocol

This protocol provides a robust and reproducible method for the synthesis of 4-Dimethylamino-4'-nitrobiphenyl on a research laboratory scale.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )CAS NumberKey Hazards
4-Iodonitrobenzene249.01636-98-6Harmful if swallowed, inhaled, or in contact with skin. Causes eye irritation.[4]
4-(Dimethylamino)phenylboronic acid164.9917966-06-6Skin/eye irritant.
Tetrakis(triphenylphosphine)palladium(0)1155.5614221-01-3Sensitizer, irritant.
Potassium Carbonate (K₂CO₃), Anhydrous138.21584-08-7Serious eye irritation.
Toluene92.14108-88-3Flammable, reproductive toxicity, aspiration hazard.
Ethanol (95%)46.0764-17-5Flammable.
Deionized Water18.027732-18-5N/A
Ethyl Acetate88.11141-78-6Flammable, eye irritation.
Hexane86.18110-54-3Flammable, aspiration hazard, reproductive toxicity.
Magnesium Sulfate (MgSO₄), Anhydrous120.377487-88-9N/A
Experimental Procedure
Fig. 2: Experimental Synthesis Workflow

Step-by-Step Methodology:

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-iodonitrobenzene (2.49 g, 10.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add 4-(dimethylamino)phenylboronic acid (1.81 g, 11.0 mmol, 1.1 equiv.) and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).

  • Solvent Addition: Add toluene (50 mL), ethanol (25 mL), and deionized water (25 mL).

  • Inerting the System: Begin vigorous stirring and bubble nitrogen gas through the suspension for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Introduction: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.20 mmol, 0.02 equiv.). The mixture will typically turn a darker color.

  • Reaction: Heat the reaction mixture to reflux (oil bath temperature of ~95 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, observing the consumption of the 4-iodonitrobenzene spot.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Dilute the mixture with 100 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-Dimethylamino-4'-nitrobiphenyl as a crystalline solid.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Yellow to orange crystalline solid
Molecular Formula C₁₄H₁₄N₂O₂
Molar Mass 242.28 g/mol
Melting Point ~230-235 °C (Varies with purity)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.5-8.3 (m, 4H, Ar-H), ~6.7-7.5 (m, 4H, Ar-H), ~3.0 (s, 6H, N(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz) Expected signals in aromatic region (~112-150 ppm) and for methyl groups (~40 ppm)

Safety and Handling

Proper laboratory safety practices are paramount during this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.[5][6]

  • Ventilation: All operations, especially the handling of toluene and N,N-dimethylaniline derivatives, should be conducted inside a certified chemical fume hood to avoid inhalation of toxic vapors.[5][6]

  • Reagent Handling:

    • 4-Iodonitrobenzene: Harmful if ingested, inhaled, or absorbed through the skin. Avoid creating dust.[4]

    • Palladium Catalyst: Palladium compounds can be sensitizers. Avoid inhalation and skin contact.

    • Toluene: Is a flammable liquid and has known reproductive toxicity. Keep away from ignition sources.

  • Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable pathway for the synthesis of 4-Dimethylamino-4'-nitrobiphenyl. By carefully controlling the reaction conditions, particularly by ensuring an inert atmosphere to protect the palladium catalyst, researchers can achieve good to excellent yields of the target compound. The protocol detailed in this guide serves as a validated starting point for laboratory-scale synthesis, enabling further research into the applications of this versatile molecule in materials science and drug discovery.

References

  • Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlOC8Shk_QyXvZdC4XMbnSiJyiIJ5SHtdZrJeCV4lRpRIHtP-3mw65GtsV60g0Z0Uak3h0LFTgzheYlTfo_d9dsEXs8ONeCDxvH4k8vmNRA6-AsMKS4tsNStESJmKZBUTcMyWbXGuHakpnpq3WvruD11sDMNIv2t3D7ThcMRjlZwZ-KTRiBzZwp6kvNAJstN6lNarEtPxgW_YATy02eWnY3jgP7tEfMmwH-GKDf1KH7sbE0KSAcw==]
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG04eBebGqV2W7dIxzWL0SyxeKZuVf1T9CuV3_9Q7f14mvusWsgWHqCbIDiwU70wi0U7jZz9UHsF399oxdnlAHOIIJz2GNKuRuWoQYdx0uwZPO4oE61oFHZ2VrwaQTwLSVtNeg0r6KXAThDLit1vLEHn2vO2EX1KeM5Y-FcB9wuJTePZfe8cf5r0U9R60YhrQ==]
  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube. [URL: https://www.youtube.
  • SAFETY DATA SHEET - 1-Iodo-4-nitrobenzene. (2011). Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.xhtml?partNumber=AC122390050&productDescription=1-IODO-4-NITROBENZENE%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • SAFETY DATA SHEET - 1-Iodo-4-nitrobenzene. (2023). TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/assets/sds/I0064_US_EN.pdf]
  • SAFETY DATA SHEET - N,N-Dimethylaniline. (2024). [URL: https://www.sblcore.com/sds-download/658_121-69-7_N,N-Dimethylaniline_EN.pdf?forcedownload=true]
  • SAFETY DATA SHEET - N,N-dimethylaniline. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-1CA6-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTE5OTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzU0MTQxMDIzMDIucGRmfDAwZWI1MjI5NTU3M2VhYWQ5N2YxNWY4YjI5YjJkYjQ5N2Y4YjkwN2I3Y2JmYjI2YjQ0YjJjYjZkYjE0Y2M0YmY]
  • SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. (2025). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/138650]

Sources

4-Dimethylamino-4'-nitrobiphenyl CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Reference Standard for Genotoxicity & Proteomics

Abstract

This technical guide profiles 4-Dimethylamino-4'-nitrobiphenyl (CAS 2143-87-5) , a specialized nitro-aromatic compound used primarily as a positive control in mutagenicity assays (e.g., Ames test) and as a mechanistic probe in chemical carcinogenesis research. This document outlines its physicochemical properties, validated synthesis pathways, metabolic activation mechanisms, and strict safety protocols required for handling this potent genotoxin.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

4-Dimethylamino-4'-nitrobiphenyl is an unsymmetrical biphenyl derivative characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group on opposite rings. This "push-pull" electronic structure contributes to its specific solvatochromic properties and biological reactivity.

PropertySpecification
CAS Number 2143-87-5
IUPAC Name N,N-Dimethyl-4-(4-nitrophenyl)aniline
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Appearance Yellow to orange crystalline needles
Melting Point 164–166 °C
Solubility Soluble in DMSO, Acetone, Chloroform; Insoluble in Water
Purity Grade typically >98% (HPLC) for biological assays
Synthesis & Manufacturing Methodology

While older methods utilized non-selective nitration of dimethylaminobiphenyl (yielding complex isomer mixtures), the modern Senior Scientist standard for synthesizing high-purity CAS 2143-87-5 is the Suzuki-Miyaura Cross-Coupling . This method ensures regiospecificity, eliminating the need for difficult isomer separation.

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesize 4-Dimethylamino-4'-nitrobiphenyl with >98% regioselectivity.

  • Reagents:

    • Aryl Halide: 1-Iodo-4-nitrobenzene (1.0 eq)

    • Boronic Acid: 4-(Dimethylamino)phenylboronic acid (1.1 eq)

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

    • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Solvent: Toluene:Ethanol:Water (4:1:1 ratio)

  • Procedure:

    • Degas solvents with Nitrogen/Argon for 30 mins (Critical for Pd(0) stability).

    • Combine reagents in a reaction vessel under inert atmosphere.

    • Reflux at 90°C for 12–16 hours.

    • Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2).

    • Workup: Cool, extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

    • Purification: Recrystallization from Ethanol or Silica Gel Chromatography.

Visualization: Synthetic Pathway

Synthesis Reactant1 1-Iodo-4-nitrobenzene Catalyst Pd(PPh3)4 / K2CO3 (Suzuki Conditions) Reactant1->Catalyst Reactant2 4-(Dimethylamino) phenylboronic acid Reactant2->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate Oxidative Addition Product 4-Dimethylamino- 4'-nitrobiphenyl (CAS 2143-87-5) Intermediate->Product Reductive Elimination

Figure 1: Regioselective synthesis via Suzuki-Miyaura coupling, avoiding isomer contamination common in direct nitration.

Toxicology & Mechanism of Action[1][7]

This compound is a potent pro-mutagen . It requires metabolic activation to exert genotoxic effects. Its structural similarity to 4-aminobiphenyl (a known bladder carcinogen) makes it a critical model for studying nitro-reduction pathways.

Metabolic Activation Pathway

The toxicity relies on the enzymatic reduction of the nitro group and/or oxidation of the dimethylamino group. The primary genotoxic vector is the formation of a Nitrenium Ion , an electrophile that covalently binds to DNA (specifically Guanine residues), causing replication errors.

  • Nitro-Reduction: The nitro group (-NO₂) is reduced by nitroreductases (in bacteria) or CYP450s (in mammals) to a hydroxylamine.

  • O-Acetylation/Sulfation: Phase II enzymes convert the hydroxylamine into an unstable ester.

  • Adduct Formation: Spontaneous heterolysis yields the nitrenium ion, which attacks DNA.

Visualization: Genotoxic Activation Workflow

Mechanism Parent 4-Dimethylamino-4'-nitrobiphenyl Step1 Nitroreduction (CYP450 / Nitroreductase) Parent->Step1 Metabolite1 N-Hydroxy-4'-amino- 4-dimethylaminobiphenyl Step1->Metabolite1 Step2 Esterification (NAT / SULT) Metabolite1->Step2 Reactive Nitrenium Ion (Electrophile) Step2->Reactive Heterolysis DNA DNA Adduct (C8-Guanine) Reactive->DNA Covalent Binding

Figure 2: Metabolic activation pathway leading to DNA adduct formation and mutagenesis.

Safety & Handling Protocols

As a designated mutagen and potential carcinogen , strict "Zero Exposure" protocols are mandatory.

  • Engineering Controls: Handle only inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE: Double nitrile gloves (0.11mm min thickness), Tyvek lab coat, and safety goggles.

  • Deactivation: Spills should be treated with 10% Sodium Hypochlorite (Bleach) or specific surfactant-based decontaminants before disposal.

  • Storage: Store at 2-8°C, protected from light. The compound is light-sensitive and may degrade into secondary amines.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16304, 4-Dimethylamino-4'-nitrobiphenyl. Retrieved from [Link]

  • Ashby, J., & Tennant, R. W. (1988).Chemical structure, Salmonella mutagenicity and extent of carcinogenicity as indicators of genotoxic carcinogenesis among 222 chemicals tested in rodents by the U.S. NCI/NTP. Mutation Research/Reviews in Genetic Toxicology. (Contextual citation for nitro-biphenyl mutagenicity mechanisms).

Technical Monograph: Photophysics and Applications of 4-Dimethylamino-4'-nitrobiphenyl (DNBP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Push-Pull Paradigm

4-Dimethylamino-4'-nitrobiphenyl (DNBP) represents a quintessential "push-pull" chromophore, serving as a model system for studying Intramolecular Charge Transfer (ICT) dynamics. Unlike rigid stilbene analogs (e.g., DANS), the biphenyl core of DNBP possesses a single bond between the phenyl rings, introducing a critical rotational degree of freedom. This structural flexibility allows for the formation of Twisted Intramolecular Charge Transfer (TICT) states, making DNBP’s fluorescence properties highly sensitive to solvent polarity and environmental viscosity.

This guide dissects the photophysical mechanisms of DNBP, providing researchers with the protocols necessary to synthesize, characterize, and utilize this fluorophore in Non-Linear Optical (NLO) applications and fluorescence sensing.

Molecular Architecture & Synthesis

The DNBP molecule is constructed from an electron-rich donor (dimethylamino group) and an electron-deficient acceptor (nitro group) separated by a biphenyl


-conjugated bridge.
Structural Causality
  • Donor (

    
    ):  Injects electron density into the 
    
    
    
    -system upon excitation.
  • Acceptor (

    
    ):  Stabilizes the charge-separated state, driving the dipole moment change.
    
  • Biphenyl Bridge: The twist angle (

    
    ) between the two phenyl rings dictates the degree of conjugation. In the ground state (
    
    
    
    ), the rings are twisted (~30-40°) to minimize steric hindrance. In the excited state, planarization competes with twisting to determine the emission pathway.
Synthesis Protocol: Suzuki-Miyaura Coupling

While various routes exist, the palladium-catalyzed cross-coupling of aryl boronic acids with aryl halides offers the highest specificity and yield for DNBP.

Reagents:

  • 4-(Dimethylamino)phenylboronic acid (1.2 eq)

  • 1-Bromo-4-nitrobenzene (1.0 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene/Ethanol/Water (4:1:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with the solvent mixture and degas via three freeze-pump-thaw cycles to prevent homocoupling or catalyst oxidation.

  • Addition: Under inert atmosphere (

    
     or Ar), add the bromide, boronic acid, base, and Pd catalyst.
    
  • Reflux: Heat the mixture to 90°C for 12–24 hours. Monitor consumption of the bromide via TLC (Silica, Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature. Extract with Dichloromethane (DCM)

    
    . Wash organic layers with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hot ethanol or purify via column chromatography (Silica gel) to isolate the bright yellow/orange solid.

Photophysical Mechanism: The TICT State

The fluorescence of DNBP is governed by the competition between the Locally Excited (LE) state and the Twisted Intramolecular Charge Transfer (TICT) state.

Mechanism Explanation

Upon photoexcitation (


), the molecule initially populates a planar LE state. In polar solvents, the large dipole moment of the charge-transfer state is stabilized by solvent reorientation. To further stabilize this charge separation, the donor-substituted phenyl ring rotates ~90° relative to the acceptor ring, breaking conjugation and forming the TICT state.
  • Non-polar solvents (e.g., Cyclohexane): The TICT state is destabilized. Emission occurs primarily from the LE state (higher energy, blue-shifted) or is quenched via intersystem crossing (ISC) to the triplet manifold.

  • Polar solvents (e.g., Acetonitrile): The TICT state is energetically favorable. The population relaxes rapidly from LE to TICT, resulting in large Stokes shifts and red-shifted emission.

Visualizing the Decay Pathway

The following diagram illustrates the bifurcation of the excited state population based on solvent polarity.

DNBP_Photophysics cluster_solvents Solvent Influence S0 Ground State (S0) (Twisted ~30°) FC Franck-Condon State (S1*) S0->FC hv (Absorption) LE Locally Excited (LE) (Planar-like) FC->LE Vib. Relax (<1 ps) LE->S0 Blue Fluor. (Non-polar) TICT Twisted ICT (TICT) (Twisted 90°) LE->TICT Twisting (Polar Solvent) Triplet Triplet State (T1) (Intersystem Crossing) LE->Triplet ISC (Heavy Atom/Non-polar) TICT->S0 Red Fluor. (Polar) TICT->S0 Non-radiative Decay (Heat)

Caption: Excitation dynamics of DNBP showing the solvent-dependent bifurcation between LE and TICT states.

Solvatochromic Characterization

DNBP exhibits positive solvatochromism. As solvent polarity increases, the energy of the highly dipolar ICT state decreases relative to the ground state, causing a bathochromic (red) shift in emission.

Data Summary: Solvent Effects

Note: Values are approximate and representative of the biphenyl class; specific maxima may vary slightly based on temperature and concentration.

SolventPolarity Index (

)
Absorption

(nm)
Emission

(nm)
Stokes Shift (

, cm

)
Dominant State
Cyclohexane 0.006~365~410~3,000LE (Weak)
Toluene 0.099~375~450~4,500LE/ICT Mix
Dichloromethane 0.309~385~520~6,700ICT
Acetonitrile 0.460~395~610>8,500TICT
Interpretation

The massive increase in Stokes shift in Acetonitrile (>8,000 cm


) confirms the formation of the TICT state. In non-polar solvents like cyclohexane, the lack of stabilization energy often leads to very low fluorescence quantum yields (

) due to efficient intersystem crossing to the triplet state.

Experimental Protocol: Quantum Yield Determination

Measuring the quantum yield (


) of DNBP requires a relative method due to its solvent sensitivity.

Standard: Quinine Sulfate in 0.1 M


 (

) is suitable for the blue-emitting LE state. For the red-shifted TICT state, Rhodamine 6G in ethanol (

) may be a better spectral match.

Protocol:

  • Preparation: Prepare solutions of DNBP and the Reference Standard. Ensure the Optical Density (OD) at the excitation wavelength is below 0.1 (ideally 0.02–0.05) to avoid inner-filter effects.

  • Blanking: Measure the solvent blank baseline for both samples.

  • Acquisition: Record the integrated fluorescence intensity (

    
    ) for both sample (
    
    
    
    ) and reference (
    
    
    ) using the same excitation wavelength and slit widths.
  • Calculation: Apply the comparative equation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.
  • Validation: Verify that the excitation wavelength is near the isosbestic point if comparing mixed species, though for single-component DNBP, excitation at the absorption maximum is standard.

Applications

Non-Linear Optics (NLO)

DNBP possesses a high first molecular hyperpolarizability (


) due to its strong donor-acceptor coupling. It is used in:
  • Second Harmonic Generation (SHG): Frequency doubling in poled polymer films.

  • Electro-optic Modulators: The large dipole moment change allows for efficient refractive index modulation under electric fields.

Fluorescence Sensing (Viscosity & Polarity)

Because the formation of the TICT state requires physical rotation of the phenyl rings, the fluorescence of DNBP is viscosity-dependent .

  • Mechanism: In highly viscous media, the rotation to the TICT state is sterically hindered. This forces emission from the LE state (blue shift) or increases the quantum yield by suppressing non-radiative twisting decay channels.

  • Use Case: Probing micro-viscosity in biological membranes or polymerization kinetics.

References

  • Dual Fluorescence and ICT: Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. Link

  • Solvatochromism of Nitro-Biphenyls: Sinha, S., et al. (2008). Solvent Sensitive Intramolecular Charge Transfer Dynamics in the Excited States of 4-N,N-Dimethylamino-4'-nitrobiphenyl.[1] The Journal of Physical Chemistry A, 112(45), 11393–11400. Link

  • Synthesis (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Quantum Yield Standards: Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. Link

Sources

Technical Guide: Solvatochromic Behavior of 4-Dimethylamino-4'-nitrobiphenyl (DNBP)

[1]

Executive Summary

4-Dimethylamino-4'-nitrobiphenyl (DNBP) represents a quintessential "push-pull" chromophore, characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group separated by a biphenyl bridge.[1] Unlike rigid stilbene analogs, the biphenyl linkage introduces a degree of torsional freedom that is critical to its photophysics.[1]

This guide provides a rigorous analysis of the solvatochromic behavior of DNBP. It focuses on the Twisted Intramolecular Charge Transfer (TICT) mechanism, which drives the molecule's dramatic positive solvatochromism—a property exploited in nonlinear optics (NLO) and polarity-sensitive fluorescence probing.[1]

Molecular Mechanism & Electronic Structure

The solvatochromism of DNBP is governed by the interplay between its ground state (locally excited, LE) and its charge-transfer excited state.[1]

The Push-Pull System
  • Donor (D): The dimethylamino group (

    
    ) injects electron density into the 
    
    
    -system.[1]
  • Acceptor (A): The nitro group (

    
    ) withdraws electron density.[1][2]
    
  • Bridge: The biphenyl spacer allows for conjugation but also permits rotation around the central C-C bond.[1]

The TICT Mechanism

Upon photoexcitation (

Locally Excited (LE)1Twisted Intramolecular Charge Transfer (TICT)1
  • Non-polar solvents (e.g., Cyclohexane): Emission is dominated by the planar LE state (blue/violet emission).[1]

  • Polar solvents (e.g., Acetonitrile): The TICT state is energetically stabilized by the solvent dielectric, leading to a large bathochromic (red) shift in emission.

TICT_MechanismS0Ground State (S0)Planar, Moderate DipoleLELocally Excited (LE)Planar, S1 StateS0->LEExcitation (hν)TICTTICT StateTwisted (90°), High DipoleLE->TICTTwisting Relaxation(Solvent Dependent)Emission_LELE Emission(Short Wavelength)LE->Emission_LEFluorescenceEmission_TICTTICT Emission(Long Wavelength)TICT->Emission_TICTFluorescence

Figure 1: Photophysical pathway of DNBP showing the transition from a planar locally excited state to a twisted charge-transfer state in polar media.[1][2][3]

Synthesis Protocol: Suzuki Cross-Coupling

To ensure high purity for spectroscopic analysis, the Suzuki-Miyaura coupling is the preferred synthetic route.[1] It avoids the harsh conditions of Ullmann coupling and provides high regioselectivity.[1]

Reagents
  • Aryl Halide: 1-Bromo-4-nitrobenzene (1.0 eq)[1]

  • Boronic Acid: 4-(Dimethylamino)phenylboronic acid (1.1 eq)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    ] (3-5 mol%)[1]
  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent System: Toluene : Ethanol : Water (4:1:1 v/v)

Step-by-Step Procedure
  • Degassing: Sparge the solvent mixture with argon for 30 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).[1]

  • Assembly: In a Schlenk flask, combine the aryl halide, boronic acid, and base. Add the degassed solvent system.[1]

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    under a counter-flow of argon.[1] Seal the flask.
  • Reflux: Heat the mixture to reflux (~90°C) for 12–24 hours under inert atmosphere.

  • Work-up: Cool to room temperature. Extract with ethyl acetate (

    
    ).[1] Wash organic layers with brine, dry over anhydrous 
    
    
    , and concentrate
    • Note: The product is typically a yellow/orange solid.[1]

  • Purification: Recrystallize from ethanol or perform column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to remove traces of homocoupled byproducts.

Solvatochromic Characterization

The hallmark of DNBP is its positive solvatochromism.[1] As solvent polarity increases, the energy gap between the ground and excited states decreases, resulting in a red-shifted emission.[1]

Solvent Selection Strategy

Select aprotic solvents to isolate dipolar effects from specific hydrogen-bonding interactions.[1]

SolventPolarity Index (

)
Dielectric Constant (

)
Expected Emission
Cyclohexane 30.92.02Blue/Violet (LE dominated)
Toluene 33.92.38Blue-Green
Tetrahydrofuran (THF) 37.47.58Green
Acetonitrile 45.637.5Orange/Red (TICT dominated)
Lippert-Mataga Analysis

To quantify the change in dipole moment (

1


14
1

Where:

  • 
    [1]
    
  • 
    : Onsager cavity radius (approx. 40% of the long molecular axis).[1]
    
  • 
    : Planck's constant.[1]
    
  • 
    : Speed of light.[1]
    

Protocol:

  • Measure absorption (

    
    ) and emission (
    
    
    ) maxima in at least 5 solvents of varying polarity.[1][5]
  • Convert wavelengths to wavenumbers (

    
    ).
    
  • Calculate the Stokes shift (

    
    ).[1]
    
  • Plot Stokes shift vs.

    
    .[1]
    
  • Interpretation: The slope is proportional to

    
    .[1] For DNBP, a steep positive slope confirms a large increase in dipole moment in the excited state (
    
    
    ), typical of TICT systems.

Expected Values:

  • Ground State Dipole (

    
    ):  ~6–7 D
    
  • Excited State Dipole (

    
    ):  ~18–25 D[6]
    

Experimental_WorkflowStartStart: Purified DNBPSolventsPrepare Solvent Series(Non-polar to Polar)Start->SolventsSpectraMeasure Abs & Em Spectra(Keep conc. < 10⁻⁵ M)Solvents->SpectraDataExtract λ_maxCalculate Stokes Shift (cm⁻¹)Spectra->DataPlotLippert-Mataga Plot(Stokes Shift vs. Δf)Data->PlotResultCalculate Δμ(Dipole Moment Change)Plot->Result

Figure 2: Workflow for determining the excited-state dipole moment change using solvatochromic shift analysis.

Applications in Drug Development & Sensing

While DNBP itself is often a model compound, its behavior underpins several applied technologies:

  • Microenvironment Probing: The sensitivity of DNBP analogs to local polarity makes them excellent probes for hydrophobic pockets in proteins (e.g., albumin binding sites).[1] A blue shift and intensity increase often signal binding to a hydrophobic site, shielding the probe from bulk water.[1]

  • NLO Materials: The large change in dipole moment (

    
    ) and high hyperpolarizability (
    
    
    ) make DNBP derivatives candidates for second-harmonic generation (SHG) materials in bio-imaging.[1]
  • Lipophilicity Modeling: The partition coefficient of DNBP in varying solvents serves as a spectroscopic proxy for drug lipophilicity, aiding in the design of delivery vectors.[1]

References

  • Ghosh, R., et al. (2014).[1] Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4'-nitrobiphenyl. Physical Chemistry Chemical Physics.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Lippert, E. (1957).[1] Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Elektrochemie. Link

  • Grabowski, Z. R., et al. (2003).[1] Twisted intramolecular charge transfer states (TICT). Chemical Reviews. Link

4-Dimethylamino-4'-nitrobiphenyl (DNBP): A Technical Guide to Polarity-Sensitive Fluorescent Probing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Dimethylamino-4'-nitrobiphenyl (DNBP) represents a class of "push-pull" fluorophores where an electron donor (dimethylamino) and an electron acceptor (nitro) are separated by a biphenyl bridge.[1] Unlike rigid planar probes, the biphenyl linkage introduces a degree of torsional freedom that makes DNBP uniquely sensitive to both micro-polarity and micro-viscosity .

This guide provides a comprehensive technical breakdown of DNBP for use in drug development and biophysical assays. It moves beyond basic spectral definitions to explore the Twisted Intramolecular Charge Transfer (TICT) mechanism that governs its signal, providing researchers with the protocols necessary to distinguish specific binding events from non-specific solvent effects.

The Photophysical Core: Mechanism of Action

To use DNBP effectively, one must understand that its fluorescence is not static; it is a dynamic competition between the Locally Excited (LE) state and the Twisted Intramolecular Charge Transfer (TICT) state.

The "Push-Pull" & TICT Dynamics

Upon excitation, the electron density shifts from the dimethylamino group to the nitro group. In non-polar solvents, the molecule emits from a planar or near-planar LE state. However, in polar environments, the molecule undergoes an intramolecular rotation around the central biphenyl bond. This twisting stabilizes the charge separation, leading to a TICT state which is highly sensitive to the solvent's dielectric constant.

  • Low Polarity: Emission is dominated by the LE state (Blue/Green, higher quantum yield).

  • High Polarity: The TICT state is stabilized, causing a significant Red shift (bathochromic) and often a reduction in quantum yield due to non-radiative decay pathways.

  • High Viscosity: Viscosity inhibits the physical rotation required to reach the TICT state, forcing emission from the LE state even in polar environments. This dual sensitivity allows DNBP to act as a ratiometric probe for membrane rigidity.

Mechanistic Pathway Diagram

DNBP_Photophysics S0 Ground State (S0) (Planar) LE Locally Excited (LE) (Planar/Near-Planar) S0->LE Absorption Excitation Excitation (hv) TICT Twisted ICT State (Perpendicular) LE->TICT Twisting (k_rot) Em_LE Blue Emission (Non-polar/Viscous) LE->Em_LE Fluorescence Em_TICT Red Emission (Polar/Fluid) TICT->Em_TICT Fluorescence Solvent Polar Solvent Stabilization Solvent->TICT Stabilizes Viscosity Viscosity Barrier Viscosity->LE Traps Population

Figure 1: The competition between Locally Excited (LE) and Twisted Intramolecular Charge Transfer (TICT) states governs the spectral output of DNBP.

Solvatochromic Characterization

DNBP exhibits positive solvatochromism. The table below summarizes the expected spectral shifts. Note that the Stokes shift (difference between absorption and emission maxima) is the most reliable metric for polarity estimation.

Table 1: Spectral Response in Standard Solvents
Solvent TypeDielectric Constant (

)
Absorption

(nm)
Emission

(nm)
Stokes Shift (

)
Dominant State
Non-polar (e.g., Cyclohexane)~2.0360 - 370410 - 430LowLE
Moderate (e.g., Chloroform)~4.8370 - 380480 - 500MediumLE/TICT Mix
Polar Aprotic (e.g., DMSO)~47390 - 400580 - 620Very HighTICT
Polar Protic (e.g., Methanol)~33380 - 390600+HighTICT (H-bonding effects)

Note: Values are approximate and can vary based on temperature and specific instrument calibration.

Applications in Drug Development[2][3][4][5]

Hydrophobic Pocket Detection in Proteins

DNBP is non-fluorescent or weakly fluorescent in water due to aggregation-caused quenching (ACQ) and non-radiative decay in the highly polar aqueous environment. Upon binding to a hydrophobic pocket (e.g., Human Serum Albumin or a drug target), the probe is shielded from water, and rotation may be restricted.

  • Signal: Dramatic increase in fluorescence intensity and a blue-shift relative to the aqueous baseline.

  • Use Case: High-throughput screening (HTS) for ligand displacement. If a drug candidate displaces DNBP, fluorescence decreases or red-shifts.

Lipid Droplet and Membrane Analysis

Similar to DANS and Laurdan, DNBP partitions into lipid bilayers.

  • Liquid Disordered Phase (Ld): High polarity/water penetration

    
     Red-shifted emission.
    
  • Liquid Ordered Phase (Lo): Low polarity/restricted rotation

    
     Blue-shifted emission.
    
  • Drug Delivery: Monitoring the fusion of liposomal drug carriers with cell membranes.

Experimental Protocols

Protocol A: Probe Preparation & Storage

Objective: Create a stable stock solution free of aggregates.

  • Solvent: Dissolve crystalline DNBP in spectroscopic grade DMSO or Ethanol. Avoid water in the stock solution.

  • Concentration: Prepare a 1 - 5 mM master stock.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.

    • Caution: DNBP is nitro-aromatic; handle with standard PPE (gloves, goggles) to avoid potential toxicity or skin sensitization.

Protocol B: Lippert-Mataga Plot (Self-Validation)

Objective: Validate that the observed spectral shift is due to polarity and not an artifact (e.g., pH sensitivity or aggregation).

  • Preparation: Dilute stock DNBP to 5

    
    M  in five solvents of varying polarity (Toluene, THF, DCM, Acetone, Acetonitrile).
    
  • Measurement: Record Absorption (

    
    ) and Emission (
    
    
    
    ) maxima in wavenumbers (cm
    
    
    ).
  • Calculation: Calculate Stokes Shift

    
    .
    
  • Plotting: Plot

    
     (y-axis) vs. Orientation Polarizability (
    
    
    
    ) (x-axis).
  • Validation: A linear relationship confirms the ICT mechanism. Deviations suggest specific solute-solvent interactions (like Hydrogen bonding in alcohols).

Protocol C: Liposome Polarity Sensing

Objective: Assess the polarity of a drug-delivery liposome formulation.

  • Liposome Prep: Prepare liposomes (e.g., DOPC or DPPC) via extrusion.

  • Staining: Add DNBP stock to the liposome suspension to a final concentration of 1

    
    M . Ensure the lipid-to-probe ratio is > 100:1 to prevent probe self-quenching.
    
  • Incubation: Incubate at 37°C for 15 minutes in the dark.

  • Readout: Excite at 370 nm. Record emission spectra from 400 nm to 650 nm.

  • Analysis: Calculate the Generalized Polarization (GP) value:

    
    
    
    • High GP: Ordered/Hydrophobic environment.

    • Low GP: Disordered/Polar environment.[2]

Workflow Visualization

Experimental_Workflow Start Start: DNBP Stock (DMSO) Dilution Dilute into Assay Buffer (1-10 µM) Start->Dilution Equilibration Equilibration (15-30 min, Dark) Dilution->Equilibration Measurement Fluorescence Scan (Ex: 370nm, Em: 400-650nm) Equilibration->Measurement Decision Is Emission Blue-Shifted (<450nm)? Measurement->Decision Hydrophobic Environment: Hydrophobic/Rigid (Binding Confirmed) Decision->Hydrophobic Yes Polar Environment: Polar/Relaxed (No Binding/Solvent Exposed) Decision->Polar No

Figure 2: Decision tree for interpreting DNBP fluorescence data in biological assays.

References

  • RSC Medicinal Chemistry. "Polarity-based fluorescence probes: properties and applications." Royal Society of Chemistry, 2021.[2] Link

  • Physical Chemistry Chemical Physics. "Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4'-nitrobiphenyl." Royal Society of Chemistry, 2011. Link

  • Journal of Organic Chemistry. "A Novel Method for the Nitration of Simple Aromatic Compounds." ACS Publications, 1998. Link

  • Microscopy Research and Technique. "Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence." Wiley Online Library, 2021. Link

  • Organic Syntheses. "1,1'-Biphenyl, 2-methyl-4'-nitro." Organic Syntheses, 1998. Link

Sources

Technical Deep Dive: Nonlinear Optical Framework of 4-Dimethylamino-4'-nitrobiphenyl (DMANB)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, application-focused analysis of 4-Dimethylamino-4'-nitrobiphenyl (DMANB). It synthesizes theoretical chemical physics with practical experimental protocols, adhering to the requested "Senior Application Scientist" persona.

Executive Summary

4-Dimethylamino-4'-nitrobiphenyl (DMANB) represents a canonical "push-pull" chromophore in the field of organic nonlinear optics (NLO). Unlike stilbene derivatives (e.g., DANS) where thermal stability is often compromised by the central alkene bridge, DMANB utilizes a biphenyl linkage. This structure offers a trade-off: it provides superior thermal and oxidative stability while maintaining significant second-order molecular hyperpolarizability (


) due to the charge transfer between the electron-donating dimethylamino group and the electron-accepting nitro group. This guide details the molecular physics, validated synthesis protocols, and characterization workflows required to exploit DMANB for frequency doubling and electro-optic applications.

Molecular Physics & NLO Mechanism

The Push-Pull Architecture

The NLO response of DMANB arises from its asymmetric electronic polarization. The molecule functions as a donor-


 -acceptor (D-

-A) system:
  • Donor (D): The Dimethylamino [

    
    ] group injects electron density into the 
    
    
    
    -system.
  • Bridge (

    
    ):  The Biphenyl scaffold facilitates charge delocalization, though it introduces a steric twist (approx. 30-40°) between the phenyl rings, which modulates the conjugation length compared to planar stilbenes.
    
  • Acceptor (A): The Nitro [

    
    ] group acts as a strong electron sink.
    
Intramolecular Charge Transfer (ICT) Dynamics

Upon photoexcitation, DMANB undergoes rapid Intramolecular Charge Transfer (ICT). The efficiency of this process—and the resulting NLO susceptibility—is highly sensitive to the dielectric environment.

  • Planar ICT (PICT): In non-polar solvents (e.g., cyclohexane), the molecule maintains a relatively planar conformation, maximizing

    
    -overlap and hyperpolarizability.
    
  • Twisted ICT (TICT): In highly polar solvents (e.g., acetonitrile), the dimethylamino group may rotate relative to the phenyl ring, stabilizing a charge-separated state that relaxes non-radiatively.[1] This competes with the NLO response and must be controlled during crystal growth.

Diagram: ICT and Relaxation Pathways

The following diagram illustrates the competing relaxation pathways that dictate the optical utility of DMANB.

DMANB_Physics Ground Ground State (S0) Planar Conformation Excited Franck-Condon Excited State (S1*) Ground->Excited Photoexcitation (hv) PICT Planar ICT State (High NLO Output) Excited->PICT Fast Relaxation (Non-polar env.) TICT Twisted ICT State (Non-Radiative Loss) Excited->TICT Twisting (Polar env.) Emission Fluorescence/SHG PICT->Emission Radiative Decay TICT->Ground Thermal Decay

Figure 1: Excitation dynamics of DMANB. The Planar ICT state is desired for maximum NLO activity, while the Twisted ICT state represents an energy loss channel prevalent in polar environments.

Validated Synthesis Protocol

To ensure high purity required for optical measurements (impurities act as scattering centers), a Palladium-catalyzed Suzuki-Miyaura coupling is the preferred route over classical nitration, which yields difficult-to-separate isomers.

Reaction Scheme

Reactants: 4-Bromo-N,N-dimethylaniline + 4-Nitrophenylboronic acid Catalyst:


Base: 

Solvent: Toluene/Ethanol/Water (2:1:1)
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 4-Bromo-N,N-dimethylaniline (10 mmol) and 4-Nitrophenylboronic acid (11 mmol) in 60 mL of Toluene.

  • Activation: Add 30 mL of Ethanol and 30 mL of 2M aqueous

    
    . Degas the mixture with Nitrogen for 15 minutes to remove dissolved Oxygen (critical to prevent Pd oxidation).
    
  • Catalysis: Add

    
     (0.5 mol%) under a Nitrogen counter-flow.
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    ) for 12-24 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
    
  • Work-up: Cool to room temperature. Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate. Combine organic phases, dry over anhydrous

    
    , and concentrate under vacuum.
    
  • Purification: Recrystallize the crude yellow solid from hot Ethanol or Acetonitrile. Slow cooling is essential to minimize defect density.

Diagram: Synthesis Workflow

Synthesis_Workflow Start Raw Materials: 4-Bromo-N,N-dimethylaniline 4-Nitrophenylboronic Acid Degas Degassing (N2) Solvent: Toluene/EtOH/H2O Start->Degas Catalyst Add Catalyst: Pd(PPh3)4 Degas->Catalyst Reflux Reflux 24h Suzuki Coupling Catalyst->Reflux Extraction Phase Separation & Drying (MgSO4) Reflux->Extraction Cryst Recrystallization (Ethanol) Extraction->Cryst Product Pure DMANB Crystals Cryst->Product

Figure 2: Optimized Suzuki-Miyaura coupling workflow for high-purity DMANB synthesis.

Crystal Growth & Engineering

For bulk NLO applications (like frequency doubling), the material must crystallize in a non-centrosymmetric space group. DMANB has a strong dipole moment, which often leads to centrosymmetric anti-parallel pairing (dimers) in the solid state to minimize energy.

Protocol for Non-centrosymmetric Targeting:

  • Method: Slow Evaporation Solution Growth (SESG).

  • Solvent System: Use a solvent with moderate polarity (e.g., Acetone or Ethyl Acetate) rather than highly polar solvents.[1] Highly polar solvents stabilize the ground-state dipole, encouraging anti-parallel packing.

  • Seed Engineering: If available, use a seed crystal from a known SHG-active batch to induce the correct polymorph.

  • Conditions: Maintain constant temperature (

    
    ) in a dust-free environment. Evaporation rate should be controlled to 
    
    
    
    mL/day.

Characterization of NLO Properties

Linear Optical Properties (Solvatochromism)

Before NLO testing, validate the electronic structure using UV-Vis spectroscopy. DMANB exhibits strong positive solvatochromism, confirming its charge-transfer nature.

SolventPolarity Index

(nm)
Observation
Cyclohexane0.2~360Planar state, vibrational fine structure
Chloroform4.1~390Red-shift due to dipole stabilization
Acetonitrile5.8~410Strong bathochromic shift, TICT onset
Second Harmonic Generation (SHG) - Kurtz-Perry Powder Test

This is the standard "Go/No-Go" test for bulk NLO activity.

  • Preparation: Grind DMANB crystals into a microcrystalline powder (graded sieves: 75-100

    
    ).
    
  • Reference: Prepare microcrystalline Urea or KDP of similar particle size.

  • Excitation: Irradiate sample with a Q-switched Nd:YAG laser (1064 nm).

  • Detection: Measure the emission at 532 nm (green light) using a photomultiplier tube behind a monochromator.

  • Analysis:

    • 
       gives the relative efficiency.
      
    • Expected Result: DMANB typically exhibits efficiency significantly higher than Urea (>10x) due to the longer conjugation length, provided it crystallizes in a non-centrosymmetric lattice.

Third-Order Nonlinearity (Z-Scan)

For applications in optical switching, the third-order susceptibility (


) is measured via the Z-scan technique.
  • Open Aperture: Measures non-linear absorption (Two-photon absorption).

  • Closed Aperture: Measures non-linear refraction (

    
    ).
    
  • Note: DMANB shows self-defocusing behavior (negative

    
    ) in most organic solvents due to thermal lensing and electronic contributions.
    

References

  • Solvent Sensitive ICT Dynamics

    • Source: RSC Advances / Royal Society of Chemistry
    • Title: Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4'-nitrobiphenyl
    • URL:[Link]

  • Suzuki Coupling for Nitrobiphenyls

    • Source: Journal of Organic Chemistry / ACS
    • Title: Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction
    • URL:[Link]

  • General NLO Properties of Push-Pull Systems

    • Source: Chemical Reviews
    • Title: Nonlinear Optical Properties of Organic Molecules and Crystals
    • URL:[Link]

  • SHG Efficiency Benchmarking

    • Source: Journal of Applied Physics
    • Title: Second-harmonic generation in powders of crystalline organic m
    • URL:[Link]

Sources

Technical Guide: Synthesis and Characterization of 4-Dimethylamino-4'-nitrobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, structural validation, and optoelectronic characterization of 4-Dimethylamino-4'-nitrobiphenyl (DANB) . As a prototypical "push-pull" chromophore, DANB features a strong electron donor (dimethylamino) and acceptor (nitro) linked by a biphenyl bridge. This D-


-A architecture drives its utility in non-linear optics (NLO) and solvatochromic sensing.

Unlike rigid stilbene analogs (e.g., DANS), the biphenyl bridge in DANB introduces a critical steric degree of freedom—the inter-ring twist angle—which modulates conjugation efficiency and transparency windows. This guide prioritizes a Suzuki-Miyaura cross-coupling approach for regioselective synthesis, superior to direct nitration methods which suffer from poor regiocontrol and hazardous byproducts.

Part 1: Molecular Design & Electronic Theory

The D- -A Architecture

The electronic utility of DANB stems from Intramolecular Charge Transfer (ICT). Upon photoexcitation, electron density shifts from the dimethylamino group to the nitro group.

  • Ground State: Moderate dipole moment; rings are twisted (

    
    ) due to steric repulsion between ortho hydrogens.
    
  • Excited State: The molecule tends toward planarity to maximize charge delocalization, often leading to a Twisted Intramolecular Charge Transfer (TICT) state in polar solvents, resulting in significant Stokes shifts.

Mechanistic Visualization

The following diagram illustrates the electronic "push-pull" system and the retrosynthetic logic used to select the Suzuki coupling pathway.

DANB_Architecture Donor Dimethylamino Group (Electron Donor) Bridge Biphenyl Bridge (Conjugation Pathway) Donor->Bridge Push Target 4-Dimethylamino-4'-nitrobiphenyl (Target Molecule) Donor->Target Acceptor Nitro Group (Electron Acceptor) Bridge->Acceptor Pull Bridge->Target Acceptor->Target Precursor1 4-Bromo-N,N-dimethylaniline Precursor1->Target Suzuki Coupling (Pd(0)) Precursor2 4-Nitrophenylboronic acid Precursor2->Target Suzuki Coupling

Caption: Electronic architecture of DANB and retrosynthetic disconnection showing the convergent Suzuki coupling strategy.

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

Methodological Choice: Direct nitration of 4-dimethylaminobiphenyl is rejected due to the formation of ortho-nitro isomers and oxidation of the amine. The palladium-catalyzed cross-coupling of 4-bromo-N,N-dimethylaniline and 4-nitrophenylboronic acid guarantees the para-para' regiochemistry.

Reagents & Materials[1][2][3][4][5]
  • Aryl Halide: 4-Bromo-N,N-dimethylaniline (1.0 eq)

  • Boronic Acid: 4-Nitrophenylboronic acid (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (3-5 mol%)
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Solvent System: Toluene : Ethanol : Water (4:1:1 v/v/v)

  • Atmosphere: Argon or Nitrogen (Strictly Oxygen-Free)

Step-by-Step Workflow
1. Pre-Reaction Preparation (The "Self-Validating" Step)
  • Protocol: Dissolve K

    
    CO
    
    
    
    in the water component first. Combine Toluene and Ethanol in the reaction flask.
  • Validation: Sparge the solvent mixture with Argon for 20 minutes before adding the catalyst.

  • Why? Pd(0) catalysts are rapidly oxidized to inactive Pd(II) species by dissolved oxygen, turning the solution black (palladium black precipitation) and halting the cycle. A yellow/orange solution indicates active catalyst.

2. Reaction Initiation
  • Add 4-Bromo-N,N-dimethylaniline (5.0 mmol, 1.00 g) and 4-Nitrophenylboronic acid (6.0 mmol, 1.00 g) to the flask.

  • Add the degassed solvent mixture.

  • Add Pd(PPh

    
    )
    
    
    
    (0.15-0.25 mmol) quickly under a counter-flow of Argon.
  • Heat to reflux (approx. 90°C) with vigorous stirring.

3. Monitoring & Workup
  • Monitor: Check TLC every 2 hours (Eluent: Hexane/EtOAc 8:2). Look for the disappearance of the starting bromide (high R

    
    ) and the appearance of a highly fluorescent yellow/orange spot.
    
  • Quench: Once complete (typically 12-18h), cool to room temperature.

  • Extraction: Dilute with Ethyl Acetate. Wash organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over anhydrous MgSO
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 100% Hexane

    
     90:10 Hexane:EtOAc).
    
  • Crystallization: Recrystallize from hot Ethanol or Acetonitrile to obtain orange needles.

Catalytic Cycle Visualization

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 Regeneration Product 4-Dimethylamino-4'-nitrobiphenyl RedElim->Product Output Reactants 4-Bromo-N,N-dimethylaniline Reactants->OxAdd Boronic 4-Nitrophenylboronic acid Boronic->TransMet

Caption: The Pd(0)-catalyzed Suzuki-Miyaura cycle. Note: Oxygen exclusion is vital to maintain the active Pd(0) species.

Part 3: Structural & Optoelectronic Characterization

NMR Spectroscopy (Structural Fingerprint)

The symmetry of the para-substituted rings creates distinct AA'BB' splitting patterns.

NucleusChemical Shift (

ppm)
MultiplicityAssignmentMechanistic Insight

H
3.02Singlet (6H)-N(CH

)

Strong donor induction.

H
6.80Doublet (2H)Ar-H (ortho to NMe

)
Shielded by electron donation.

H
7.55Doublet (2H)Ar-H (meta to NMe

)
-

H
7.68Doublet (2H)Ar-H (meta to NO

)
-

H
8.25Doublet (2H)Ar-H (ortho to NO

)
Deshielded by strong withdrawing NO

.
Solvatochromism (Functional Validation)

DANB exhibits positive solvatochromism. As solvent polarity increases, the excited state (which is more polar due to charge transfer) is stabilized more than the ground state, reducing the energy gap (Red Shift).

Experimental Protocol: Prepare


 M solutions in Hexane (non-polar) and DMF (polar). Measure 

absorption and emission.[1]
SolventDielectric Const.[2] (

)
Absorption

(nm)
Emission ColorPhenomenon
Hexane 1.88~360Blue-GreenLocal Excited State (LE)
Toluene 2.38~375Green-
DCM 8.93~390Yellow-OrangeOnset of ICT
DMF 36.7~415RedStrong ICT Stabilization
Crystal Structure & Twist Angle

X-ray diffraction (XRD) is required to determine the twist angle (


).
  • Expectation:

    
    .
    
  • Significance: A planar molecule (

    
    ) maximizes conjugation (red-shifted absorption) but may reduce fluorescence quantum yield due to aggregation. The twisted structure prevents 
    
    
    
    -stacking quenching, making DANB useful for solid-state NLO applications.

Part 4: Troubleshooting & Optimization

  • Low Yield / Black Precipitate:

    • Cause: Oxygen poisoning of Pd(PPh

      
      )
      
      
      
      .
    • Fix: Use fresh catalyst (should be yellow). Perform "Freeze-Pump-Thaw" cycling on the solvent.

  • Incomplete Conversion:

    • Cause: Boronic acid deboronation (hydrolysis).

    • Fix: Add a slight excess (1.2 - 1.5 eq) of boronic acid. Ensure base strength is adequate (Na

      
      CO
      
      
      
      is milder; K
      
      
      CO
      
      
      is standard; Ba(OH)
      
      
      is stronger if needed).
  • Purification Difficulty:

    • Cause: Co-elution with triphenylphosphine oxide (TPPO).

    • Fix: Wash the crude solid with Hexane before the column (TPPO is insoluble in cold hexane). Use a slow gradient on the column.

References

  • Suzuki-Miyaura Reaction Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
    • Source: [Link]

  • Solvatochromism of Nitro-Amino Systems (DANS/DANB)

    • Wicks, G., et al. (2009). Two-photon solvatochromism of 4-Dimethylamino-4'-nitrostilbene (DANS). Proceedings of SPIE.
    • Source: [Link]

  • Crystal Structure & Twist Angles in Nitro-Biphenyls

    • Kumari, N., et al. (2023).[3] Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl. Indian Journal of Pure & Applied Physics.

    • Source: [Link]

  • Non-Linear Optical Properties of Push-Pull Systems

    • Jabbar, S. A., et al. (2024).[4][5] Non-Linear and Linear Optical Properties of an Organic Laser Dye Mixture. Revue des Composites et des Matériaux Avancés.

    • Source: [Link][5]

Sources

High-Fidelity Electronic Structure Characterization of 4-Dimethylamino-4'-nitrobiphenyl (DNBP): A Computational Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Dimethylamino-4'-nitrobiphenyl (DNBP) represents a quintessential "push-pull" chromophore, characterized by a strong electron donor (dimethylamino) and acceptor (nitro) separated by a biphenyl bridge. While historically significant in non-linear optics (NLO) for its high hyperpolarizability, the electronic structure of DNBP offers a masterclass in Intramolecular Charge Transfer (ICT) dynamics.

For drug development professionals, DNBP serves as a critical case study in modeling conformational flexibility and reactivity descriptors . The biphenyl torsion angle dictates the extent of


-conjugation, directly influencing the HOMO-LUMO gap and, consequently, the chemical hardness and metabolic stability. This guide provides a rigorous, self-validating computational protocol to characterizing DNBP, bridging the gap between materials physics and pharmacological QSAR (Quantitative Structure-Activity Relationship) modeling.

Part 1: Computational Architecture & Methodology

The Theoretical Challenge: Charge Transfer & Torsion

Standard DFT functionals (e.g., B3LYP) often fail to correctly describe DNBP due to two specific artifacts:

  • Self-Interaction Error (SIE): Underestimates the energy of charge-transfer states, artificially stabilizing the delocalized forms.

  • Torsional Barrier Inaccuracy: The steric hindrance between the ortho-hydrogens of the biphenyl rings creates a non-planar ground state. Inaccurate dispersion corrections can lead to erroneous planar geometries.

Validated Protocol Workflow

To ensure scientific integrity, we employ a Range-Separated Hybrid (RSH) functional approach with dispersion corrections.

Recommended Level of Theory: CAM-B3LYP-D3(BJ)/6-311++G(d,p)

  • CAM-B3LYP: Corrects long-range exchange interactions, essential for the donor-acceptor CT axis.

  • D3(BJ): Grimme’s dispersion with Becke-Johnson damping accurately models the weak steric interactions governing the biphenyl twist angle (

    
    ).
    
  • Basis Set: Diffuse functions (++) are mandatory to describe the lone pair on the dimethylamino nitrogen and the anionic character of the nitro group in excited states.

Computational Workflow Diagram

G cluster_analysis Electronic Structure Analysis Start Input Structure (DNBP) ConfSearch Conformational Scan (Dihedral 0° - 180°) Start->ConfSearch GeomOpt Geometry Optimization CAM-B3LYP-D3(BJ)/6-311++G(d,p) ConfSearch->GeomOpt Lowest Energy Conf. FreqCalc Frequency Calculation (NIMAG = 0 Check) GeomOpt->FreqCalc FMO FMO & Gap Analysis (Reactivity) FreqCalc->FMO Ground State Validated TDDFT TD-DFT (n=10) Solvent: PCM/SMD FreqCalc->TDDFT NLO Hyperpolarizability (β) Calculation FreqCalc->NLO Output QSAR Descriptors & Spectral Prediction FMO->Output TDDFT->Output NLO->Output

Figure 1: Validated computational workflow for DNBP characterization. Blue indicates input, Yellow optimization, Green validation, and Red property extraction.

Part 2: Electronic Structure & Reactivity Analysis[1]

Frontier Molecular Orbitals (FMO)

The reactivity of DNBP is encoded in the spatial distribution of its Frontier Orbitals. In a drug design context, these orbitals define the "softness" of the molecule—its susceptibility to metabolic oxidation (CYP450) or nucleophilic attack.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Dimethylamino (donor) and the first phenyl ring. High energy indicates susceptibility to electrophilic attack (metabolic oxidation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Nitro (acceptor) and the second phenyl ring. Low energy indicates susceptibility to nucleophilic reduction.

Calculated Electronic Descriptors (Vacuum vs. Solvent):

ParameterSymbolFormulaPhysical Significance in Drug Design
Band Gap


Kinetic stability. Lower gap = higher reactivity/toxicity potential.
Chemical Hardness


Resistance to charge transfer.[1] Hard molecules are metabolically more stable.
Electrophilicity


Capacity to accept electrons (Michael acceptor potential).
Dipole Moment

-Predictor of solubility and membrane permeability.
Intramolecular Charge Transfer (ICT) Mechanism

DNBP exhibits a phenomenon known as Twisted Intramolecular Charge Transfer (TICT) .[2] Upon excitation, the molecule may undergo a rotation around the biphenyl or amino-phenyl bond to decouple the donor and acceptor orbitals, maximizing charge separation.

Mechanism Visualization:

  • Ground State (

    
    ):  Twisted biphenyl (
    
    
    
    ).
  • Excitation (

    
    ):  Charge moves from Amino 
    
    
    
    Nitro. The molecule tends toward planarity to maximize conjugation (Quinoidal character).
  • Relaxation: In polar solvents, the amino group may twist perpendicular to the ring, stabilizing a dark TICT state which quenches fluorescence.

Molecular Electrostatic Potential (MEP)

The MEP map is the "fingerprint" used in docking simulations.

  • Red Regions (Negative Potential): Concentrated on the Nitro oxygens . These are H-bond acceptor sites, critical for receptor binding.

  • Blue Regions (Positive Potential): Concentrated on the Dimethylamino methyl hydrogens and the biphenyl core. These interact with anionic residues in protein pockets.

Part 3: Experimental Validation & Causality

To ensure the theoretical model is grounded in reality, the following experimental correlations must be verified. If the calculation deviates, the model (functional/basis set) is invalid.

Structural Validation
  • Metric: Biphenyl Torsion Angle.

  • Experimental (X-Ray):

    
     (due to steric hindrance).
    
  • Failure Mode: If DFT predicts a planar (

    
    ) structure, the functional lacks sufficient steric/dispersion correction (use B3LYP-D3 or wB97XD).
    
Spectroscopic Validation (UV-Vis)
  • Metric:

    
     (Absorption Maximum).
    
  • Experimental:

    
     nm (Solvent dependent).
    
  • Causality: The transition is

    
     with strong CT character.
    
  • Protocol: Use TD-DFT with a PCM solvent model (e.g., Acetonitrile). Gas-phase calculations will blue-shift the spectrum by >50 nm, rendering them useless for comparison.

The "Self-Validating" Check

Before extracting data, check the Imaginary Frequencies (NIMAG).

  • Requirement: NIMAG = 0.

  • Logic: If NIMAG > 0, the structure is a transition state (likely the planar saddle point), not a true minimum. Re-optimize starting with a pre-twisted geometry.

Part 4: References

  • Gaussian, Inc. "DFT Methods and Basis Sets." Gaussian 16 User Guide. [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). "Quantum Mechanical Continuum Solvation Models." Chemical Reviews, 105(8), 2999-3094. [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132(15), 154104. [Link]

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). "A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP)." Chemical Physics Letters, 393(1-3), 51-57. [Link]

  • Mulliken, R. S. (1955). "Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I." The Journal of Chemical Physics, 23(10), 1833–1840. [Link]

Sources

Technical Guide: Preliminary Toxicity Assessment of 4-Dimethylamino-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the preliminary toxicological assessment of 4-Dimethylamino-4'-nitrobiphenyl (DMANB) (CAS: 2143-87-5). It is designed for researchers investigating the metabolic activation of bifunctional nitro-aminoarenes.

Chemical Identity & Structural Hazard Profiling

Compound: 4-Dimethylamino-4'-nitrobiphenyl (DMANB) CAS: 2143-87-5 Molecular Formula: C


H

N

O

[1][2]
The "Dual-Warhead" Mechanism

DMANB represents a unique class of "bifunctional" carcinogens. Unlike simple aromatic amines (e.g., 4-aminobiphenyl) or simple nitroarenes (e.g., 1-nitropyrene), DMANB possesses two distinct metabolic activation sites on opposing phenyl rings:

  • The Nitro Group (

    
    ):  Susceptible to reductive metabolism by cytosolic nitroreductases (bacterial or mammalian).
    
  • The Dimethylamino Group (

    
    ):  Susceptible to oxidative demethylation and N-hydroxylation by Cytochrome P450 enzymes (CYP1A2, CYP3A4).
    

Scientific Implication: Preliminary studies must distinguish between direct-acting mutagenicity (nitro-reduction driven) and S9-dependent mutagenicity (P450-oxidation driven).

Metabolic Activation Pathways (Visualization)

The toxicity of DMANB is not intrinsic; it is acquired through metabolic bioactivation. The following diagram maps the competing pathways leading to the formation of the ultimate carcinogen (Nitrenium ion), which forms covalent DNA adducts (typically at the C8 position of Guanine).

DMANB_Metabolism DMANB 4-Dimethylamino-4'-nitrobiphenyl (Parent) Nitroso Nitroso Intermediate (R-NO) DMANB->Nitroso Reduction Monomethyl 4-Methylamino-4'-nitrobiphenyl DMANB->Monomethyl Demethylation Hydroxylamine_N N-Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine_N Reduction Nitrenium Nitrenium Ion (Ultimate Carcinogen) Hydroxylamine_N->Nitrenium Esterification (NAT/SULT) PrimaryAmine 4-Amino-4'-nitrobiphenyl (Pro-Carcinogen) Monomethyl->PrimaryAmine Demethylation PrimaryAmine->Hydroxylamine_N N-Oxidation (CYP) DNA_Adduct C8-dG DNA Adduct (Genotoxicity) Nitrenium->DNA_Adduct Covalent Binding CYP CYP450 (Oxidation) CYP->Monomethyl NR Nitroreductase (Reduction) NR->Nitroso NAT NAT/SULT (Esterification) NAT->Nitrenium

Caption: Figure 1. Dual metabolic activation pathways of DMANB leading to the formation of electrophilic nitrenium ions.

Experimental Protocols: Preliminary Screening

To validate the toxicity profile, a tiered approach is required. Do not proceed to animal models without confirming mechanism of action via these assays.

Protocol A: Differential Ames Test (Salmonella typhimurium)

Objective: Determine if mutagenicity is driven by nitro-reduction (bacterial) or oxidative metabolism (mammalian).

Reagents:

  • Strains:

    • TA98: Detects frameshift mutations (highly sensitive to bulky aromatic amines like biphenyls).

    • TA98NR: Nitroreductase-deficient strain.[3]

    • TA98/1,8-DNP6: O-acetyltransferase-deficient strain.

  • S9 Fraction: Aroclor-1254 induced rat liver homogenate (provides CYP450s).

Workflow:

  • Preparation: Dissolve DMANB in DMSO. Prepare 5 concentrations (0.1, 1.0, 10, 100, 500 µ g/plate ).

  • Plate Incorporation:

    • Set 1 (Direct Acting): Bacteria + Buffer + DMANB.

    • Set 2 (Metabolic): Bacteria + S9 Mix (10% v/v) + DMANB.

  • Incubation: 48 hours at 37°C in dark.

  • Counting: Quantify revertant colonies (His+).

Data Interpretation Logic:

Observation Mechanistic Conclusion
High revertants in TA98 (-S9) Direct mutagenicity via bacterial nitroreductase.
Reduced revertants in TA98NR (-S9) Confirms nitro-group reduction is the primary activation step.

| Increased revertants in TA98 (+S9) | Indicates oxidative demethylation/N-oxidation contributes to toxicity. |

Protocol B: In Vitro DNA Adduct Quantification (LC-MS/MS)

Objective: Quantitatively verify if DMANB forms the specific N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) type adducts.

Methodology:

  • Incubation: Treat HepG2 (human hepatoma) cells with DMANB (10 µM) for 24 hours.

  • DNA Isolation: Extract genomic DNA using the phenol-chloroform method. Purity check:

    
    .
    
  • Hydrolysis: Digest DNA (50 µg) enzymatically using Micrococcal Nuclease and Spleen Phosphodiesterase to release single nucleotides.

  • Enrichment: Use solid-phase extraction (Oasis HLB columns) to remove unmodified nucleosides.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (2.1 x 100 mm).

    • Mode: Positive Electrospray Ionization (ESI+).

    • Transition Monitoring (SRM): Monitor the transition from the adduct precursor ion

      
       to the heterocyclic amine fragment ion (loss of deoxyribose).
      

Validation Check: The presence of a peak at the specific mass transition for dG-C8-aminobiphenyl confirms that the nitro group was fully reduced and the amine activated.

Quantitative Data Summary (Hypothetical Reference Values)

When reviewing literature or generating data, use this table to benchmark DMANB against known standards.

CompoundMutagenic Potency (Revertants/nmol) in TA98 (+S9)Carcinogenic ClassPrimary Mechanism
4-Aminobiphenyl ~500 - 2,000Group 1 (Human)N-oxidation

Nitrenium ion
4-Nitrobiphenyl ~200 - 800Group 3 (IARC)Nitro-reduction

Hydroxylamine
DMANB Variable (High)ResearchDual: Demethylation + Nitro-reduction

Safety & Handling (Critical)

DMANB is a potent genotoxin.

  • Containment: All weighing must occur in a glove box or static-free hood.

  • Deactivation: Treat all waste with 10% sodium hypochlorite (bleach) for 24 hours before disposal to oxidize the amine/nitro groups.

  • Solvent: DMSO is a permeation enhancer. Double-glove (Nitrile + Laminate) when handling DMSO solutions of DMANB to prevent transdermal absorption.

References

  • National Institutes of Health (NIH). (2005). 4-Aminobiphenyl: Report on Carcinogens, Fourteenth Edition. National Toxicology Program. Retrieved January 30, 2026, from [Link]

  • Vogt, R. A., et al. (2009).[4] Structure–Activity Relationships in Nitro-Aromatic Compounds. In Practical Aspects of Computational Chemistry. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Besaratinia, A., & Pfeifer, G. P. (2004). Genotoxicity of nitro-aromatic compounds. DNA Repair. Retrieved January 30, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 4-Dimethylamino-4'-nitrobiphenyl for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-Dimethylamino-4'-nitrobiphenyl, a versatile organic compound with significant applications in advanced research, particularly in the fields of fluorescence microscopy, nonlinear optics, and as a molecular probe in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and materials science industries, offering insights into its procurement, synthesis, quality control, and practical applications.

Introduction: The Scientific Merit of 4-Dimethylamino-4'-nitrobiphenyl

4-Dimethylamino-4'-nitrobiphenyl is a dipolar aromatic compound characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends of a biphenyl backbone. This unique electronic structure imparts significant solvatochromic and nonlinear optical (NLO) properties, making it a valuable tool for investigating molecular environments and for the development of advanced optical materials.[1][2][3] Its sensitivity to the polarity of its microenvironment allows it to serve as a fluorescent probe to study biological systems, such as lipid membranes, and to characterize materials.[4][5][6][7]

Commercial Availability and Procurement for Research

For research and development purposes, 4-Dimethylamino-4'-nitrobiphenyl is available from several reputable chemical suppliers. When selecting a supplier, it is crucial to consider the purity of the compound, the availability of detailed analytical documentation (such as a Certificate of Analysis), and the supplier's adherence to safety and handling regulations.

Below is a comparative table of prominent commercial suppliers:

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity
Santa Cruz Biotechnology 4-Dimethylamino-4′-nitrobiphenyl2143-87-5C₁₄H₁₄N₂O₂242.28Not specified, refer to lot-specific CoA
TCI America (via CP Lab Safety & Fisher Scientific) 4-Dimethylamino-4'-nitrobiphenyl2143-87-5C₁₄H₁₄N₂O₂242.28>98.0% (HPLC)
Sigma-Aldrich (Combi-Blocks) 4-Dimethylamino-4'-nitrobiphenyl2143-87-5C₁₄H₁₄N₂O₂242.2898%

Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis of 4-Dimethylamino-4'-nitrobiphenyl: A Methodological Overview

While commercially available, in-house synthesis of 4-Dimethylamino-4'-nitrobiphenyl may be desirable for certain research applications, such as isotopic labeling or derivatization. The synthesis of unsymmetrical biaryls like this compound can be achieved through several established cross-coupling methodologies. The Suzuki and Ullmann coupling reactions are two of the most common and effective approaches.[8][9][10][11]

Suzuki Coupling Approach

The Suzuki coupling reaction offers a versatile and high-yielding method for the formation of C-C bonds.[8][9][10][11] In this approach, an aryl boronic acid is coupled with an aryl halide in the presence of a palladium catalyst and a base.

A potential synthetic route for 4-Dimethylamino-4'-nitrobiphenyl via Suzuki coupling is depicted below:

Suzuki_Coupling reactant1 4-(Dimethylamino)phenylboronic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reactant1->catalyst Reactant A reactant2 4-Halonitrobenzene (X = Br, I) reactant2->catalyst Reactant B product 4-Dimethylamino-4'-nitrobiphenyl catalyst->product Catalytic Cycle base Base (e.g., Na₂CO₃, K₂CO₃) base->catalyst Activator Ullmann_Condensation reactant1 4-Iodonitrobenzene catalyst Copper Catalyst (e.g., CuI) reactant1->catalyst Aryl Halide A reactant2 4-Bromo-N,N-dimethylaniline reactant2->catalyst Aryl Halide B product 4-Dimethylamino-4'-nitrobiphenyl catalyst->product Coupling ligand Ligand (e.g., Phenanthroline) ligand->catalyst Stabilizer

Caption: Ullmann condensation pathway for 4-Dimethylamino-4'-nitrobiphenyl.

Quality Control and Characterization

Ensuring the purity and structural integrity of 4-Dimethylamino-4'-nitrobiphenyl is paramount for obtaining reliable and reproducible experimental results. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 4-Dimethylamino-4'-nitrobiphenyl.

A typical HPLC protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV-Vis detector at the wavelength of maximum absorbance (λmax).

  • Purity Assessment: The purity is determined by the peak area percentage of the main component.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the compound. [1][8][12][13][14][15] Expected NMR Spectral Features:

  • ¹H NMR: The spectrum will exhibit signals in the aromatic region corresponding to the protons on the two phenyl rings. The protons ortho and meta to the dimethylamino and nitro groups will show distinct chemical shifts and coupling patterns. The singlet for the six protons of the dimethylamino group will be a key identifier.

  • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, with the carbons attached to the nitrogen and nitro groups being significantly shifted. The carbon of the dimethylamino group will also be present. For comparison, the related compound 4-nitrobiphenyl shows distinct peaks in its ¹³C NMR spectrum. [13] Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound (242.28 g/mol ).

Safe Handling and Storage

4-Dimethylamino-4'-nitrobiphenyl, like many nitroaromatic compounds, requires careful handling to ensure laboratory safety.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [16][17][18]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [16]* Ingestion and Skin Contact: Avoid ingestion and skin contact. In case of contact, wash the affected area thoroughly with water. [16][17]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. [16] Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

The unique photophysical properties of 4-Dimethylamino-4'-nitrobiphenyl make it a valuable tool in various research domains.

Fluorescent Probe for Biological Membranes

The solvatochromic nature of 4-Dimethylamino-4'-nitrobiphenyl, where its fluorescence emission spectrum is sensitive to the polarity of the surrounding environment, makes it an excellent probe for studying the biophysical properties of lipid membranes. [4][5][6][7]It can be used to investigate:

  • Membrane polarity and hydration.

  • Lipid packing and phase transitions.

  • Drug-membrane interactions.

Experimental Workflow for Membrane Studies:

Membrane_Probe_Workflow start Prepare Lipid Vesicles (e.g., LUVs, GUVs) incubation Incubate with 4-Dimethylamino-4'-nitrobiphenyl start->incubation measurement Fluorescence Spectroscopy (Measure emission spectra) incubation->measurement analysis Analyze Spectral Shifts (Correlate with membrane properties) measurement->analysis end Determine Membrane Polarity/Order analysis->end

Caption: Workflow for using 4-Dimethylamino-4'-nitrobiphenyl as a membrane probe.

Nonlinear Optical (NLO) Materials Research

The large molecular hyperpolarizability of 4-Dimethylamino-4'-nitrobiphenyl, arising from its strong intramolecular charge transfer character, makes it a candidate for the development of second-order NLO materials. [1][2][3]These materials have potential applications in:

  • Optical data storage.

  • Telecommunications.

  • Signal processing.

Research in this area often involves incorporating the chromophore into polymers or crystal lattices to achieve a non-centrosymmetric arrangement necessary for second-harmonic generation. [2][3]

Conclusion

4-Dimethylamino-4'-nitrobiphenyl is a scientifically significant compound with demonstrable utility in cutting-edge research. Its commercial availability and well-understood chemical properties, coupled with its sensitive photophysical responses, make it an invaluable tool for scientists and engineers. Adherence to proper quality control, safe handling procedures, and a thorough understanding of its application principles will enable researchers to fully leverage the potential of this versatile molecule.

References

  • Echemi.
  • Wikipedia.
  • Sigma-Aldrich.
  • Santa Cruz Biotechnology. 4-Dimethylamino-4′-nitrobiphenyl, CAS 2143-87-5.
  • Jin, L., Millard, A. C., & Wuskell, J. P. (2005). Characterization and Application of a New Optical Probe for Membrane Lipid Domains. Biophysical Journal, 89(4), 2634–2643.
  • Klymchenko, A. S., & Mely, Y. (2006). Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes. Biophysical Journal, 90(11), 3691–3701.
  • Thermo Fisher Scientific.
  • Chem Service.
  • Coe, B. J., et al. (2004). Contrasting linear and quadratic nonlinear optical behavior of dipolar pyridinium chromophores with 4-(dimethylamino)phenyl or ruthenium(II) ammine electron donor groups. Journal of the American Chemical Society, 126(33), 10418–10427.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Loura, L. M. S., & Ramalho, J. P. P. (2011). Fluorescent membrane probes' behavior in lipid bilayers: insights from molecular dynamics simulations. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(12), 2825–2839.
  • Klymchenko, A. S. (2017). Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. Accounts of Chemical Research, 50(11), 2733–2742.
  • Klymchenko, A. S. (2023). Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. Accounts of Chemical Research, 56(2), 143–155.
  • Saito, S., & Koizumi, Y. (2005). Copper-catalyzed coupling of aryl halides and nitrite salts: A mild Ullmann-type synthesis of aromatic nitro compounds. Tetrahedron Letters, 46(28), 4715–4717.
  • Royal Society of Chemistry.
  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • ChemicalBook. 4-Nitrobiphenyl(92-93-3) 13C NMR spectrum.
  • Benchchem. Application Notes and Protocols: Ullmann Condensation for 4-Nitrodiphenylamine Synthesis.
  • Zhang, C., et al. (2020). Recent advances in nonlinear optics for bio-imaging applications. Opto-Electronic Advances, 3(9), 200004.
  • Bishnoi, A., et al. (2015). Synthesis, spectral analysis (FT-IR, 1H NMR, 13C NMR and UV–visible) and quantum chemical studies on molecular geometry, NBO, NLO, chemical reactivity and thermodynamic properties of novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile. Journal of Molecular Structure, 1095, 112–124.
  • The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
  • SpectraBase. 4,4'-Dinitrobiphenyl - Optional[13C NMR] - Chemical Shifts.
  • Van der Auweraer, M., et al. (2013). Self-Assembled Organic Microfibers for Nonlinear Optics.
  • Ferreira, M. J., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7622.
  • Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896–902.
  • Casado, J., et al. (2015). Dynamical nonlinear optical responses of organic materials. Physical Chemistry Chemical Physics, 17(23), 15334–15344.
  • Rodríguez González, R., et al. (2005). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(25), 10487–10490.
  • SPIE.
  • Rodríguez González, R., et al. (2005). Synthesis of 2-Nitro- and 2,2′-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(25), 10487–10490.
  • Hamedi, F., et al. (2024). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. International Journal of Biology and Chemistry, 17(2), 143-153.

Sources

Methodological & Application

Advanced Solvatochromic Profiling using 4-Dimethylamino-4'-nitrobiphenyl (DMANB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Dimethylamino-4'-nitrobiphenyl (DMANB, also commonly abbreviated as DNBP) is a high-fidelity solvatochromic probe belonging to the class of donor-acceptor (D-π-A) "push-pull" chromophores. Unlike rigid probes, DMANB possesses a flexible biphenyl linkage that allows for conformation-dependent intramolecular charge transfer (ICT).

This guide details the utilization of DMANB for mapping micro-polarity in complex chemical and biological environments. Its large Stokes shift (8,000–11,000 cm⁻¹) and sensitivity to local viscosity make it a superior alternative to static probes for studying lipid membrane dynamics, hydrophobic pockets in proteins, and solvent-solute interactions in polymer matrices.

Mechanistic Principles

The sensing capability of DMANB arises from its excited-state dynamics. Upon photo-excitation, the molecule undergoes an Intramolecular Charge Transfer (ICT) from the electron-donating dimethylamino group to the electron-withdrawing nitro group.

The Push-Pull Mechanism
  • Ground State (S₀): The molecule exhibits a twisted biphenyl geometry with a moderate dipole moment.

  • Locally Excited State (LE): Upon excitation (approx. 370–400 nm), the molecule initially populates a planar or near-planar LE state.

  • Twisted Intramolecular Charge Transfer (TICT): In polar environments, the molecule relaxes into a TICT state where the donor and acceptor moieties twist relative to each other (often 90°). This state is highly stabilized by polar solvents, leading to a significant red shift in emission.

Diagram: Photo-Physical Pathway

The following diagram illustrates the energy relaxation pathways that define DMANB's spectral output.

DMANB_Mechanism Ground Ground State (S₀) (Twisted Geometry) Excitation hv Excitation (~375-400 nm) LE Locally Excited (LE) (Planar-like) Ground->LE Absorption TICT TICT State (Twisted, Polar Stabilized) LE->TICT Solvent Relaxation (Viscosity Dependent) Emission_LE Blue Emission (Non-Polar) LE->Emission_LE Fluorescence Emission_TICT Red Emission (Polar) TICT->Emission_TICT Fluorescence (Large Stokes Shift)

Figure 1: Photo-physical relaxation pathways of DMANB. The competition between LE and TICT states determines the emission color, serving as the readout for environmental polarity and viscosity.

Physicochemical & Spectral Properties[1][2][3][4][5][6][7][8][9][10]

DMANB exhibits "positive solvatochromism" in emission—as solvent polarity increases, the emission maximum shifts to longer wavelengths (red-shift).

Table 1: Spectral Characteristics in Reference Solvents

SolventPolarity Index (

)
Absorption

(nm)
Emission

(nm)
Stokes Shift (

, cm⁻¹)
Mechanism Dominance
Cyclohexane 30.9373~420~3,000LE / PICT
Toluene 33.9382~460~4,500LE > TICT
THF 37.4390~550~7,500LE

TICT
Acetonitrile 45.6402~620~8,700TICT Dominant
Methanol 55.4409>640>9,000TICT (H-bonding effects)

Note: Values are approximate and temperature-dependent. Absorption shifts are modest (30-40 nm), while emission shifts are massive (>200 nm), providing high sensitivity.

Experimental Protocols

Preparation of Stock Solutions

DMANB is hydrophobic (LogP ~3.77) and practically insoluble in water.

  • Solvent Choice: Use spectroscopic grade DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for the primary stock. Ethanol is acceptable for short-term storage but less stable.

  • Concentration: Prepare a 10 mM master stock.

    • Weighing: Weigh 2.4 mg of DMANB (MW ≈ 240.28 g/mol ).

    • Dissolution: Dissolve in 1.0 mL of DMSO. Vortex until fully clear.

  • Storage: Store in amber glass vials at -20°C. Stable for 6 months.

  • Working Solution: Dilute to 1–10 µM in the experimental buffer/solvent. Caution: Keep final organic solvent concentration < 1% v/v when probing biological samples to avoid denaturing proteins or dissolving membranes.

Protocol A: Determination of Solvent Polarity (Kamlet-Taft)

This protocol validates the probe's response before applying it to unknown samples.

  • Sample Prep: Prepare 2 mL aliquots of 5 different solvents (e.g., Hexane, Toluene, THF, Ethanol, Acetonitrile).

  • Staining: Add DMANB stock to reach a final concentration of 5 µM.

  • Spectroscopy:

    • Blank: Measure pure solvent baseline.

    • Absorption Scan: 300–500 nm. Note

      
      .[1][2][3]
      
    • Excitation: Set excitation wavelength to

      
       (or fixed at 380 nm).
      
    • Emission Scan: 400–750 nm. Note

      
      .[1][3]
      
  • Analysis (Lippert-Mataga Plot): Calculate the Stokes shift (

    
    ) in cm⁻¹:
    
    
    
    
    Plot
    
    
    against the orientation polarizability (
    
    
    ) of the solvents. A linear slope indicates pure dipolar interaction; deviations suggest specific interactions (H-bonding).
Protocol B: Probing Lipid Membrane Interfaces

DMANB partitions into the lipid bilayer. Its emission wavelength reports the hydration level (polarity) of the membrane interface.

Workflow Diagram:

Protocol_Membrane Step1 1. Prepare Liposomes/Cells (LUVs or Suspended Cells) Step2 2. Add DMANB Probe (Final Conc: 1-2 µM) Step1->Step2 Step3 3. Incubation (15 mins @ RT or 37°C) Step2->Step3 Step4 4. Wash Step (Optional) (Remove unbound probe if background high) Step3->Step4 If needed Step5 5. Fluorescence Measurement (Ex: 380nm | Em: 400-650nm) Step3->Step5 Direct Read Step4->Step5

Figure 2: Step-by-step workflow for staining and analyzing biological membranes with DMANB.

Detailed Steps:

  • Cell/Liposome Suspension: Prepare Large Unilamellar Vesicles (LUVs) or cell suspension in PBS (pH 7.4).

  • Staining: Add DMANB (from DMSO stock) to a final concentration of 2 µM. Ensure DMSO < 0.5%.

  • Incubation: Incubate for 10–20 minutes at room temperature in the dark.

  • Measurement:

    • Excite at 380 nm.

    • Collect emission spectra.[1][4][5]

  • Interpretation:

    • Blue-shifted emission (approx 480-500 nm): Indicates probe is deep in the hydrophobic core or the membrane is in a "Gel" (ordered) phase.

    • Red-shifted emission (approx 550-600 nm): Indicates probe is in a "Liquid Disordered" phase or the interface is highly hydrated (water penetration).

Data Analysis & Troubleshooting

Calculating Polarity Parameters

To quantify the environment, convert the spectral shift into an empirical polarity value (


 equivalent) using a calibration curve derived from Protocol A.


(Note: Slope and Intercept must be determined by the user's specific instrument calibration using the solvents in Table 1).

Troubleshooting Matrix
IssuePossible CauseCorrective Action
Low Fluorescence Signal Fluorescence QuenchingDMANB fluorescence decreases in highly polar/protic solvents (water) due to non-radiative decay. Increase probe concentration or switch to a less polar co-solvent system.
Precipitation Solubility LimitCheck for turbidity. Ensure DMSO stock is injected slowly into the buffer while vortexing. Keep conc < 5 µM in aqueous buffers.
No Spectral Shift Probe AggregationIf the peak stays static regardless of environment, the probe may be aggregated. Sonicate the solution or use a surfactant (e.g., Pluronic) to disperse.

References

  • Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4'-nitrobiphenyl. Source: Royal Society of Chemistry (RSC), Phys. Chem. Chem. Phys. URL:[Link] Relevance: Primary source for ICT mechanism, TICT states, and spectral data in varying polarities.

  • Solvatochromic Probes Displaying Unprecedented Organic Liquids Discriminating Characteristics. Source: NIH / PubMed (Analytical Chemistry). URL:[Link] Relevance: Validates the use of push-pull probes for discriminating solvent mixtures and calculating dipole moments.

  • Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. Source: NIH / PubMed Central. URL:[Link] Relevance: Detailed structural analysis of the twisting mechanism (TICT) specific to nitro-biphenyls vs stilbenes.

  • Kamlet-Taft solvent parameters. Source: Stenutz.eu (Compiled Data Repository). URL:[Link] Relevance: Essential database for standardizing solvent parameters (

    
    ) for calibration.
    

Sources

Measuring Solvent Polarity Using the Solvatochromic Probe 4-Dimethylamino-4'-nitrobiphenyl: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Dimethylamino-4'-nitrobiphenyl (DNBP) as a solvatochromic probe for determining solvent polarity. Solvent polarity is a critical parameter influencing chemical reactions, separations, and drug solubility, making its accurate measurement essential in various scientific disciplines. This document details the underlying principles of solvatochromism, the specific photophysical properties of DNBP that make it an excellent polarity sensor, and a step-by-step protocol for its application using UV-Visible spectroscopy. Furthermore, this guide offers insights into data interpretation and best practices to ensure reliable and reproducible results.

Introduction: The Significance of Solvent Polarity

The polarity of a solvent is a measure of its ability to solvate solutes and is a key factor in dictating the course and rate of chemical reactions, influencing the position of chemical equilibria, and determining the solubility of compounds. In the realm of drug development, understanding and quantifying the polarity of microenvironments, such as within biological membranes or at the active sites of enzymes, is of paramount importance for predicting drug-receptor interactions and optimizing drug delivery systems.

Solvatochromic probes are compounds that exhibit a change in their absorption or emission spectra in response to the polarity of their solvent environment. This phenomenon, known as solvatochromism, provides a sensitive and direct method for quantifying solvent polarity. One of the most well-established empirical scales of solvent polarity is the ET(30) scale, developed by Christian Reichardt.[1][2] This scale is based on the solvatochromic shift of a specific betaine dye, Reichardt's dye.

This application note focuses on 4-Dimethylamino-4'-nitrobiphenyl (DNBP), a readily available and highly sensitive solvatochromic probe. Its distinct color change across solvents of varying polarities makes it a valuable tool for both qualitative visualization and quantitative measurement of solvent polarity.

The Science Behind the Sensor: Photophysics of 4-Dimethylamino-4'-nitrobiphenyl

4-Dimethylamino-4'-nitrobiphenyl is a "push-pull" molecule, characterized by an electron-donating group (the dimethylamino group, -N(CH3)2) and an electron-withdrawing group (the nitro group, -NO2) at opposite ends of a conjugated π-system. This molecular architecture is fundamental to its solvatochromic properties.

Upon absorption of light, DNBP undergoes an intramolecular charge transfer (ICT) from the electron-rich dimethylamino moiety to the electron-poor nitro moiety.[3] This transition results in an excited state that is significantly more polar than the ground state. The energy of this ICT transition, and consequently the wavelength of maximum absorption (λmax), is highly dependent on the polarity of the surrounding solvent molecules.

In polar solvents, the highly polar excited state of DNBP is stabilized through dipole-dipole interactions with the solvent molecules. This stabilization lowers the energy of the excited state, resulting in a lower energy transition and a bathochromic (red) shift in the absorption spectrum (longer λmax). Conversely, in nonpolar solvents, the excited state is less stabilized, leading to a higher energy transition and a hypsochromic (blue) shift (shorter λmax).[1][3] This pronounced solvatochromic shift, observed to range from approximately 373 nm to 409 nm, allows for the sensitive determination of solvent polarity.[1]

G Energy level diagram illustrating the effect of solvent polarity on the absorption of 4-Dimethylamino-4'-nitrobiphenyl. cluster_ground Ground State (S₀) GS Ground State (Less Polar) ES_nonpolar Excited State (More Polar) in Nonpolar Solvent GS->ES_nonpolar Absorption (hν₁) (Higher Energy) ES_polar Excited State (More Polar) in Polar Solvent GS->ES_polar Absorption (hν₂) (Lower Energy) note_polar Polar Solvent Stabilization

Caption: Solvatochromism of 4-Dimethylamino-4'-nitrobiphenyl.

Experimental Protocol

This section provides a detailed, step-by-step methodology for measuring solvent polarity using 4-Dimethylamino-4'-nitrobiphenyl.

Materials and Equipment
  • 4-Dimethylamino-4'-nitrobiphenyl (DNBP)

  • Spectroscopic grade solvents of interest

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Micropipettes

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Preparation of Stock Solution

Rationale: A concentrated stock solution allows for easy and accurate preparation of dilute working solutions, minimizing weighing errors and ensuring consistency across different solvent systems.

  • Accurately weigh a small amount of DNBP (e.g., 1-2 mg).

  • Dissolve the weighed DNBP in a minimal amount of a suitable, relatively non-polar solvent in which it is readily soluble (e.g., acetone or dichloromethane) in a volumetric flask (e.g., 10 mL).

  • Once dissolved, bring the solution to the final volume with the same solvent. This will be your stock solution. The concentration should be in the range of 10-3 to 10-4 M.

Preparation of Working Solutions and Spectroscopic Measurement

Rationale: The concentration of the working solution should be optimized to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.) to ensure linearity and accuracy of the measurement.

  • For each solvent to be tested, pipette a small, precise volume of the DNBP stock solution into a clean volumetric flask (e.g., 25 mL).

  • Dilute the stock solution to the final volume with the solvent of interest. The final concentration of DNBP should be in the range of 10-5 to 10-6 M.

  • Using the pure solvent as a blank, record the UV-Visible absorption spectrum of the DNBP solution over a suitable wavelength range (e.g., 300-600 nm).

  • Identify the wavelength of maximum absorbance (λmax) for the intramolecular charge-transfer band.

Caption: Experimental workflow for solvent polarity measurement.

Data Analysis and Interpretation

The experimentally determined λmax value can be used to calculate an empirical solvent polarity parameter, ET(λmax), which is analogous to the ET(30) scale. The transition energy, ET, can be calculated using the following equation derived from Planck's law:

ET (kcal/mol) = (2.859 x 104) / λmax (nm)

This equation directly converts the wavelength of maximum absorption into a molar transition energy, providing a quantitative measure of the solvent's polarity.[2]

Representative Data

The following table provides an illustrative example of the expected solvatochromic shifts of 4-Dimethylamino-4'-nitrobiphenyl in a range of solvents with varying polarities. Note that the specific λmax values can vary slightly depending on experimental conditions.

SolventPolarity (Qualitative)Approximate λmax (nm)Calculated ET(λmax) (kcal/mol)
CyclohexaneNonpolar~373~76.6
TolueneNonpolar~380~75.2
DioxaneModerately Polar~390~73.3
Ethyl AcetateModerately Polar~395~72.4
AcetonitrilePolar~405~70.6
Dimethyl Sulfoxide (DMSO)Highly Polar~409~69.9

Note: These are approximate values based on the reported solvatochromic range.[1] For precise determination, experimental measurement is necessary.

Applications in Research and Drug Development

The ability to accurately measure solvent polarity using probes like DNBP has significant implications across various scientific fields:

  • Reaction Optimization: Chemists can select the optimal solvent to maximize reaction rates and yields by understanding the polarity requirements of the transition state.

  • Chromatography: In separation sciences, solvent polarity is a key parameter for optimizing mobile phase composition in techniques like High-Performance Liquid Chromatography (HPLC).

  • Drug-Membrane Interactions: DNBP can be used to probe the polarity of lipid bilayers, providing insights into how drug molecules partition into and permeate through biological membranes.

  • Enzyme Kinetics: By incorporating solvatochromic probes into the active sites of enzymes, researchers can study the polarity of these microenvironments and how it influences substrate binding and catalysis.

  • Formulation Development: In the pharmaceutical industry, understanding the polarity of excipients and co-solvents is crucial for developing stable and effective drug formulations.

Troubleshooting and Best Practices

  • Purity of Solvents: Ensure the use of high-purity, spectroscopic grade solvents to avoid interference from impurities.

  • Concentration Effects: Avoid high concentrations of the probe that could lead to aggregation and affect the absorption spectrum.

  • Temperature Control: Solvent polarity can be temperature-dependent. For highly accurate and comparable measurements, maintain a constant temperature.

  • Cuvette Cleanliness: Thoroughly clean and dry cuvettes between measurements to prevent cross-contamination.

  • Instrument Calibration: Regularly calibrate the spectrophotometer to ensure wavelength accuracy.

Conclusion

4-Dimethylamino-4'-nitrobiphenyl is a robust and sensitive solvatochromic probe that provides a straightforward method for the quantitative determination of solvent polarity. The experimental protocol outlined in this application note is simple to implement and yields valuable data for a wide range of scientific applications, from fundamental chemical research to the intricate challenges of drug development. By understanding and applying the principles of solvatochromism, researchers can gain deeper insights into the influence of the solvent environment on chemical and biological processes.

References

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.
  • Ghosh, S., et al. "Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl." Physical Chemistry Chemical Physics, vol. 17, no. 28, 2015, pp. 18536-18546. [Link]

  • Catalán, J. "Towards a generalized solvent polarity scale: the solvatochromism of 2-(dimethylamino)-7-nitrofluorene and its homomorph 2-fluoro-7-nitrofluorene." Journal für praktische Chemie/Chemiker-Zeitung, vol. 337, no. 1, 1995, pp. 355-365.
  • Rezaei, B., et al. "Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis." Analytical Methods, vol. 5, no. 21, 2013, pp. 6095-6101. [Link]

  • Lide, D. R., editor. CRC Handbook of Chemistry and Physics. 89th ed., CRC Press, 2008.
  • Suppan, P., and N. Ghoneim. Solvatochromism. Royal Society of Chemistry, 1997.
  • Laurence, C., et al. "Solvent polarity scales: Determination of new ET(30) values for 84 organic solvents." Journal of Physical Organic Chemistry, vol. 27, no. 1, 2014, pp. 63-71.
  • Marcus, Y. "The properties of organic liquids that are relevant to their use as solvating solvents." Chemical Society Reviews, vol. 22, no. 6, 1993, pp. 409-416.
  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd ed., Springer, 2006.

Sources

Application Note: 4-Dimethylamino-4'-nitrobiphenyl (DNBP) in Fluorescence & NLO Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Dimethylamino-4'-nitrobiphenyl (DNBP) is a classic "push-pull" chromophore characterized by a strong electron donor (dimethylamino) and acceptor (nitro) linked by a biphenyl


-bridge.[1] While historically utilized in non-linear optics (NLO) for its high hyperpolarizability, its application in microscopy has evolved into a specialized tool for local polarity sensing  and Second Harmonic Generation (SHG) contrast .

This guide details the protocols for utilizing DNBP to map micro-environmental polarity (solvatochromism) and its use as a high-contrast probe in multi-photon microscopy.

Mechanism of Action & Photophysics

The "Push-Pull" Architecture

DNBP functions on the principle of Intramolecular Charge Transfer (ICT) . Upon photoexcitation, electron density shifts from the amino group to the nitro group.

  • Non-Polar Environment: The molecule emits from a Locally Excited (LE) state (Blue/Green emission).

  • Polar Environment: The solvent relaxes around the large dipole moment of the excited state, stabilizing a Twisted Intramolecular Charge Transfer (TICT) state. This results in a significant red-shift of the emission spectrum and often a decrease in quantum yield (fluorescence quenching) due to non-radiative decay.

Microscopy Contrast Modes
ModeMechanismReadoutApplication
Fluorescence Solvatochromic EmissionSpectral Shift (

)
Mapping hydrophobicity in polymers, lipids, or amyloid pockets.
NLO (SHG) Non-Centrosymmetric Crystal ResponseCoherent Signal at

Imaging micro-crystals, orientation analysis, and microscope calibration.
Photophysical Pathway Diagram

Photophysics GS Ground State (S0) Planar LE Locally Excited (S1) Non-Polar Emission (Blue/Green) GS->LE Excitation (UV/Blue) SHG Second Harmonic Generation (Virtual State) GS->SHG 2-Photon Excitation (NIR) LE->GS Fluorescence TICT TICT State Polar Emission (Red/Quenched) LE->TICT Solvent Relaxation (Polarity Dependent) TICT->GS Red-Shifted Emission SHG->GS Coherent Scattering (λ/2)

Figure 1: Jablonski-style diagram illustrating the dual modality of DNBP: Solvatochromic Fluorescence (ICT pathway) and Non-Linear Optics (SHG).

Protocol A: Solvatochromic Polarity Mapping

Objective: To visualize and quantify local hydrophobicity in heterogeneous samples (e.g., microplastics, lipid domains, or protein aggregates).

Materials
  • Dye Stock: 10 mM DNBP in DMSO (Store at -20°C, dark).

  • Imaging Buffer: PBS (pH 7.4) or media appropriate for the sample.

  • Sample: Fixed cells, polymer mixtures, or amyloid fibrils.

Staining Procedure
  • Dilution: Dilute stock to a working concentration of 1–10 µM in the imaging buffer.

    • Note: Ensure final DMSO concentration is < 0.1% to avoid solvent effects.

  • Incubation: Incubate sample for 15–30 minutes at room temperature in the dark.

  • Wash: Perform 2x gentle washes with buffer to remove excess unbound dye.

    • Critical: DNBP is hydrophobic; extensive washing may strip the dye from lipid membranes. Use minimal washing for lipid studies.

  • Mounting: Mount in a non-fluorescent medium (e.g., glycerol-based) if fixing, or image immediately in buffer.

Imaging Settings (Confocal/Widefield)
  • Excitation: 375 nm or 405 nm laser (UV/Violet).

  • Emission Channels:

    • Channel 1 (Hydrophobic/Non-Polar): 420 – 480 nm (Blue)

    • Channel 2 (Hydrophilic/Polar): 550 – 650 nm (Red)

  • Data Analysis: Calculate the Generalized Polarization (GP) or Ratio Image:

    
    
    

Protocol B: Second Harmonic Generation (SHG) Microscopy

Objective: To utilize DNBP microcrystals as high-contrast agents for NLO microscopy or for calibrating Two-Photon systems.

Preparation of DNBP Microcrystals

DNBP crystallizes in a non-centrosymmetric space group (essential for SHG).

  • Supersaturation: Dissolve DNBP in hot Ethanol (~60°C) until saturation.

  • Precipitation: Rapidly inject 100 µL of the hot ethanolic solution into 10 mL of cold water (4°C) under vigorous stirring.

  • Stabilization: Allow the suspension to settle for 10 minutes. Micro- and nanocrystals will form.

  • Application: Drop-cast onto a coverslip or incubate with cells (if studying uptake).

Imaging Settings (Two-Photon)
  • Laser Source: Ti:Sapphire femtosecond laser.

  • Excitation Wavelength: 800 – 900 nm.

  • Detection:

    • SHG Signal: Narrow bandpass filter at exactly half the excitation wavelength (e.g., 400/10 nm for 800 nm Ex).

    • Geometry: Transmission (Forward-SHG) is preferred for bulk crystals; Epi-detection (Backward-SHG) for smaller surface crystals.

Experimental Workflow & Troubleshooting

Workflow Start Start: Define Application Choice Target Property? Start->Choice Pol Polarity Sensing (Fluorescence) Choice->Pol Membranes/Polymers NLO SHG Imaging (Crystals/NLO) Choice->NLO Crystals/Calibration Prep1 Prep: 1-10 µM in PBS (<0.1% DMSO) Pol->Prep1 Img1 Image: 405nm Ex Split Emission (Blue/Red) Prep1->Img1 Ana1 Analysis: Ratiometric (Blue/Red Intensity) Img1->Ana1 Prep2 Prep: Nanocrystal Precipitation (EtOH -> Water) NLO->Prep2 Img2 Image: 2-Photon (800nm) Detect @ 400nm Prep2->Img2 Ana2 Analysis: Coherent Signal Orientation/Structure Img2->Ana2

Figure 2: Decision tree for selecting the appropriate DNBP imaging modality.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Fluorescence Fluorescence QuenchingSample environment is too polar (water). Switch to lipid-rich or polymer samples.
Weak SHG Signal Centrosymmetric AggregatesRe-crystallize. SHG requires non-centrosymmetric crystal packing.
Spectral Overlap Broad EmissionUse narrow bandpass filters. Perform spectral unmixing if available.
Precipitation High ConcentrationDo not exceed 10 µM in aqueous buffers.

Safety & Handling

  • Toxicity: Nitro-biphenyls are potential mutagens and carcinogens. Handle powder in a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Dispose of as hazardous organic waste (halogenated/non-halogenated depending on solvent).

References

  • Solvatochromism & Photophysics

    • Title: Solvent Sensitive Intramolecular Charge Transfer Dynamics in the Excited States of 4-N,N-Dimethylamino-4'-nitrobiphenyl.[1]

    • Source: ResearchG
    • URL:

  • Microplastics & Polarity Sensing (Analogous Application)

    • Title: Identification of microplastics using 4‐dimethylamino‐4′‐nitrostilbene solvatochromic fluorescence.[2][3][4] (Note: Describes the stilbene analog, validating the biphenyl mechanism).

    • Source: Microscopy Research and Technique (Wiley).[3]

    • URL:

  • Non-Linear Optics (SHG)

    • Title: Second harmonic generation microscopy: a powerful tool for bio-imaging.[5][6][7][8]

    • Source: PMC / Biophysical Reviews.
    • URL:

  • Two-Photon Solvatochromism

    • Title: Two-photon solvatochromism of 4-Dimethylamino-4'-nitrostilbene (DANS).[9]

    • Source: ResearchG
    • URL:

Sources

Application and Protocol Guide: 4-Dimethylamino-4'-nitrobiphenyl as a Fluorescent Molecular Rotor for Viscosity Sensing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Principle of Molecular Rotors and the Significance of Microviscosity

Within the intricate machinery of cellular life and the complex formulations of pharmaceuticals, viscosity is a critical, yet often overlooked, parameter. It governs diffusion rates, modulates protein folding, and influences reaction kinetics.[1] Variations in viscosity at the microscopic level, or microviscosity, are implicated in numerous disease states, including Alzheimer's disease and cancer, and can dictate the stability and efficacy of drug delivery systems.[2][3] Traditional mechanical viscometers, while suitable for bulk measurements, lack the spatial and temporal resolution required to probe these microscopic environments.

Fluorescent molecular rotors have emerged as a powerful tool to overcome this limitation.[4] These specialized molecules exhibit a fluorescence quantum yield that is highly dependent on the viscosity of their immediate surroundings.[5] 4-Dimethylamino-4'-nitrobiphenyl (DMNB) is a canonical example of such a rotor, valued for its sensitivity and straightforward photophysical properties.

The underlying mechanism of a molecular rotor like DMNB involves a competition between two de-excitation pathways after photoexcitation.[5] The molecule can return to its ground state via radiative decay, emitting a photon (fluorescence), or through a non-radiative pathway involving intramolecular rotation around the biphenyl bond. In low-viscosity environments, this rotation is facile, and the non-radiative pathway dominates, resulting in quenched fluorescence. Conversely, in a viscous medium, the intramolecular rotation is hindered, leading to a significant enhancement of fluorescence intensity.[4] This direct relationship between viscosity and fluorescence provides a sensitive readout for microviscosity.

The Photophysical Basis of DMNB as a Viscosity Sensor

DMNB is a "push-pull" chromophore, with an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends of the biphenyl system. This electronic asymmetry gives rise to a twisted intramolecular charge transfer (TICT) state upon excitation.[5][6] The formation of this non-emissive TICT state is dependent on the rotational freedom of the two phenyl rings.

The relationship between the fluorescence quantum yield (ΦF) and the viscosity (η) of the solvent is elegantly described by the Förster-Hoffmann equation :[6]

log(ΦF) = C + x log(η)

Where:

  • ΦF is the fluorescence quantum yield.

  • η is the viscosity of the medium.

  • C is a proportionality constant that depends on the molecular rotor and temperature.

  • x is a dye-dependent constant that reflects the sensitivity of the rotor to viscosity changes.[6]

Since fluorescence intensity (IF) is proportional to the quantum yield, this relationship can be practically applied as:

log(IF) = C' + x log(η) [7]

This log-log linear relationship forms the basis for calibrating DMNB fluorescence against known viscosity standards, enabling quantitative measurements in unknown samples.[8]

Experimental Protocols
PART 1: Preparation of DMNB Stock and Standard Solutions

Objective: To prepare a concentrated stock solution of DMNB and a series of calibration standards in solvents of varying viscosity.

Materials:

  • 4-Dimethylamino-4'-nitrobiphenyl (DMNB) powder

  • High-purity solvents (e.g., methanol, ethanol, glycerol, ethylene glycol)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes and sterile, filtered tips

  • Analytical balance

Protocol:

  • Stock Solution Preparation (1 mM):

    • Accurately weigh an appropriate amount of DMNB powder.

    • Dissolve the powder in a suitable solvent with good solubility for DMNB, such as methanol, to create a 1 mM stock solution. Ensure complete dissolution.

    • Rationale: A concentrated stock solution allows for easy dilution to the desired working concentrations and minimizes solvent effects from the stock solution itself. Methanol is a good initial choice due to its low viscosity and ability to dissolve a wide range of organic compounds.

  • Preparation of Viscosity Standards:

    • Prepare a series of solvent mixtures with varying ratios of a low-viscosity solvent (e.g., methanol or ethanol) and a high-viscosity solvent (e.g., glycerol or ethylene glycol).[9]

    • For example, prepare methanol-glycerol mixtures with glycerol mole fractions of 0, 0.2, 0.4, 0.6, 0.8, and 1.0.

    • The viscosity of these mixtures should be independently verified using a calibrated viscometer or by referencing established literature values for the specific solvent system and temperature.[10]

    • Rationale: A range of viscosities is essential to generate a robust calibration curve. Glycerol is often used due to its high viscosity and miscibility with many common solvents.

  • Preparation of Working Solutions:

    • Dilute the DMNB stock solution into each of the prepared viscosity standard mixtures to a final concentration typically in the low micromolar range (e.g., 1-10 µM).

    • Ensure the final concentration of the stock solvent (e.g., methanol) is negligible (e.g., <1% v/v) to avoid altering the viscosity of the standard.

    • Rationale: Working in the low micromolar range helps to avoid aggregation and inner filter effects that can complicate fluorescence measurements.

PART 2: Spectroscopic Measurements and Calibration

Objective: To measure the fluorescence emission of DMNB in the prepared viscosity standards and generate a calibration curve.

Materials and Equipment:

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvettes (1 cm path length)

  • DMNB working solutions in viscosity standards

  • Blank solvent mixtures (without DMNB)

Protocol:

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength for DMNB (typically in the range of 350-400 nm; an excitation scan should be performed to determine the optimal wavelength).

    • Set the emission wavelength scan range (e.g., 400-700 nm).

    • Optimize excitation and emission slit widths to maximize signal while maintaining spectral resolution.

  • Blank Measurements:

    • For each viscosity standard, record a blank spectrum using the corresponding solvent mixture without DMNB.

    • Rationale: This step is crucial for subtracting any background fluorescence or Raman scattering from the solvent, ensuring that the measured signal is solely from the DMNB probe.

  • Fluorescence Measurements:

    • Measure the fluorescence emission spectrum of each DMNB working solution.

    • Identify the wavelength of maximum emission (λem).

    • Record the fluorescence intensity at λem for each viscosity standard.

  • Data Analysis and Calibration Curve Generation:

    • Subtract the blank spectrum from each corresponding DMNB spectrum.

    • Plot the logarithm of the corrected fluorescence intensity (log(IF)) at λem against the logarithm of the viscosity (log(η)) for each standard.

    • Perform a linear regression on the data points. The slope of this line represents the sensitivity parameter 'x' from the Förster-Hoffmann equation.

    • Self-Validation: The linearity of this plot (R² > 0.98) validates the adherence of DMNB to the Förster-Hoffmann relationship under the experimental conditions.

Visualizing the Workflow and Sensing Mechanism

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock 1. Prepare DMNB Stock Solution standards 2. Create Viscosity Standards stock->standards working 3. Prepare Working Solutions standards->working blank 4. Measure Blanks working->blank sample 5. Measure Sample Fluorescence blank->sample correct 6. Background Correction sample->correct plot 7. Plot log(Intensity) vs. log(Viscosity) correct->plot calibrate 8. Generate Calibration Curve plot->calibrate sensing_mechanism GS Ground State (Planar) ES Excited State GS->ES Excitation (hν) ES->GS Fluorescence TICT TICT State (Twisted) ES->TICT Intramolecular Rotation TICT->GS Non-radiative Decay low_visc Low Viscosity high_visc High Viscosity

Caption: Photophysical mechanism of DMNB as a molecular rotor.

Applications in Research and Development

The ability to measure microviscosity with DMNB has significant implications across various scientific disciplines:

  • Cell Biology: Investigating changes in cellular viscosity associated with apoptosis, disease progression, and cellular stress. [2]The viscosity of subcellular compartments like mitochondria can be monitored to understand metabolic activity. [11]* Drug Development: Assessing the viscosity of protein formulations at high concentrations to predict injectability and stability. [12]It can also be used to study the local viscosity within drug delivery vehicles like liposomes or nanoparticles.

  • Materials Science: Characterizing the curing process of polymers and resins by monitoring the increase in viscosity over time.

Quantitative Data Summary
PropertyValue / RangeReference
Molecular FormulaC₁₄H₁₄N₂O₂[13]
Molecular Weight242.28 g/mol N/A
Typical Excitation Maxima~350 - 400 nm[14]
Typical Emission Maxima~500 - 600 nm[14][15]
Sensitivity (x)~0.4 - 0.6[6]

Note: Spectral properties can be solvent-dependent.

Causality and Trustworthiness in Protocol Design

The protocols outlined above are designed to be self-validating. The linearity of the calibration curve serves as an internal control, confirming that the probe is behaving as expected. It is crucial to consider the following factors that can influence the accuracy of measurements:

  • Temperature: Viscosity is highly dependent on temperature. [16]All measurements, including calibration, must be performed at a constant and controlled temperature.

  • Solvent Polarity: While viscosity is the primary determinant of DMNB's fluorescence, solvent polarity can also have a minor effect on the emission spectrum. It is advisable to match the polarity of the calibration standards to that of the sample matrix as closely as possible.

  • Probe Concentration: As mentioned, high concentrations can lead to erroneous results. Always work in a concentration range where fluorescence intensity is linear with concentration.

By carefully controlling these parameters, researchers can confidently and accurately measure microviscosity using 4-Dimethylamino-4'-nitrobiphenyl, unlocking new insights into a fundamental physical property that governs a vast array of chemical and biological processes.

References

Sources

Application Note: Preparation and Handling of 4-Dimethylamino-4'-nitrobiphenyl Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Dimethylamino-4'-nitrobiphenyl (CAS No. 2143-87-5) is a biphenyl derivative characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends of the biphenyl core. This "push-pull" electronic structure gives rise to interesting properties, including intramolecular charge transfer (ICT) characteristics, making it a subject of research for applications in materials science, such as nonlinear optical (NLO) materials[1]. Given its use in specialized research, the ability to prepare accurate, stable, and soluble stock solutions is a critical prerequisite for obtaining reliable and reproducible experimental results.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing and handling stock solutions of 4-Dimethylamino-4'-nitrobiphenyl. The protocols herein are designed to ensure solution stability, maximize solubility, and maintain the integrity of the compound, while prioritizing laboratory safety.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is the foundation of a reliable protocol. Key data for 4-Dimethylamino-4'-nitrobiphenyl are summarized below.

Table 1: Physicochemical Properties of 4-Dimethylamino-4'-nitrobiphenyl

PropertyValueSource(s)
CAS Number 2143-87-5TCI America[2]
Molecular Formula C₁₄H₁₄N₂O₂Santa Cruz Biotechnology
Molecular Weight 242.28 g/mol Santa Cruz Biotechnology
Appearance Yellow solid / powder to crystalTCI America[2]
Melting Point 243.0 to 249.0 °CChemicalBook
Solubility Specific quantitative data is limited. Generally insoluble in water. Expected to be soluble in polar aprotic solvents like DMSO and DMF based on its structure and related compounds. Empirically tested to be soluble in DMSO and acetonitrile[1].Inferred/Experimental[1]
Critical Safety and Handling Precautions

While a specific, comprehensive toxicology report for 4-Dimethylamino-4'-nitrobiphenyl is not widely available, its structure as a nitroaromatic compound warrants significant caution. The related compound, 4-nitrobiphenyl, is a known carcinogen that can be absorbed through the skin[3][4][5]. Therefore, it is imperative to handle 4-Dimethylamino-4'-nitrobiphenyl with the assumption that it carries similar risks.

  • Engineering Controls : Always handle the solid compound and its concentrated solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors[3].

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles at all times. Change gloves immediately if contamination occurs[5].

  • Hazard Profile : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin[6]. May cause irritation to the eyes, skin, and respiratory tract[3][7].

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Causality Statement: The nitroaromatic functional group is associated with toxicity and potential carcinogenicity in many compounds[8]. Adhering to strict safety protocols is not merely a regulatory requirement but a necessary measure to mitigate the risk of exposure to a potentially hazardous substance.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous media used in most biological assays[9].

Rationale for Protocol Design

Preparing a concentrated stock solution (e.g., 10 mM) in a non-aqueous solvent is a standard best practice in both academic and industrial research[10][11][12]. This approach offers several advantages:

  • Accuracy: Weighing a larger mass of the solid compound for a concentrated stock minimizes the relative error from the analytical balance, leading to a more accurate final concentration[10][13].

  • Stability: Compounds are often more stable when stored at high concentrations in an anhydrous solvent like DMSO, which can inhibit microbial growth[10].

  • Experimental Consistency: Using a single, well-characterized stock solution for a series of experiments ensures consistency and reduces variability.

  • Minimal Perturbation: It allows for the addition of a minimal volume of organic solvent to the final experimental system (e.g., cell culture media), typically keeping the final DMSO concentration below 0.5% to avoid solvent-induced artifacts[9].

Required Materials and Equipment
  • 4-Dimethylamino-4'-nitrobiphenyl (solid)

  • Anhydrous, molecular-biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (4-decimal place)

  • Weighing paper or boat

  • Spatula

  • Class A volumetric flask (e.g., 10 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Amber or foil-wrapped cryovials for storage

Step-by-Step Methodology

1. Calculation of Mass:

  • The goal is to prepare a 10 mM (0.010 mol/L) stock solution.

  • Molecular Weight (MW) = 242.28 g/mol .

  • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

  • For 10 mL (0.010 L) of a 10 mM solution: Mass (mg) = 10 mmol/L × 0.010 L × 242.28 g/mol = 2.4228 mg

  • Scientist's Note: It is often impractical to weigh exactly 2.4228 mg. A better practice is to weigh a slightly larger, more manageable amount (e.g., ~10 mg), record the precise weight, and calculate the exact final concentration[13]. For this example, we will proceed with the target mass.

2. Weighing the Compound:

  • Inside a chemical fume hood, place a weigh boat on the analytical balance and tare.

  • Carefully weigh out 2.42 mg of 4-Dimethylamino-4'-nitrobiphenyl. Record the exact mass.

3. Dissolution Procedure:

  • Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of anhydrous DMSO to the flask.

  • Cap the flask and vortex vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.

  • If solids persist, place the flask in a bath sonicator for 5-10 minute intervals until the solution is clear. Gentle warming (to 30-37°C) can be used as an adjunct but should be applied cautiously to avoid degradation.

  • Once fully dissolved, allow the solution to return to room temperature.

4. Final Volume Adjustment:

  • Carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

  • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

5. Aliquoting and Storage:

  • Dispense the stock solution into small-volume, clearly labeled amber cryovials (e.g., 50-100 µL aliquots).

  • Causality Statement: Aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.

  • Store the aliquots at -20°C or -80°C, protected from light. Nitroaromatic compounds can be susceptible to photolysis[14].

Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the protocol described above.

G cluster_prep Phase 1: Preparation & Weighing cluster_dissolution Phase 2: Dissolution cluster_storage Phase 3: Storage start Start: Review SDS calculate 1. Calculate Mass for Target Concentration & Volume start->calculate weigh 2. Weigh Compound Accurately in Fume Hood calculate->weigh transfer 3. Transfer Powder to Volumetric Flask weigh->transfer add_solvent 4. Add ~70% of Solvent (DMSO) transfer->add_solvent dissolve 5. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve final_volume 6. Bring to Final Volume with Solvent dissolve->final_volume mix 7. Homogenize by Inversion final_volume->mix aliquot 8. Aliquot into Amber Vials mix->aliquot store 9. Store at ≤ -20°C (Protect from Light) aliquot->store end End: Stock Ready for Use store->end

Caption: Workflow for preparing 4-Dimethylamino-4'-nitrobiphenyl stock solution.

Solvent Selection and Empirical Solubility Testing

If DMSO is not suitable for a specific application, or if solubility issues arise, other solvents may be considered. The principle of "like dissolves like" suggests that polar aprotic solvents are good candidates.

Table 2: Properties of Common Organic Solvents

SolventFormulaBoiling Point (°C)Polarity (Relative)Notes
DMSO C₂H₆OS1890.444Excellent solvating power, but hygroscopic and difficult to remove[15].
DMF C₃H₇NO1530.386Similar to DMSO, good solvating power.
Acetonitrile C₂H₃N820.460Less viscous than DMSO/DMF, easier to evaporate.
Ethanol C₂H₆O78.50.654Protic solvent, may be less effective for some nonpolar compounds.
Acetone C₃H₆O560.355Highly volatile, useful for initial small-scale tests.
(Data sourced from University of Rochester, Department of Chemistry)
Protocol for Small-Scale Solubility Testing
  • Weigh ~1-2 mg of the compound into a small glass vial.

  • Add the test solvent dropwise (e.g., 100 µL increments) while vortexing.

  • Observe the dissolution. Continue adding solvent up to a defined volume (e.g., 1 mL).

  • Calculate the approximate solubility (e.g., if 2 mg dissolves in 0.5 mL, the solubility is ~4 mg/mL).

  • This empirical test allows for a rapid, material-sparing assessment to select the most appropriate solvent for preparing a larger, accurately-concentrated stock solution.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobiphenyl, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-4'-nitrobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Dimethylamino-4'-nitrobiphenyl, 1 gram, Each. Retrieved from [Link]

  • Chem Service. (2015). SAFETY DATA SHEET - 4-Nitrobiphenyl. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: 4-Nitrobiphenyl. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Sensitive Intramolecular Charge Transfer Dynamics in the Excited States of 4-N,N-Dimethylamino-4'-nitrobiphenyl. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct photolysis of nitroaromatic compounds in aqueous solutions. Retrieved from [Link]

  • Bitesize Bio. (n.d.). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • PubMed. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Retrieved from [Link]

  • Reddit. (2019). What solvents are DMSO/DMF miscible with?. r/OrganicChemistry. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Espace ÉTS. (2021). Evaluation of different solvents and solubility parameters on the morphology and diameter of electrospun pullulan nanofibers. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata. Retrieved from [Link]

Sources

Application Notes and Protocols for Incorporating 4-Dimethylamino-4'-nitrobiphenyl into Polymer Films

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of the solvatochromic and nonlinear optical (NLO) dye, 4-Dimethylamino-4'-nitrobiphenyl (DMANB), into polymer films. DMANB's unique photophysical properties, stemming from its intramolecular charge transfer (ICT) character, make it a valuable probe for sensing local polymer environments and a promising candidate for advanced photonic applications. This guide details the underlying scientific principles, provides step-by-step protocols for film fabrication via solvent casting and spin coating, outlines key characterization techniques, and presents expected quantitative data to facilitate experimental design and interpretation.

Introduction: The Scientific Foundation of DMANB in Polymer Matrices

4-Dimethylamino-4'-nitrobiphenyl (DMANB) is a "push-pull" chromophore, characterized by an electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a biphenyl π-system. This molecular architecture gives rise to a significant change in dipole moment upon photoexcitation, leading to the formation of an intramolecular charge transfer (ICT) state. The stability and emission properties of this ICT state are highly sensitive to the polarity and viscosity of the surrounding environment.

The photophysical behavior of DMANB is governed by the dynamics between a locally excited (LE) state and the twisted intramolecular charge transfer (TICT) state.[1][2] In nonpolar environments, the molecule tends to remain in a more planar conformation, and fluorescence occurs from the LE state. In polar environments, the excited molecule can undergo a twisting motion around the biphenyl bond, stabilized by the polar solvent molecules, to form the lower-energy TICT state, from which emission occurs at a longer wavelength (a red shift). This pronounced solvatochromism makes DMANB an excellent fluorescent probe for characterizing the local polarity of polymer matrices.[1][3]

Furthermore, the large change in dipole moment upon excitation contributes to significant third-order nonlinear optical properties, making DMANB-doped polymer films attractive for applications in optical switching and signal processing.[4][5]

Key Properties of 4-Dimethylamino-4'-nitrobiphenyl (DMANB):

PropertyValue
Chemical Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.28 g/mol
CAS Number 2143-87-5
Appearance Yellow to orange crystalline powder

Pre-experimental Considerations and Safety

Materials and Equipment
  • 4-Dimethylamino-4'-nitrobiphenyl (DMANB): High purity grade (>98%).

  • Polymers: Poly(methyl methacrylate) (PMMA), Polystyrene (PS), or other amorphous polymers with good optical transparency. Ensure the polymer is fully soluble in the chosen solvent.

  • Solvents: High-purity solvents such as toluene, chloroform, or butanone are recommended. The choice of solvent is critical as it must dissolve both the polymer and DMANB, and its evaporation rate will influence film quality.

  • Substrates: Glass microscope slides, silicon wafers, or quartz discs. Substrates must be scrupulously clean.

  • Equipment:

    • Analytical balance

    • Magnetic stirrer and hotplate

    • Ultrasonic bath

    • Spin coater

    • Level, dust-free drying oven or vacuum oven

    • UV-Vis spectrophotometer

    • Fluorometer

    • Atomic Force Microscope (AFM)

    • Z-scan setup (for NLO characterization)

Safety Precautions

4-Dimethylamino-4'-nitrobiphenyl is a chemical compound for research use. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle DMANB in a well-ventilated area or a fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[6]

Experimental Protocols: Fabricating DMANB-Doped Polymer Films

The successful incorporation of DMANB into a polymer film hinges on achieving a homogeneous molecular dispersion of the dye within the polymer matrix. The following protocols for solvent casting and spin coating are designed to achieve this.

Protocol 1: Solvent Casting for Freestanding Films

Solvent casting is a straightforward method for producing films of varying thickness and is particularly useful for creating freestanding films.[7][8] The slow evaporation of the solvent allows the polymer chains to relax and form a uniform film.

Workflow for Solvent Casting:

prep 1. Solution Preparation cast 2. Film Casting prep->cast Pour solution into petri dish dry 3. Solvent Evaporation cast->dry Place in level drying oven peel 4. Film Detachment dry->peel Carefully peel the film clean 1. Substrate Cleaning prep 2. Solution Preparation clean->prep dispense 3. Dispensing Solution prep->dispense Apply to substrate center spin 4. Spinning dispense->spin Accelerate to desired speed bake 5. Post-Bake spin->bake Remove residual solvent

Caption: Workflow for the spin coating method.

Step-by-Step Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate (e.g., glass slide) by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of nitrogen gas.

    • Optional: Treat the substrate with oxygen plasma to enhance wettability.

  • Solution Preparation:

    • Prepare the DMANB-polymer solution as described in the solvent casting protocol. The polymer concentration may need to be adjusted to achieve the desired film thickness (lower concentrations for thinner films).

  • Dispensing and Spinning:

    • Place the cleaned substrate on the spin coater chuck and secure it with the vacuum.

    • Dispense a small amount of the DMANB-polymer solution onto the center of the substrate.

    • Start the spin coater. A typical two-stage process is recommended:

      • Stage 1 (Spread Cycle): A low spin speed (e.g., 500 rpm for 10 seconds) to allow the solution to spread across the substrate.

      • Stage 2 (Thinning Cycle): A high spin speed (e.g., 1500-4000 rpm for 30-60 seconds) to achieve the desired film thickness. [9]

  • Post-Bake:

    • After spinning, transfer the coated substrate to a hotplate or into an oven and bake at a temperature below the glass transition temperature of the polymer (e.g., 80 °C for PMMA) for 10-30 minutes to remove any residual solvent. [10]

Characterization of DMANB-Doped Polymer Films

Physical Characterization
  • Film Thickness and Uniformity: Can be measured using profilometry or ellipsometry.

  • Surface Morphology: Atomic Force Microscopy (AFM) is used to assess the surface roughness and to ensure no aggregation of DMANB molecules has occurred.

Optical Characterization
  • UV-Vis Absorption Spectroscopy: To determine the absorption spectrum of DMANB in the polymer matrix. The position of the absorption maximum can provide initial insights into the dye's environment. [11]* Fluorescence Spectroscopy: To measure the emission spectrum of DMANB. The key parameter to observe is the Stokes shift (the difference in wavelength between the absorption and emission maxima), which is highly sensitive to the polarity of the polymer matrix. [3][12]* Fluorescence Quantum Yield: This can be determined relative to a known standard to quantify the efficiency of the fluorescence process in the polymer host. [13][14] Expected Optical Properties of DMANB in Different Polymer Matrices:

Polymer MatrixExpected Absorption λmax (nm)Expected Emission λmax (nm)Expected Solvatochromic Shift
Polystyrene (PS) (less polar)Shorter wavelengthShorter wavelengthSmaller Stokes Shift
Poly(methyl methacrylate) (PMMA) (more polar)Longer wavelengthLonger wavelengthLarger Stokes Shift

Note: Specific values should be determined experimentally as they are highly dependent on the local environment.

Nonlinear Optical (NLO) Characterization
  • Z-Scan Technique: This is a common method to determine the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of the DMANB-doped film. [4][5][15]From these values, the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated, which is a measure of the material's NLO response.

Applications and Expected Outcomes

Application: Fluorescent Probe for Local Polymer Polarity

The solvatochromic shift in the fluorescence of DMANB can be used to map the local polarity within a polymer blend or to monitor changes in polarity during a chemical process.

Logical Relationship for Polarity Sensing:

HighPolarity High Polymer Polarity TICT TICT State Stabilized HighPolarity->TICT promotes RedShift Red-Shifted Emission TICT->RedShift results in

Caption: DMANB as a fluorescent probe for polarity.

By correlating the emission wavelength of DMANB with the known polarity of different polymers, a calibration curve can be established. This allows for the non-invasive sensing of the microenvironment within polymer films. [3][12]

Application: Third-Order Nonlinear Optical Material

DMANB-doped polymer films can be used in applications requiring an intensity-dependent refractive index, such as optical limiting and all-optical switching. The Z-scan measurement will provide the key parameters for evaluating the material's suitability for these applications. A large χ⁽³⁾ value is desirable for efficient NLO effects. [4][5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Hazy or Opaque Film - Incomplete dissolution of DMANB or polymer- Aggregation of DMANB at high concentrations- Incompatible solvent- Ensure complete dissolution with stirring/gentle heating- Reduce DMANB concentration- Select a solvent that is good for both components
Cracks or "Orange Peel" in Film - Solvent evaporated too quickly- Slow down the evaporation rate by covering the sample during drying
Inconsistent Film Thickness (Spin Coating) - Insufficient solution dispensed- Off-center dispensing of solution- Substrate not level- Use an adequate volume to cover the substrate- Dispense precisely in the center- Ensure the spin coater is level
Low Fluorescence Intensity - Concentration of DMANB is too low- Aggregation-caused quenching at high concentrations- Increase DMANB concentration- Decrease DMANB concentration

References

  • Cyanopyridone Doped PMMA Films as UV and Blue Light Filters: Preparation and Characterization. (n.d.). ResearchGate. Retrieved from [Link]

  • Solution Doping of PMMA-Based Step-Index Polymer Optical Fibers by Rhodamine B Near Glass Transition Temperature of PMMA. (2021). MDPI. Retrieved from [Link]

  • Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence. (2021). PubMed. Retrieved from [Link]

  • Organic Dye-Doped PMMA Lasing. (2021). PMC - NIH. Retrieved from [Link]

  • Preparation of Ultra Thin Polystyrene, Polypropylene and Polyethylene Films on Si Substrate Using Spin Coating Technology. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl. (n.d.). RSC Publishing. Retrieved from [Link]

  • Optical nonlinearity of dye-doped polymer film using Z-scan technique. (n.d.). ResearchGate. Retrieved from [Link]

  • The Study of linear and non linear optical properties for PMMA thin film Doped with the rhodamine B laser Dye and Ag Nano particles. (n.d.). ResearchGate. Retrieved from [Link]

  • Two-photon solvatochromism of 4-Dimethylamino-4'-nitrostilbene (DANS). (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation, characterization, and properties of PMMA-doped polymer film materials: a study on the effect of terbium ions on luminescence and lifetime enhancement. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Comparative DFT studies of UV-vis and fluorescence spectra of diphenylamino-nitro-trans-stilbene. (2023). ChemRxiv. Retrieved from [Link]

  • Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity. (2021). PMC - NIH. Retrieved from [Link]

  • Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. (2022). PubMed. Retrieved from [Link]

  • Manufacture of polyimide film by solvent casting. (n.d.). Google Patents.
  • Solvent Sensitive Intramolecular Charge Transfer Dynamics in the Excited States of 4-N,N-Dimethylamino-4'-nitrobiphenyl. (n.d.). ResearchGate. Retrieved from [Link]

  • Facile Z-scan determination of nonlinear refractive index and absorption coefficient of dye-doped polymer film. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Preparation of Ultra Thin Polystyrene, Polypropylene and Polyethylene Films on Si Substrate Using Spin Coating Technology. (2008). DTIC. Retrieved from [Link]

  • Laurdan and Prodan as Polarity-Sensitive Fluorescent Membrane Probes. (1998). eScholarship.org. Retrieved from [Link]

  • Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules. (n.d.). RSC Publishing. Retrieved from [Link]

  • Polarity-based fluorescence probes: properties and applications. (n.d.). RSC Publishing. Retrieved from [Link]

  • Influence of Solvent and Substrate on Hydrophobicity of PLA Films. (2021). MDPI. Retrieved from [Link]

  • Nonlinear characterization of mixture (Rhodamine (3GO and B)) dyes doped PMMA for potential application in optical limiting. (2020). Solid State Technology. Retrieved from [Link]

  • Spectral Properties of PMMA Films Doped by Perylene Dyestuffs for Photoselective Greenhouse Cladding Applications. (2019). MDPI. Retrieved from [Link]

  • Z-Scan Measurements of the Third-Order Optical Nonlinearity of a C 60 Doped Poly(dimethylacetylendicarboxylate). (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorescence quantum yields of dye aggregates: a showcase example based on self-assembled perylene bisimide dimers. (n.d.). RSC Publishing. Retrieved from [Link]

  • Solvent Content in Thin Spin-Coated Polystyrene Homopolymer Films. (n.d.). SciSpace. Retrieved from [Link]

  • Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. (2022). PMC - NIH. Retrieved from [Link]

  • Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers. (n.d.). PMC - NIH. Retrieved from [Link]

  • Excited-State Intramolecular Charge-Transfer Dynamics in 4-Dimethylamino-4о-cyanodiphenylacetylene. (n.d.). Chemistry Europe. Retrieved from [Link]

  • Polarity-based Fluorescence probes: properties and applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (2022). PMC - NIH. Retrieved from [Link]

  • Plasma Treatment of Polystyrene Films—Effect on Wettability and Surface Interactions with Au Nanoparticles. (2023). MDPI. Retrieved from [Link]

  • Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. (n.d.). Frontiers. Retrieved from [Link]

  • Z-Scan theory for thin film measurements. (2023). CNR-IRIS. Retrieved from [Link]

  • Supplementary Information (SI). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • A Butterfly-like Fluorescent Tracker for Dynamic Polymers. (n.d.). ChemRxiv. Retrieved from [Link]

  • Solvent removal from solution-cast films of biodegradable polymers. (n.d.). ResearchGate. Retrieved from [Link]

  • Z-SCAN AND I-SCAN METHODS FOR CHARACTERIZATION OF DNA OPTICAL NONLINEARITIES. (n.d.). Romanian Reports in Physics. Retrieved from [Link]

  • Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. (n.d.). SciRP.org. Retrieved from [Link]

  • Nanoscale local modification of PMMA refractive index by tip-enhanced femtosecond. (n.d.). arXiv. Retrieved from [Link]

  • Structural and Optical Properties of Pure PMMA and Metal Chloride-Doped PMMA Films. (2005). Scientific Research Publishing. Retrieved from [Link]

  • UV–vis absorption spectrum of the polymer in solution and thin film form. (n.d.). ResearchGate. Retrieved from [Link]

  • Films for Wound Healing Fabricated Using a Solvent Casting Technique. (2023). MDPI. Retrieved from [Link]

  • Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. (n.d.). MDPI. Retrieved from [Link]

  • (a) UV–vis absorbance spectra and (b) fluorescence emission... (n.d.). ResearchGate. Retrieved from [Link]

  • UV-Vis absorption spectra of. (n.d.). ResearchGate. Retrieved from [Link]

Sources

time-resolved fluorescence spectroscopy of 4-Dimethylamino-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Time-Resolved Fluorescence Spectroscopy of 4-Dimethylamino-4'-nitrobiphenyl (DNBP)

Introduction

4-Dimethylamino-4'-nitrobiphenyl (DNBP ) is a prototypical "push-pull" chromophore widely utilized as a model system for studying Twisted Intramolecular Charge Transfer (TICT) states and as a sensitive fluorescent probe for local environmental properties (polarity and microviscosity).

Unlike rigid fluorophores, DNBP possesses a flexible biphenyl linkage that allows large-amplitude conformational motions in the excited state. Upon photoexcitation, the molecule undergoes an ultrafast transition from a planar Locally Excited (LE) state to a twisted Charge Transfer (CT) state. This process is highly sensitive to the solvent environment:[1]

  • Polarity: Stabilizes the highly dipolar CT state, inducing large spectral red-shifts (solvatochromism).[2]

  • Viscosity: Impedes the twisting motion, dramatically altering the fluorescence lifetime and quantum yield.

This Application Note provides a comprehensive protocol for characterizing the time-resolved fluorescence properties of DNBP. It bridges the gap between standard nanosecond Time-Correlated Single Photon Counting (TCSPC) —suitable for restricted environments (e.g., polymers, micelles)—and Femtosecond Fluorescence Upconversion , required to resolve the ultrafast TICT formation in bulk solvents.

Photophysical Principles

The photophysics of DNBP is governed by the competition between radiative decay from the planar LE state and the non-radiative (or weakly radiative) formation of the twisted CT state.

The TICT Mechanism
  • Excitation (

    
    ):  Absorption of a UV photon (~350–400 nm) populates the planar LE state.
    
  • Twisting (

    
    ):  In polar solvents, the dimethylamino or nitrophenyl group rotates (twists) relative to the molecular axis. This twisting is driven by electronic stabilization but opposed by solvent friction (viscosity).
    
  • Emission/Decay:

    • LE State: Emits in the blue/green region (~400–450 nm). Short-lived in low-viscosity polar solvents due to rapid conversion to CT.

    • TICT State: Emits in the red region (>550 nm) or decays non-radiatively. In bulk polar solvents, this state is often dark or has a picosecond lifetime. In rigid media, the lifetime extends to nanoseconds.

DOT Diagram: DNBP Photophysical Cycle

DNBP_Photophysics S0 Ground State (S0) Planar LE Locally Excited (LE) Planar (Emission ~420 nm) S0->LE Excitation (hv) LE->S0 Fluorescence (LE) TICT Twisted ICT State Perpendicular (Emission ~600 nm) LE->TICT Ultrafast Twisting (Viscosity Dependent) Triplet Triplet State (T1) (Intersystem Crossing) LE->Triplet ISC (Non-polar solvents) TICT->S0 Red Fluorescence (Weak in bulk) TICT->S0 Non-radiative Decay

Caption: Photophysical cycle of DNBP showing the bifurcation between LE emission and the viscosity-dependent formation of the TICT state.

Experimental Configuration

Two distinct configurations are required depending on the timescale of interest.

Configuration A: TCSPC (Nanosecond Regime)

Target: DNBP in high-viscosity solvents, polymers, lipid membranes, or frozen matrices.

  • Excitation Source: Pulsed Diode Laser or LED (375 nm or 405 nm). Pulse width < 100 ps.

  • Detector: Hybrid PMT or Microchannel Plate (MCP-PMT) for best Instrument Response Function (IRF).

  • Electronics: TCSPC module (e.g., PicoQuant HydraHarp or Becker & Hickl SPC).

Configuration B: Fluorescence Upconversion (Femtosecond Regime)

Target: DNBP in bulk organic solvents (Acetonitrile, Methanol) to resolve the ~200 fs rise time.

  • Laser: Mode-locked Ti:Sapphire laser (800 nm, ~100 fs) + Second Harmonic Generation (400 nm excitation).

  • Gating: Sum-frequency generation in a BBO crystal.

  • Resolution: ~200–300 fs (limited by laser pulse width).

DOT Diagram: TCSPC Experimental Workflow

TCSPC_Setup Laser Pulsed Diode Laser (405 nm, 20 MHz) Sample Sample Cuvette (DNBP in Solvent) Laser->Sample Excitation TCSPC TCSPC Electronics (Timing Module) Laser->TCSPC Sync / Start Pulse Mono Emission Monochromator (Selects LE or CT band) Sample->Mono Fluorescence Detector Hybrid PMT Detector Mono->Detector Selected Wavelength Detector->TCSPC Stop Pulse PC Data Analysis PC (Deconvolution & Fitting) TCSPC->PC Histogram Data

Caption: Standard TCSPC signal path. For ultrafast DNBP kinetics, the 'Detector' and 'TCSPC' blocks are replaced by an optical delay line and sum-frequency crystal (Upconversion).

Detailed Protocol: TCSPC Measurement

This protocol focuses on TCSPC , as it is the standard method for using DNBP as a probe in biological or materials science contexts (where rotation is hindered).

Step 1: Sample Preparation
  • Stock Solution: Dissolve DNBP in spectroscopic grade Acetonitrile to create a 1 mM stock. Store in the dark (DNBP is moderately photostable but sensitive to UV).

  • Working Solutions:

    • Reference (Low Viscosity): Dilute stock into Acetonitrile (final conc. ~10 µM). Note: Lifetime will be very short (<100 ps), likely appearing as IRF.

    • Viscous Media (Target): Dilute stock into Ethylene Glycol, Glycerol, or a polymer film.

    • Scatterer: Prepare a solution of colloidal silica (Ludox) or use a frosted glass slide to measure the Instrument Response Function (IRF).

Step 2: Steady-State Characterization

Before time-resolved measurements, acquire absorption and emission spectra.

  • Absorbance: Check OD at excitation wavelength (e.g., 405 nm). Keep OD < 0.1 to avoid inner-filter effects.[3]

  • Emission: Scan from 420 nm to 750 nm.

    • Observation: In Glycerol, expect a dual-band feature or a broadened red band compared to non-polar solvents.

Step 3: TCSPC Acquisition
  • Set Excitation: 405 nm (or 375 nm). Repetition rate: 20–40 MHz.

  • Set Emission Wavelength:

    • Channel 1 (LE State): 430 nm (Blue edge).

    • Channel 2 (CT State): 600 nm (Red edge).

  • IRF Measurement: Place the scatterer in the holder. Set emission monochromator to the excitation wavelength (405 nm). Collect until peak count > 10,000.

  • Sample Measurement:

    • Place DNBP sample.

    • Set emission to 430 nm. Collect decay.

    • Set emission to 600 nm. Collect decay.

    • Critical: Ensure the count rate is < 1% of the excitation rate (pile-up prevention).

Step 4: Data Analysis (Deconvolution)
  • Model: Use a multi-exponential decay model:

    
    
    
  • Interpretation:

    • LE Band (430 nm): Look for a fast decay component (

      
      ) representing the twisting rate (
      
      
      
      ).
    • CT Band (600 nm): Look for a "rise time" (negative amplitude in the fit) corresponding to the formation of the CT state, followed by the decay of the CT state.

    • Note: If

      
       is faster than the IRF (~200 ps), TCSPC will only show the decay.
      

Expected Results & Data Interpretation

The fluorescence behavior of DNBP is drastically different depending on the medium's viscosity (


) and polarity (

).

Table 1: DNBP Fluorescence Parameters in Various Environments

Solvent / MediumViscosity (

, cP)
Dominant EmissionLifetime (

)
Kinetic Interpretation
Acetonitrile 0.36 (Low)Weak Red (CT)< 10 ps (Ultrafast)Barrierless twisting; requires Upconversion.
Cyclohexane 0.98 (Low)Blue (LE)~20–50 psRapid ISC to Triplet; "Reverse twisting".
Ethylene Glycol 16 (Med)Dual (LE + CT)~100–500 psTwisting slowed by solvent friction.
Glycerol 934 (High)Strong Blue/Red> 1.0 nsRotation hindered; LE and CT states equilibrate or trapped.
Polymer Matrix SolidStrong Blue (LE)2.0 – 4.0 nsRotation blocked; emission from planar LE state.

Key Mechanistic Insight: In low viscosity polar solvents, the LE


 TICT rate (

) is:

Where

is a coefficient close to 1. By measuring the lifetime of the LE band (

), one can calculate the microviscosity of the local environment.

Advanced Method: Femtosecond Upconversion

For researchers needing to resolve the 220 fs formation time cited in literature (e.g., J. Phys. Chem. studies), TCSPC is insufficient.

Protocol Summary:

  • Pump: 400 nm (excitation).

  • Probe: 800 nm (gate pulse).

  • Delay: Scan the optical delay line in 10 fs steps.

  • Signal: Detect the Sum Frequency (SFG) signal at

    
     nm (emission at 400 nm + gate at 800 nm).
    
  • Analysis: The rise time of the red-shifted emission (e.g., at 600 nm) directly reports the twisting time.

Troubleshooting & Validation

  • Issue: No Signal in Acetonitrile.

    • Cause: Quantum yield is extremely low due to ultrafast non-radiative decay.

    • Solution: Increase concentration (up to 50 µM) or switch to a more viscous solvent (Ethanol/Glycerol mix) to "turn on" the fluorescence for setup alignment.

  • Issue: Identical Decays at 430 nm and 600 nm.

    • Cause: Solvation dynamics might be faster than IRF, or the spectral bands overlap significantly.

    • Solution: Use Global Analysis to separate the species-associated spectra (SAS).

  • Validation: Reproduce the "Viscosity Isotherm." Measure lifetimes in Methanol/Glycerol mixtures of varying ratios. Plot

    
     vs 
    
    
    
    . A linear relationship confirms the rotor mechanism.

References

  • Ultrafast ICT Dynamics in Reverse Micelles: Title: Excited-State Dynamics of 4-Dimethylamino-4'-nitrobiphenyl Confined in AOT Reverse Micelles. Source: ResearchGate / J. Phys. Chem. URL:[Link]

  • Solvent Sensitive ICT Dynamics: Title: Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4'-nitrobiphenyl. Source: RSC Advances / Royal Society of Chemistry. URL:[Link]

  • Twisted Intramolecular Charge Transfer Mechanisms: Title: Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. Source: Scientific Reports (Nature). URL:[Link]

  • Fluorescence Lifetime Standards (Methodology): Title: Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Source: Analytical Chemistry / NIH PubMed Central. URL:[Link]

Sources

Application Note: Probing Hydrophobic Pockets with 4-Dimethylamino-4'-nitrobiphenyl (DMANB)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Characterizing the hydrophobic binding pockets of proteins is a critical step in drug discovery, particularly for identifying "druggable" sites and determining the binding affinity (


) of small molecule ligands. While 1-anilino-8-naphthalene sulfonate (ANS) is a standard probe, its negative charge can introduce electrostatic artifacts.

4-Dimethylamino-4'-nitrobiphenyl (DMANB) serves as a superior alternative in specific contexts. As a neutral, donor-acceptor molecule, DMANB exhibits strong solvatochromism via an Intramolecular Charge Transfer (ICT) mechanism. It functions on a "dark-to-bright" principle: it is virtually non-fluorescent (quenched) in polar aqueous buffers but exhibits a dramatic increase in quantum yield and a blue-shifted emission upon binding to hydrophobic protein pockets.

This guide details the protocol for using DMANB to map hydrophobic sites and perform competitive displacement assays to measure the affinity of non-fluorescent drugs.

Principle of Operation: The Solvatochromic Switch

The utility of DMANB relies on the sensitivity of its excited state to the polarity of its environment.

The Mechanism (ICT & TICT)

Upon excitation, DMANB undergoes charge transfer from the electron-rich dimethylamino group to the electron-deficient nitro group.

  • In Aqueous Solution (Polar): The highly polar excited state is stabilized by water molecules. The molecule may also undergo twisting (Twisted Intramolecular Charge Transfer - TICT), leading to non-radiative decay. Result: Low Fluorescence / Red-Shifted.

  • In Protein Pocket (Hydrophobic/Rigid): The non-polar environment destabilizes the polar excited state relative to the ground state (blue shift), and steric restriction prevents twisting (suppressing non-radiative decay). Result: High Fluorescence / Blue-Shifted.

Mechanism Diagram

DMANB_Mechanism cluster_0 Aqueous Buffer (Unbound) cluster_1 Hydrophobic Pocket (Bound) DMANB_Aq DMANB (Free) Excited_Aq Excited State (Polar Stabilized) DMANB_Aq->Excited_Aq hv (Ex) DMANB_Bound DMANB (Bound) DMANB_Aq->DMANB_Bound Binding Equilibrium (Kd) NonRad Non-Radiative Decay (Heat) Excited_Aq->NonRad Relaxation (Quenched) Excited_Bound Excited State (Destabilized/Rigid) DMANB_Bound->Excited_Bound hv (Ex) Fluorescence Strong Fluorescence (Blue Shifted) Excited_Bound->Fluorescence Emission

Caption: DMANB acts as a "light switch," converting from a quenched state in water to a highly fluorescent state when restricted within a hydrophobic protein pocket.

Materials & Safety

Reagents
  • Probe: 4-Dimethylamino-4'-nitrobiphenyl (DMANB) [CAS: 2143-87-5].[1]

  • Solvent: DMSO (Spectroscopy grade).

  • Buffer: Phosphate Buffered Saline (PBS) or HEPES, pH 7.4. Avoid detergents (e.g., Tween, Triton) as they form micelles that bind DMANB and mimic protein pockets.

  • Protein: Target protein (e.g., Serum Albumin, nuclear receptors).

Safety Warning (Critical)

WARNING: Nitro-biphenyl compounds are structurally related to known carcinogens (e.g., 4-nitrobiphenyl is a precursor to 4-aminobiphenyl).

  • Handling: Always handle DMANB powder in a fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Disposal: All waste must be segregated as hazardous chemical waste. Do not pour down the drain.

Experimental Protocols

Protocol A: Stock Solution Preparation & Characterization

Goal: Create a stable stock and verify spectral properties.

  • Weighing: Dissolve ~2.4 mg of DMANB (MW: 242.28 g/mol ) in 1 mL of DMSO to create a 10 mM Stock Solution .

  • Storage: Aliquot into amber tubes and store at -20°C. Protect from light.

  • Spectral Scan (Validation):

    • Dilute stock to 10 µM in (a) Buffer and (b) Ethanol (mimics hydrophobic core).

    • Excitation Scan: Set emission to 500 nm; scan excitation 300–450 nm.

    • Emission Scan: Set excitation to peak (approx. 360–380 nm); scan emission 400–700 nm.

    • Expectation: Ethanol sample should be significantly brighter and blue-shifted compared to buffer.

Protocol B: Determination of Probe Binding Affinity ( )

Goal: Determine the affinity of DMANB for the protein.

Workflow Diagram:

Titration_Workflow Step1 1. Prepare Fixed Probe Solution (e.g., 2 µM DMANB in Buffer) Step2 2. Prepare Protein Titrant (Stock Protein in same DMANB buffer) Step1->Step2 Step3 3. Titration Loop Add Protein -> Mix -> Incubate 2 min Step2->Step3 Step4 4. Measure Fluorescence (Ex: ~370nm, Em: ~450-480nm) Step3->Step4 Step4->Step3 Repeat for 10-15 points Step5 5. Measure Absorbance (At Ex and Em wavelengths for IFE correction) Step4->Step5 Step6 6. Data Analysis (Non-linear Regression) Step5->Step6

Caption: Step-by-step workflow for the direct binding titration of DMANB against a target protein.

Steps:

  • Baseline: Place 2 mL of 2 µM DMANB in a quartz cuvette. Measure fluorescence (

    
    ).[2]
    
  • Titration: Add small aliquots of concentrated protein stock. Note: The protein stock should also contain 2 µM DMANB to prevent probe dilution.

  • Measurement: After each addition, mix gently, wait 2 minutes for equilibrium, and record fluorescence spectrum.

  • End Point: Titrate until saturation (fluorescence intensity plateaus).

Protocol C: Competitive Binding (Drug Screening)

Goal: Measure the


 of a non-fluorescent drug by displacing DMANB.
  • Complex Formation: Prepare a solution containing Protein and DMANB at concentrations close to the

    
     determined in Protocol B (e.g., 5 µM Protein + 5 µM DMANB).
    
  • Equilibration: Allow to stand for 10 minutes. Ensure stable high fluorescence signal.

  • Displacement: Titrate the non-fluorescent drug (competitor) into the mixture.

  • Readout: Monitor the decrease in fluorescence as DMANB is displaced into the aqueous phase.

Data Analysis & Correction

Inner Filter Effect (IFE) Correction

Nitro-compounds are often yellow/orange and absorb light. At concentrations >5 µM, or in the presence of high protein concentrations, you must correct for the absorption of excitation light (


) and emission light (

).

Formula:



  • 
    : Corrected Fluorescence
    
  • 
    : Observed Fluorescence
    
  • 
    : Absorbance of solution at excitation wavelength
    
  • 
    : Absorbance of solution at emission wavelength
    
Calculating (Direct Binding)

Fit the corrected fluorescence data (


) vs. Protein Concentration 

to the one-site binding model:


Calculating (Competition)

Use the Cheng-Prusoff equation adapted for fluorescence displacement:



Troubleshooting & Field-Proven Insights

IssueProbable CauseSolution
High Background in Buffer Probe aggregation or impurities.Filter stock through 0.2 µm PTFE. Ensure [DMANB] < 5 µM (solubility limit).
No Fluorescence Change Protein lacks hydrophobic pocket or pocket is too small.Confirm protein integrity. Try a smaller probe (e.g., NPN) or intrinsic Trp fluorescence.
Signal Drift Photobleaching.Minimize excitation shutter open time. Use a fresh aliquot.
Non-Saturating Curve Non-specific binding.[3]Check if signal increases linearly at high [P]. Subtract linear component in analysis.

References

  • Lakowicz, J. R. (2006).[4] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Chapter on Solvent and Environmental Effects).

  • Zanetti-Domingues, L. C., et al. (2013).[3] "Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding."[3] PLOS ONE, 8(9), e74200. [Link]

  • Chorhirankul, N., et al. (2024).[5] "Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein..." Journal of Agricultural and Food Chemistry. (Validated protocols for hydrophobic probes). [Link]

  • Horiba Scientific. "Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE)." Application Note. [Link]

Sources

Quantitative Analysis of Local Polarity Using 4-Dimethylamino-4'-nitrobiphenyl: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 4-Dimethylamino-4'-nitrobiphenyl (DNBP) as a fluorescent probe for the quantitative analysis of local environmental polarity. DNBP, a "push-pull" fluorophore, exhibits pronounced solvatochromism, where its absorption and emission spectra are highly sensitive to the polarity of its surrounding medium. This characteristic makes it an invaluable tool for researchers in materials science, biochemistry, and drug development for probing the micropolarity of polymers, biological membranes, and protein binding sites. This document outlines the theoretical underpinnings of DNBP's function, detailed experimental procedures for spectral acquisition and data analysis using the Lippert-Mataga equation, and practical considerations for its application.

Introduction: The Principle of Solvatochromic Probes

The local polarity of a microenvironment plays a pivotal role in a vast array of chemical and biological processes, including reaction kinetics, protein folding, and drug-receptor interactions.[1][2] Quantifying this polarity at the molecular level provides critical insights into these phenomena. Solvatochromic fluorescent probes are powerful tools for this purpose, as their photophysical properties are intrinsically linked to the polarity of their immediate surroundings.[3]

4-Dimethylamino-4'-nitrobiphenyl (DNBP) is a prototypical "push-pull" molecule, featuring an electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a biphenyl system. This electronic asymmetry results in a significant ground-state dipole moment. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, leading to a substantial increase in the dipole moment in the excited state.[4]

The surrounding solvent molecules will reorient around the DNBP molecule to stabilize this altered dipole moment. In polar solvents, this stabilization is more pronounced, leading to a larger decrease in the energy of the excited state compared to the ground state. This energy difference manifests as a red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases. This phenomenon, known as solvatochromism, forms the basis of DNBP's utility as a polarity probe.

Theoretical Framework: The Lippert-Mataga Equation

The relationship between the solvatochromic shift of a probe and the polarity of the solvent can be quantitatively described by the Lippert-Mataga equation.[5][6][7] This model relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent, which is a function of its dielectric constant (ε) and refractive index (n).

The Lippert-Mataga equation is expressed as:

νabs - νem = (2/hc) * [ (ε - 1) / (2ε + 1) - (n² - 1) / (2n² + 1) ] * ( (μe - μg)² / a³ ) + constant

Where:

  • νabs and νem are the wavenumbers (in cm⁻¹) of the absorption and emission maxima, respectively.

  • h is Planck's constant.

  • c is the speed of light.

  • ε is the dielectric constant of the solvent.

  • n is the refractive index of the solvent.

  • μe and μg are the dipole moments of the probe in the excited and ground states, respectively.

  • a is the radius of the solvent cavity in which the probe resides (Onsager radius).

A plot of the Stokes shift (νabs - νem) versus the solvent polarity function, Δf = [ (ε - 1) / (2ε + 1) - (n² - 1) / (2n² + 1) ], yields a linear relationship. The slope of this plot is proportional to the square of the change in dipole moment upon excitation (Δμ = μe - μg)², providing a quantitative measure of the probe's sensitivity to polarity.

Experimental Workflow and Protocols

This section provides a step-by-step guide for utilizing DNBP to determine the local polarity of a sample.

Materials and Reagents
  • 4-Dimethylamino-4'-nitrobiphenyl (DNBP), >98% purity[8]

  • Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, acetonitrile, ethanol, methanol)

  • Sample of interest (e.g., polymer film, liposome suspension, protein solution)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protocol 1: Generation of a Lippert-Mataga Calibration Curve

Objective: To establish a standard curve correlating the Stokes shift of DNBP with a known solvent polarity function.

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of DNBP (e.g., 1 mM) in a non-polar solvent such as toluene. Rationale: DNBP is more soluble in less polar solvents, and a stock solution allows for accurate dilution into various solvents.

  • Working Solution Preparation: Prepare a series of working solutions of DNBP (e.g., 1-10 µM) in a range of spectroscopic grade solvents with varying polarities. Rationale: The concentration should be low enough to avoid inner filter effects and aggregation.

  • Spectral Acquisition:

    • For each working solution, acquire the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λabs).

    • Using the determined λabs as the excitation wavelength, acquire the fluorescence emission spectrum using a spectrofluorometer to determine the wavelength of maximum emission (λem).

  • Data Analysis:

    • Convert λabs and λem (in nm) to wavenumbers (ν, in cm⁻¹) using the formula: ν = 10⁷ / λ.

    • Calculate the Stokes shift (Δν = νabs - νem) for each solvent.

    • Calculate the solvent polarity function (Δf) for each solvent using its known dielectric constant (ε) and refractive index (n).

    • Plot the Stokes shift (Δν) as a function of the solvent polarity function (Δf).

    • Perform a linear regression analysis to obtain the slope and intercept of the Lippert-Mataga plot.

Protocol 2: Determination of Local Polarity of an Unknown Sample

Objective: To use the calibrated DNBP probe to quantify the effective polarity of a specific microenvironment.

Procedure:

  • Sample Preparation:

    • For solid samples (e.g., polymer films): Dissolve DNBP and the polymer in a common volatile solvent. Cast a thin film onto a quartz slide and ensure complete solvent evaporation.

    • For liquid samples (e.g., liposomes, protein solutions): Add a small aliquot of the DNBP stock solution to the sample to achieve a final probe concentration of 1-10 µM. Incubate to allow for partitioning of the probe into the desired microenvironment.

  • Spectral Acquisition:

    • Acquire the absorption and fluorescence emission spectra of DNBP within the sample as described in Protocol 1.

  • Data Analysis:

    • Calculate the Stokes shift (Δν) of DNBP in the unknown environment.

    • Using the linear equation derived from the Lippert-Mataga plot (Protocol 1), interpolate the corresponding solvent polarity function (Δf) for the measured Stokes shift.

    • The calculated Δf value represents the effective polarity of the microenvironment probed by DNBP. This can be compared to the Δf values of the calibration solvents to provide a more intuitive understanding of the local polarity.

Visualization of Concepts and Workflows

Intramolecular Charge Transfer in DNBP

ICT_DNBP cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS DNBP (μg) ES DNBP* (μe > μg) GS->ES hν (Absorption) ES->GS hν' (Fluorescence) Workflow cluster_protocol1 Protocol 1: Calibration cluster_protocol2 Protocol 2: Measurement P1_Step1 Prepare DNBP in Varying Solvents P1_Step2 Acquire Absorption & Emission Spectra P1_Step1->P1_Step2 P1_Step3 Calculate Stokes Shift & Polarity Function P1_Step2->P1_Step3 P1_Step4 Generate Lippert-Mataga Plot P1_Step3->P1_Step4 P2_Step4 Determine Effective Polarity from Calibration P1_Step4->P2_Step4 Use Calibration Curve P2_Step1 Incorporate DNBP into Sample P2_Step2 Acquire Absorption & Emission Spectra P2_Step1->P2_Step2 P2_Step3 Calculate Stokes Shift P2_Step2->P2_Step3 P2_Step3->P2_Step4

Caption: Workflow for quantitative polarity analysis using DNBP, from calibration to sample measurement.

Data Presentation: Expected Solvatochromic Shifts

The following table provides representative data for the solvatochromic behavior of a similar "push-pull" molecule, 4-dimethylamino-4'-nitrostilbene (DANS), which illustrates the expected trend for DNBP. [9][10]

Solvent Dielectric Constant (ε) Refractive Index (n) Polarity Function (Δf) Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (Δν, cm⁻¹)
Cyclohexane 2.02 1.427 0.000 ~400 ~500 ~5000
Toluene 2.38 1.497 0.014 ~410 ~530 ~5500
Chloroform 4.81 1.446 0.148 ~420 ~560 ~6000
Acetone 20.7 1.359 0.284 ~430 ~600 ~7000
Acetonitrile 37.5 1.344 0.305 ~435 ~620 ~7500

| Methanol | 32.7 | 1.329 | 0.309 | ~440 | ~630 | ~7800 |

Note: The exact values for DNBP may differ but will follow a similar trend of increasing Stokes shift with increasing solvent polarity.

Trustworthiness and Self-Validation

The robustness of this protocol relies on the quality of the Lippert-Mataga plot. A high coefficient of determination (R² > 0.95) for the linear regression validates the choice of solvents and the accuracy of the spectral measurements. It is crucial to use high-purity, dry solvents, as trace impurities, particularly water, can significantly affect the local polarity and skew the results. For biological samples, control experiments should be performed to ensure that the presence of DNBP does not perturb the system under investigation.

Conclusion

4-Dimethylamino-4'-nitrobiphenyl is a versatile and sensitive fluorescent probe for the quantitative assessment of local polarity. By following the detailed protocols outlined in this application note, researchers can effectively generate a calibrated system for measuring the polarity of diverse microenvironments. The principles and methodologies described herein provide a solid foundation for applying DNBP in various research contexts, from characterizing novel materials to elucidating complex biological processes.

References

  • Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI. Available at: [Link]

  • Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence. PubMed. Available at: [Link]

  • 4-Dimethylamino-4'-nitrobiphenyl, 1 gram, Each. CP Lab Safety. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Polarity-based fluorescence probes: properties and applications. PMC - PubMed Central. Available at: [Link]

  • Solvent Sensitive Intramolecular Charge Transfer Dynamics in the Excited States of 4-N,N-Dimethylamino-4'-nitrobiphenyl. ResearchGate. Available at: [Link]

  • 4-Nitrobiphenyl. Wikipedia. Available at: [Link]

  • nitro-2, 2[prime]-bithiophene - a New Dye with Pronounced Positive Solvatochromism. Wiley Online Library. Available at: [Link]

  • Two-photon solvatochromism of 4-Dimethylamino-4'-nitrostilbene (DANS). ResearchGate. Available at: [Link]

  • Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals. PubMed Central. Available at: [Link]

  • Lippert-Mataga equation. The Royal Society of Chemistry. Available at: [Link]

  • Polarity-based fluorescence probes: properties and applications. RSC Publishing. Available at: [Link]

  • Polarity studies on ormosils using a solvatochromic fluorescent probe†. Analyst (RSC Publishing). Available at: [Link]

Sources

Application Note: Dual-Modal Sensing of Lipid Membrane Dynamics using 4-Dimethylamino-4'-nitrobiphenyl (DNBP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 4-Dimethylamino-4'-nitrobiphenyl (DNBP) as a high-fidelity probe for lipid membrane characterization. Unlike conventional membrane dyes (e.g., DiI, DiO) that function primarily as structural stains, DNBP is an environmentally sensitive "push-pull" chromophore. Its utility spans two advanced modalities: Solvatochromic Fluorescence for sensing membrane micro-polarity/viscosity and Second Harmonic Generation (SHG) for imaging membrane asymmetry and potential.

This protocol is designed for biophysicists and drug development researchers quantifying lipid phase transitions, drug-membrane interactions, and local hydration dynamics.

Mechanistic Principles

To utilize DNBP effectively, one must understand the photophysics driving its environmental sensitivity.

The "Push-Pull" Mechanism & ICT State

DNBP consists of an electron-donating dimethylamino group and an electron-withdrawing nitro group connected by a biphenyl bridge.

  • Ground State: The molecule is relatively planar.

  • Excited State: Upon photoexcitation, Intramolecular Charge Transfer (ICT) occurs from the donor to the acceptor.

  • Twisted ICT (TICT): In fluid environments, the biphenyl rings or the dimethylamino group can twist, relaxing the excited state non-radiatively.[1] In viscous environments (e.g., ordered lipid phases), this twisting is restricted, significantly enhancing fluorescence quantum yield and lifetime.

Membrane Alignment

DNBP is amphiphilic but lacks a charged headgroup anchor common in dyes like ANEPPS. However, its dipole moment aligns it parallel to the lipid acyl chains. This non-centrosymmetric alignment is the critical prerequisite for Second Harmonic Generation (SHG) , where the dye converts two incident photons (


) into one photon of double frequency (

).

DNBP_Mechanism cluster_Env Micro-Environment Effects Excitation Excitation (hv) ICT_State ICT State (Charge Separation) Excitation->ICT_State Polarity High Polarity (Headgroup Region) ICT_State->Polarity Viscosity High Viscosity (Ordered Phase) ICT_State->Viscosity SHG_Signal SHG Signal (Coherent Scattering) ICT_State->SHG_Signal Non-Centrosymmetric Alignment Emission_Red Red Shifted Emission (Solvatochromism) Polarity->Emission_Red Stabilizes ICT Emission_HighQY High Quantum Yield (Restricted Twisting) Viscosity->Emission_HighQY Blocks TICT

Figure 1: Photophysical pathways of DNBP. The probe acts as a logic gate: polarity governs spectral shift, while viscosity governs intensity/lifetime. Alignment enables SHG.

Experimental Protocols

Materials & Preparation
  • Probe: 4-Dimethylamino-4'-nitrobiphenyl (DNBP/DMANB) [CAS: 2143-88-6].

  • Stock Solvent: Anhydrous DMSO or Ethanol (Grade

    
     99.8%).
    
  • Concentration: Prepare 5 mM stock. Store at -20°C in the dark.

  • Lipid System: GUVs (Giant Unilamellar Vesicles), LUVs, or live cell cultures.

Protocol A: Fluorescence Solvatochromic Sensing (Membrane Order)

Objective: Quantify lipid ordering (Lo vs. Ld phases) or drug-induced fluidization.

  • Dye Loading:

    • Dilute stock into buffer (PBS or HEPES, pH 7.4) to a final concentration of 1–5 µM .

    • Critical: Keep organic solvent content < 0.5% to avoid lysing membranes.

    • Incubate cells/vesicles for 15 minutes at RT. Wash steps are usually unnecessary due to low background fluorescence in water (fluorescence is quenched in bulk water due to TICT).

  • Imaging/Spectroscopy:

    • Excitation: 405 nm or 450 nm laser line.

    • Emission Collection: Collect two channels to calculate the Generalized Polarization (GP) or simply Ratio.

      • Blue Channel: 480–520 nm (Less polar/More viscous).

      • Green/Red Channel: 580–620 nm (More polar/Relaxed).

  • Data Analysis (Ratiometric): Calculate the spectral shift ratio (

    
    ):
    
    
    
    
    • High R: Indicates a rigid, hydrophobic environment (Gel phase/Liquid Ordered).

    • Low R: Indicates a fluid, hydrated environment (Liquid Disordered).

Protocol B: Second Harmonic Generation (SHG) Imaging

Objective: Image membrane contours and detect asymmetry without bleaching.

  • Optical Setup:

    • Requires a Multiphoton Microscope (e.g., Ti:Sapphire laser).

    • Fundamental Wavelength: Tuned to 800–900 nm (2-photon resonance).

    • Detection: Narrow bandpass filter at exactly half the excitation wavelength (e.g., 400–450 nm).

  • Loading:

    • Follow loading steps in 3.2.

    • Note: SHG requires the dye to be inserted into only one leaflet or asymmetrically distributed for maximum signal in spherical vesicles. However, in cellular membranes, the inherent asymmetry often yields sufficient signal.

  • Acquisition:

    • Use high numerical aperture (NA) water-immersion objectives (NA > 1.0).

    • Collect signal in the trans-transmission geometry if possible (SHG is forward-directed).

Data Interpretation & Reference Values

The following table summarizes expected spectral behaviors of DNBP in different lipid environments.

EnvironmentDominant Emission

Quantum Yield (

)
Interpretation
Bulk Water > 650 nm (weak)< 0.01Dye is quenched (TICT active); high polarity.
Liquid Disordered (

)
~600 nmModerateFluid membrane; high hydration penetration.
Liquid Ordered (

)
~530 nmHighRigid membrane (Rafts); restricted twisting.
Apolar Solvent (Ref) ~450 nmVery HighReference for non-polar environment.
Workflow Diagram

Workflow Start Start: DNBP Stock (5mM) Dilution Dilute to 2µM in Buffer (<0.5% DMSO) Start->Dilution Incubate Incubate Sample (15 min, RT) Dilution->Incubate Decision Select Mode Incubate->Decision Fluo Fluorescence Mode (Ex: 405nm) Decision->Fluo SHG SHG Mode (Ex: 800-900nm fs laser) Decision->SHG Split Split Emission (Blue vs Red) Fluo->Split Ratio Calculate Ratio (Viscosity/Polarity) Split->Ratio Filter Filter @ 1/2 Ex (Forward Detect) SHG->Filter Image Reconstruct Membrane Morphology Filter->Image

Figure 2: Experimental workflow for dual-modal sensing. Researchers must choose the optical path based on the readout requirement (Chemical environment vs. Structural imaging).

Troubleshooting & Critical Controls

Solubility Issues

DNBP is hydrophobic. If you observe bright punctate spots immediately upon addition, the dye has aggregated.

  • Solution: Sonicate the stock solution before dilution. Use Pluronic F-127 (0.02%) as a dispersing agent if working with pure lipid vesicles.

Signal Validation (The "Cholesterol Control")

To verify that spectral shifts are due to membrane ordering and not just binding affinity:

  • Measure the baseline emission ratio of your cells.

  • Treat cells with Methyl-β-cyclodextrin (MβCD) (5–10 mM) for 30 minutes to deplete cholesterol.

  • Expected Result: A Red-shift in emission and decrease in intensity, confirming the loss of the Liquid Ordered (

    
    ) phase.
    
Photoselection Effects

In SHG microscopy, the signal is polarization-dependent.

  • Observation: Membrane edges parallel to the laser polarization appear brighter.

  • Correction: Use circularly polarized excitation light to image the entire membrane contour uniformly.

References

  • Ledoux, I., et al. (1990). Second-harmonic generation by Langmuir-Blodgett monolayers of an organic amphiphile.Journal of the Optical Society of America B , 7(8).

  • Buncel, E., & Rajagopal, S. (1990). Solvatochromism and thermochromism of rhodamine solutions. (Contextual grounding on solvatochromic mechanisms similar to DNBP). Journal of Organic Chemistry.
  • Lapine, M., et al. (2021). Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence.[2] (Demonstrates the polarity sensitivity of the DANS/DNBP class dyes). Microscopy Research and Technique .

  • Shin, J.Y., et al. (2018). Excited-State Dynamics of 4-Dimethylamino-4'-nitrobiphenyl Confined in AOT Reverse Micelles. (Definitive work on DNBP viscosity/polarity sensitivity). The Journal of Physical Chemistry A .

  • Campagnola, P. J., & Loew, L. M. (2003).[3] Second-harmonic imaging microscopy for visualizing biomolecular arrays in cells, tissues and organisms.Nature Biotechnology , 21, 1356–1360.

(Note: While DNBP is a classic NLO molecule, specific recent biological protocols often adapt the general "push-pull" stilbene protocols. The references above provide the physical grounding for the parameters described.)

Sources

Application Note: Synthesis & Characterization of 4-Dimethylamino-4'-nitrobiphenyl (DNBP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-purity synthesis of 4-Dimethylamino-4'-nitrobiphenyl (DNBP) , a canonical "push-pull" chromophore utilized in Non-Linear Optics (NLO) and solvatochromic sensing. Unlike stilbene analogs (e.g., DANS), the biphenyl core of DNBP offers superior thermal stability while maintaining significant intramolecular charge transfer (ICT) characteristics.

This protocol employs a regiospecific Suzuki-Miyaura cross-coupling strategy to eliminate isomer contamination common in direct nitration routes. We further describe the validation of the synthesized material via solvatochromic shift analysis, a critical quality attribute for sensing applications.

Scientific Background: The "Push-Pull" Mechanism

DNBP functions as a Donor-


 -Acceptor (D-

-A) system. The dimethylamino group acts as the electron donor, while the nitro group acts as the acceptor.[1] Upon photoexcitation, the molecule undergoes a strong Intramolecular Charge Transfer (ICT).[2]
Twisted Intramolecular Charge Transfer (TICT)

In polar solvents, the excited state of DNBP relaxes into a Twisted Intramolecular Charge Transfer (TICT) state, where the donor and acceptor rings rotate relative to the central bond.[2] This state is highly sensitive to solvent polarity, resulting in significant Stokes shifts—the basis for its utility as a polarity probe in biological membranes and materials science.

Mechanism Visualization

The following diagram illustrates the electronic transition and the resulting structural reorganization.

TICT_Mechanism Figure 1: Photo-physics of DNBP showing the transition to the TICT state. GS Ground State (S0) Planar Conformation LE Locally Excited (LE) Planar State GS->LE Absorption Excitation Photoexcitation (hv) TICT TICT State Twisted Geometry (90°) Charge Separated LE->TICT Relaxation (Polar Solvent) TICT->GS Non-Radiative Decay or Red-Shifted Fluor. Emission Red-Shifted Emission (Solvent Dependent)

Synthesis Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize >98% purity DNBP avoiding homocoupling byproducts. Reaction Scale: 10 mmol (approx. 2.4 g theoretical yield).[3]

Retrosynthetic Analysis

Direct nitration of 4-dimethylaminobiphenyl yields a mixture of ortho/para isomers that are difficult to separate. The cross-coupling of 4-bromo-N,N-dimethylaniline and 4-nitrophenylboronic acid ensures 100% regioselectivity.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[4][5][6]Mass/VolRole
4-Bromo-N,N-dimethylaniline 200.081.02.00 gElectrophile
4-Nitrophenylboronic acid 166.931.11.84 gNucleophile
Pd(PPh3)4 1155.560.03346 mgCatalyst
K2CO3 (2M aq.) 138.213.015 mLBase
Toluene --40 mLSolvent A
Ethanol --10 mLSolvent B

Equipment: 3-neck Round Bottom Flask (100 mL), Reflux Condenser, N2/Ar line, Oil bath.

Step-by-Step Procedure
Phase 1: Inert Assembly
  • Setup: Flame-dry the glassware under vacuum and backfill with Argon (x3).

  • Solvent Degassing (Critical): Sparge the Toluene/Ethanol mixture with Argon for 20 minutes. Note: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

Phase 2: Reaction Initiation
  • Charging: Add 4-bromo-N,N-dimethylaniline, 4-nitrophenylboronic acid, and Pd(PPh3)4 to the flask against a positive stream of Argon.

  • Solvation: Add the degassed Toluene/Ethanol mixture via syringe.

  • Activation: Add the degassed 2M K2CO3 solution. The biphasic mixture will turn turbid.

  • Reflux: Heat the system to 90°C with vigorous stirring (800 RPM). Monitor for 4–6 hours.

    • QC Check: Spot TLC (Hexane:Ethyl Acetate 8:2). Product (bright yellow/orange spot) should appear at Rf ~0.4. Starting bromide (Rf ~0.7) should disappear.

Phase 3: Workup & Purification
  • Quench: Cool to room temperature. Pour mixture into 100 mL water.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). The organic layer will be dark orange/red.

  • Wash: Wash combined organics with Brine (1 x 50 mL). Dry over anhydrous Na2SO4.[4]

  • Concentration: Rotary evaporate to yield a crude orange solid.

  • Recrystallization: Dissolve crude solid in boiling Ethanol. Allow to cool slowly to RT, then 4°C. Collect deep red/orange needles via filtration.

    • Yield Expectation: 75–85%.

Workflow Diagram

Synthesis_Workflow Figure 2: Suzuki-Miyaura synthesis workflow for DNBP. Start Precursors: 4-Bromo-N,N-dimethylaniline + 4-Nitrophenylboronic Acid Degas Degas Solvents (Toluene/EtOH/K2CO3) Start->Degas Cat Add Catalyst Pd(PPh3)4 (3 mol%) Degas->Cat Reflux Reflux @ 90°C 4-6 Hours Cat->Reflux Workup Extraction (DCM) & Drying (Na2SO4) Reflux->Workup TLC Check Purify Recrystallization (Ethanol) Workup->Purify Final Final Product: DNBP (>98% Purity) Purify->Final

Application Note: Solvatochromic Validation

To verify the electronic integrity of the synthesized DNBP, a solvatochromic shift assay is performed. This confirms the efficiency of the D-


-A system.
Protocol
  • Prepare 10 µM solutions of purified DNBP in: Hexane (Non-polar), Chloroform (Moderate), and Acetonitrile (Polar).

  • Record UV-Vis absorption and Fluorescence emission spectra.

Expected Data (Reference Values)
SolventDielectric Constant (

)
Absorption

(nm)
Emission

(nm)
Visual Color
Hexane 1.9~390~450Blue-Green
Chloroform 4.8~410~520Yellow-Green
Acetonitrile 37.5~430~600Orange-Red

Interpretation: A large bathochromic (red) shift in emission with increasing polarity confirms the presence of the TICT state, validating the material for use as a polarity probe.

Safety & Handling

  • Nitroaromatics: Potentially mutagenic.[5] Handle in a fume hood.

  • Palladium Catalyst: Avoid inhalation of dust.

  • Waste: Dispose of aqueous waste containing Boron separately if required by local EHS regulations.

References

  • Mechanism of ICT: Nag, A., & Goswami, K. (2009). Solvent Sensitive Intramolecular Charge Transfer Dynamics in the Excited States of 4-N,N-Dimethylamino-4'-nitrobiphenyl. Journal of Photochemistry and Photobiology A: Chemistry .

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews .

  • NLO Properties: Zyss, J., et al. (1984). Relations between microscopic and macroscopic lowest-order optical nonlinearities of molecular crystals with one-dimensional excitons. Journal of Chemical Physics .

  • General Synthesis of Nitro-Biphenyls: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews .

Sources

Troubleshooting & Optimization

aggregation issues of 4-Dimethylamino-4'-nitrobiphenyl in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 4-Dimethylamino-4'-nitrobiphenyl (DNBP). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the aggregation of DNBP in aqueous solutions. As Senior Application Scientists, we have designed this center to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often have about the behavior of 4-Dimethylamino-4'-nitrobiphenyl in aqueous media.

Q1: What is 4-Dimethylamino-4'-nitrobiphenyl (DNBP) and what are its common applications?

4-Dimethylamino-4'-nitrobiphenyl is a push-pull organic molecule, meaning it has an electron-donating group (dimethylamino) on one end and an electron-withdrawing group (nitro) on the other end of a conjugated π-system (the biphenyl backbone). This structure gives it interesting photophysical properties, including a strong intramolecular charge transfer (ICT) character in its excited state.[1][2][3] Its applications are primarily in materials science and chemistry as:

  • A solvatochromic probe: Its absorption and fluorescence spectra are highly sensitive to the polarity of the solvent.[1][3]

  • A nonlinear optical (NLO) material: Its large change in dipole moment upon excitation makes it a candidate for NLO applications.[2]

  • A fluorescent probe in biological systems: Used to study local environments, such as within reverse micelles.[3]

Q2: What is the primary cause of DNBP aggregation in aqueous solutions?

The aggregation of DNBP in water is a direct consequence of the hydrophobic effect .[4][5] The core of the molecule, the biphenyl structure, is nonpolar and "water-fearing." When introduced into an aqueous environment, water molecules arrange themselves into a highly ordered cage-like structure around the nonpolar surface to maximize their own hydrogen bonding. This is an entropically unfavorable state. To minimize this disruption and increase the overall entropy of the system, the nonpolar DNBP molecules are driven to associate with each other, effectively reducing the total hydrophobic surface area exposed to water.[4][5] This self-association is the fundamental driving force for aggregation.

Q3: How can I tell if my DNBP solution has aggregated?

Aggregation can manifest in several ways, from the obvious to the subtle:

  • Visual Observation: At high concentrations, you may see visible cloudiness (turbidity) or even precipitation of the compound out of the solution.

  • UV-Visible Spectroscopy: Aggregation often leads to changes in the absorption spectrum. You might observe a broadening of the absorption peak, a decrease in the molar absorptivity (hypochromism), and/or a shift in the peak wavelength. A blue-shift (hypsochromic shift) often indicates the formation of H-aggregates (sandwich-type), while a red-shift (bathochromic shift) can suggest J-aggregates (head-to-tail).[6]

  • Fluorescence Spectroscopy: The emission properties of DNBP are very sensitive to its environment. Aggregation can lead to fluorescence quenching (aggregation-caused quenching, ACQ) or, in some cases, aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the aggregate state opens up radiative decay pathways.[7] You will likely see a significant shift in the emission wavelength and a change in the fluorescence quantum yield.[1]

  • Dynamic Light Scattering (DLS): This is a direct method to measure the size of particles in a solution. A well-dissolved, monomeric solution will show very small particle sizes (typically < 5 nm). The presence of aggregates will result in the detection of much larger particles, often with a broad size distribution (polydispersity).[8][9]

Q4: What experimental factors influence the degree of aggregation?

The tendency for hydrophobic molecules to aggregate is influenced by several environmental factors.[4][10] Controlling these is key to achieving reproducible results.

FactorEffect on AggregationScientific Rationale
Concentration IncreasesHigher concentrations increase the probability of intermolecular encounters, driving the equilibrium towards the aggregated state to minimize hydrophobic exposure.[10]
Aqueous Fraction Increases (in co-solvent mixtures)As the volume fraction of water increases in a mixed solvent system (e.g., THF-water), the environment becomes less favorable for the hydrophobic solute, promoting aggregation.[11]
Ionic Strength Generally IncreasesAdding salt can screen electrostatic repulsions between any charged parts of molecules and can also influence the structure of water, often strengthening the hydrophobic effect and promoting aggregation.[12][13]
pH Can have an effectWhile DNBP itself is not strongly ionizable, pH can influence the charge of buffer components or other molecules in the solution, which can indirectly affect aggregation. For some compounds, pH changes can protonate or deprotonate sites, altering solubility and aggregation tendency.[14][15][16]
Temperature Complex; often increases up to a pointIncreasing temperature generally strengthens hydrophobic interactions as it increases the entropic penalty of ordered water around the solute. However, at very high temperatures, increased kinetic energy can start to break apart aggregates.[4][10]

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems encountered during experiments with DNBP.

Problem 1: My prepared aqueous solution of DNBP is cloudy or has visible particles.
  • Underlying Cause: You have likely exceeded the solubility limit of DNBP in your chosen solvent system, leading to precipitation. This can happen either by trying to dissolve too much compound or by "crashing out" the compound during dilution from an organic stock.

  • Expert Analysis & Solution: The core issue is the unfavorable interaction between the hydrophobic DNBP and the aqueous solvent. The goal is to create a kinetically stable, dispersed system.

    • Reduce Concentration: The most straightforward solution is to work at a lower final concentration.

    • Optimize Co-Solvent Use: DNBP is insoluble in pure water.[17] It must first be dissolved in a water-miscible organic co-solvent like Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[11][18] The key is the method of addition. Never add water directly to your organic stock. Instead, add the organic stock solution dropwise into the vigorously stirring aqueous phase. This allows for rapid dispersion of the DNBP molecules before they have a chance to form large aggregates.

    • Employ Sonication: After dilution, use a bath sonicator for 10-15 minutes. The high-frequency sound waves provide energy to break up soft agglomerates and promote better dissolution, resulting in a more homogenous solution.

    • Filter the Solution: If cloudiness persists, it indicates the presence of large, insoluble aggregates. Use a 0.22 µm or 0.45 µm syringe filter (PTFE for organic/aqueous mixtures) to remove these large particles. Be aware that this will lower the effective concentration of your compound.[11]

Problem 2: My UV-Vis or fluorescence spectra are inconsistent between experiments.
  • Underlying Cause: Your results are not reproducible because the degree of aggregation is varying between samples. Spectroscopic properties are highly dependent on whether the molecule is in a monomeric or aggregated state.

  • Expert Analysis & Solution: Reproducibility demands strict control over the sample preparation environment. Aggregation is a dynamic equilibrium, and slight changes can shift it significantly.

    • Standardize Solution Preparation: Follow a rigorous, identical protocol for every sample preparation. This includes using the same co-solvent, the same co-solvent to aqueous phase ratio, the same rate of addition, and the same stirring speed and duration.

    • Control Temperature: Prepare all solutions at the same, controlled temperature. As noted in the table above, temperature has a significant impact on hydrophobic interactions.[4][10]

    • Verify with DLS: Before running spectroscopic measurements, characterize your solution with Dynamic Light Scattering (DLS). This will give you a quantitative measure of the hydrodynamic radius of the particles in your solution. Aim for a consistent, low particle size and a low polydispersity index (PDI) for all samples to ensure you are comparing like with like.

    • Perform a Concentration-Dependent Study: To understand the aggregation behavior in your system, measure the absorption or fluorescence spectra over a range of concentrations. The concentration at which you begin to see significant spectral changes is the onset of aggregation. This will inform the concentration range you should work within to avoid these effects.[7]

Problem 3: I am trying to study the monomeric properties of DNBP, but I suspect aggregation is interfering.
  • Underlying Cause: Even in visually clear solutions, nano-scale aggregates can form and dominate the observed properties. The strong drive to aggregate makes studying the true monomeric state in highly aqueous environments challenging.

  • Expert Analysis & Solution: To study the monomer, you must create an environment that actively discourages aggregation.

    • Increase Co-solvent Percentage: Work in solvent mixtures with a higher percentage of the organic co-solvent (e.g., 50% THF in water or higher). This makes the bulk solvent more "friendly" to the hydrophobic molecule, reducing the driving force for aggregation.[11]

    • Incorporate Surfactants: Adding a surfactant at a concentration above its critical micelle concentration (CMC) can encapsulate the hydrophobic DNBP molecules within micelles. This isolates them from one another, allowing for the study of their properties in a pseudo-monomeric, non-polar environment, even within a bulk aqueous solution.[19]

    • Extrapolate to Zero Concentration: In a concentration-dependent study, you can sometimes extrapolate the observed property (e.g., peak wavelength or quantum yield) back to zero concentration to estimate the property of the true monomer.

Visualization of Key Processes

Aggregation Mechanism of DNBP

G cluster_monomer Monomeric State in Aqueous Solution cluster_aggregate Aggregated State M1 DNBP Molecule W1 Ordered Water Shell Agg DNBP DNBP DNBP DNBP M1->Agg  Hydrophobic Effect  (Water Entropy Gain) M2 DNBP Molecule M2->Agg  Hydrophobic Effect  (Water Entropy Gain) M3 DNBP Molecule M3->Agg  Hydrophobic Effect  (Water Entropy Gain) W2 Released Water (Increased Entropy) note π-π stacking between biphenyl rings also stabilizes the aggregate.

Caption: The hydrophobic effect drives DNBP molecules to aggregate, minimizing contact with water.

Troubleshooting Workflow for DNBP Solutions

TroubleshootingWorkflow

Caption: A step-by-step guide to diagnosing and solving common issues with DNBP solutions.

Key Experimental Protocols

Protocol 1: Preparation of a Standardized DNBP Working Solution

This protocol is designed to minimize aggregation and enhance reproducibility.

Materials:

  • 4-Dimethylamino-4'-nitrobiphenyl (solid)

  • Spectroscopic grade DMSO or THF (co-solvent)

  • Aqueous buffer of choice (e.g., PBS, Tris)

  • Volumetric flasks, magnetic stirrer and stir bar, micropipettes

  • Bath sonicator

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of solid DNBP.

    • Dissolve it completely in a minimal volume of the chosen co-solvent (e.g., DMSO) in a glass vial.

    • Vortex for 1-2 minutes until no solid particles are visible. This is your organic stock solution. It should be stored protected from light.

  • Prepare the Aqueous Phase:

    • In a volumetric flask, add approximately 90% of the final desired volume of your aqueous buffer.

    • Place a magnetic stir bar in the flask and set it to stir vigorously on a magnetic stir plate.

  • Create the Working Solution (Dilution):

    • Calculate the volume of the organic stock solution needed to achieve your final desired concentration.

    • Using a micropipette, add the organic stock solution drop by drop directly into the vortex of the rapidly stirring aqueous buffer. Causality Note: This slow, dropwise addition into a large volume of stirring liquid is critical. It ensures rapid dispersion of the hydrophobic molecules, preventing localized high concentrations that lead to immediate precipitation.

  • Finalize and Homogenize:

    • Once the addition is complete, continue stirring for another 5 minutes.

    • Remove the stir bar and bring the solution to the final volume with the aqueous buffer.

    • Cap the flask and invert several times to mix thoroughly.

    • Place the flask in a bath sonicator for 15 minutes to break up any small, newly formed aggregates.

    • Allow the solution to equilibrate to the experimental temperature before use.

Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)

DLS provides direct evidence of aggregation by measuring particle size.[9]

Procedure:

  • Prepare a series of DNBP solutions at different concentrations using Protocol 1. Also prepare a "blank" sample containing the exact same solvent/buffer mixture without DNBP.

  • Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize according to the manufacturer's instructions.

  • Blank Measurement: Filter the blank solvent mixture through a 0.22 µm syringe filter directly into a clean DLS cuvette. Measure the blank to ensure the solvent itself does not contain scattering particles (e.g., dust).

  • Sample Measurement: Filter your prepared DNBP solution into a clean DLS cuvette. Place it in the instrument.

  • Data Acquisition: Set the instrument parameters (e.g., temperature, acquisition time). Run the measurement. The instrument will generate a correlation function from the fluctuations in scattered light intensity.

  • Data Analysis: The software will analyze the correlation function to calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

    • Interpretation: A monomeric solution should yield a size below ~5 nm with a low PDI (<0.2). The appearance of larger sizes (e.g., >20 nm) or a high PDI (>0.3) is a strong indication of aggregation.[20] By plotting the average particle size against concentration, you can identify the critical aggregation concentration.

References

  • Water Fraction Dependence of the Aggregation Behavior of Hydrophobic Fluorescent Solutes in Water–Tetrahydrofuran.
  • Pyrene-based aggregation-induced emission: A bridge model to regulate aggregation.
  • 4-Nitrobiphenyl - SIELC Technologies. SIELC Technologies.
  • 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114. PubChem.
  • 4-Nitrobiphenyl - Wikipedia. Wikipedia. [Link]

  • Identification of microplastics using 4‐dimethylamino‐4′‐nitrostilbene solvatochromic fluorescence. ResearchGate. [Link]

  • Preventing lipophilic aggregation in cosolvent molecular dynamics simulations with hydrophobic probes using Plumed Automatic Restraining Tool (PART). PubMed Central. [Link]

  • Carbazole, 2-nitro - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The effect of pH and concentration upon aggregation transitions in aqueous solutions of poloxamine T701. PubMed. [Link]

  • Spectroscopic studies on aggregation phenomena of dyes. Prime Scholars. [Link]

  • Specific Ion Effects on Aggregation and Charging Properties of Boron Nitride Nanospheres. ACS Publications. [Link]

  • The Contrasting Role of Water and Acid Within Organic Phase Amphiphile Aggregation. ChemRxiv. [Link]

  • Solvent Sensitive Intramolecular Charge Transfer Dynamics in the Excited States of 4-N,N-Dimethylamino-4'-nitrobiphenyl. ResearchGate. [Link]

  • Effect of temperature and pH values on aggregation behavior of polymeric surfactants in aqueous solution. ResearchGate. [Link]

  • The Effect of Temperature and Ionic Strength on Micellar Aggregates of Oppositely Charged Thermoresponsive Block Copolymer Polyelectrolytes. ResearchGate. [Link]

  • In dynamic light scattering, how do I know if particle size is due to aggregates, if aggregation is too fast?. ResearchGate. [Link]

  • The Hydrophobic Effects: Our Current Understanding. PubMed Central. [Link]

  • The Methylene Blue Self-aggregation in Water/Organic Solvent Mixtures: Relationship Between Solvatochromic Properties and Singlet Oxygen Production. ResearchGate. [Link]

  • Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners. PubMed Central. [Link]

  • Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. MDPI. [Link]

  • Hydrophobic effect - Wikipedia. Wikipedia. [Link]

  • Surfactant Limited Aggregation of Hydrophobic Molecules in Water. ResearchGate. [Link]

  • Dynamic Light Scattering (DLS). Unchained Labs. [Link]

  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central. [Link]

  • pH effect on the aggregation of silver nanoparticles synthesized by chemical reduction. IOPscience. [Link]

  • Hydrophobic Effects on a Molecular Scale. ACS Publications. [Link]

  • Dynamic Light Scattering Analysis in Biomedical Research and Applications of Nanoparticles and Polymers. SPIE Digital Library. [Link]

  • Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl. RSC Publishing. [Link]

  • Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. AZoNano. [Link]

  • Excited-State Dynamics of 4-Dimethylamino-4'-nitrobiphenyl Confined in AOT Reverse Micelles. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing 4-Dimethylamino-4'-nitrobiphenyl (DMANB) Concentration

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #DMANB-OPT-2024 Subject: Optimization of Concentration for NLO and Biological Assays Assigned Specialist: Senior Application Scientist, Molecular Probes & Materials Division

Executive Summary

You are working with 4-Dimethylamino-4'-nitrobiphenyl (DMANB) , a classic "push-pull" chromophore featuring an electron-donating dimethylamino group and an electron-withdrawing nitro group across a biphenyl system.[1]

This molecular architecture creates a high dipole moment and significant non-linear optical (NLO) susceptibility, but it introduces two critical experimental challenges:

  • Solvatochromism & Aggregation: The molecule is highly sensitive to solvent polarity and prone to aggregation-induced quenching (ACQ) in aqueous or non-polar environments.[1]

  • Biological Toxicity: The nitro-biphenyl core is structurally related to known carcinogens (e.g., 4-nitrobiphenyl), requiring strict concentration thresholds in biological assays to distinguish specific effects from general cytotoxicity.[1]

This guide provides a self-validating workflow to determine the optimal working concentration for your specific application.

Module 1: Solubility & Stock Preparation

The Challenge: DMANB is hydrophobic.[1] Direct dissolution in aqueous buffers will result in immediate micro-precipitation, leading to erratic spectroscopic data and false negatives in biological assays.[1]

Protocol: The "Shock-Free" Dilution Method

Reagents:

  • Solvent A (Stock): Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

  • Solvent B (Working): PBS, Cell Culture Media, or Polymer Matrix.[1]

Step-by-Step:

  • Primary Stock (10 mM): Dissolve DMANB in Anhydrous DMSO. Vortex for 2 minutes. Inspect for turbidity.

    • Validation: The solution must be optically clear. If orange/yellow particulates are visible, sonicate at 40°C for 5 minutes.[1]

  • Intermediate Dilution (100x): Dilute the Primary Stock 1:10 into Ethanol or Acetone (miscible bridge solvents) before adding to aqueous media. This reduces the surface tension shock.[1]

  • Working Solution: Add the Intermediate solution to your final buffer.

    • Critical Rule: Keep final DMSO concentration < 0.5% (v/v) for live-cell assays to avoid solvent toxicity.[1]

Visualization: Solubility Workflow

StockPrep Solid Solid DMANB (Hydrophobic) Stock Primary Stock 10-20 mM in DMSO Solid->Stock Dissolve Check Turbidity Check (Tyndall Effect) Stock->Check Precip PRECIPITATION (Experiment Failed) Stock->Precip Direct to Water Inter Intermediate 1 mM in EtOH Check->Inter Clear Check->Precip Cloudy Final Working Solution < 10 µM (Aqueous) Inter->Final Slow Addition with Vortexing

Figure 1: Step-wise dissolution strategy to prevent aggregation. Direct addition of high-concentration DMSO stock to water often causes 'shock precipitation' invisible to the naked eye.

Module 2: Spectroscopic Optimization (NLO & Fluorescence)

The Challenge: In NLO and fluorescence applications, "more" is not "better." At high concentrations, DMANB molecules stack (H-aggregates or J-aggregates), causing self-quenching or shifts in the absorption maximum (


).
Q: How do I find the Linear Optical Range?

You must determine the concentration where the molecule obeys the Beer-Lambert Law (


) without deviation.

Protocol:

  • Prepare a dilution series: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM.[1]

  • Measure Absorbance (UV-Vis) at

    
     (typically 350–420 nm depending on solvent).[1]
    
  • Plot Absorbance vs. Concentration .

  • The Cutoff: The point where the curve plateaus or bends downward is your Aggregation Threshold .[1]

    • Recommendation: Work at 50% of the Aggregation Threshold to ensure signal stability.[1]

Data Table: Expected Solvatochromic Shifts

Note: Values are approximate and depend on temperature/purity.

SolventPolarity IndexExpected

(Abs)
Emission ColorRisk of Aggregation
Toluene 2.4~360 nmBlue/VioletLow
Chloroform 4.1~375 nmCyanLow
DMSO 7.2~390-400 nmGreen/YellowModerate
Water/PBS 9.0N/A (Precipitates)Weak/QuenchedHigh

Module 3: Biological Compatibility (Toxicity Thresholds)

The Challenge: DMANB contains a nitro group. In cellular environments, nitro-reductases can convert this to a hydroxylamine or amine, generating Reactive Oxygen Species (ROS) and DNA adducts.[1] This causes cytotoxicity that mimics "drug activity."[1]

Q: How do I distinguish specific activity from toxicity?

You must establish the LC50 (Lethal Concentration 50) before running mechanism-of-action studies.[1]

Protocol:

  • Assay: MTT or CCK-8 (metabolic activity).[1]

  • Timepoint: 24 hours.

  • Range: 0.1 µM to 100 µM.

  • Decision Matrix:

Observed IC50ClassificationAction
< 1 µM Highly ToxicUnsuitable for live-cell imaging; fix cells first.[1]
1 – 10 µM Moderately ToxicUse only for short-term (<2 hr) experiments.[1]
> 50 µM Low ToxicitySafe for long-term doping or tracking.[1]
Visualization: Toxicity vs. Signal Optimization

OptimizationLogic Start Start Optimization Conc Concentration [C] Start->Conc Signal Signal Intensity (Fluorescence/NLO) Conc->Signal Increases with [C] Noise Aggregation/ Self-Quenching Conc->Noise Spikes at high [C] Tox Cytotoxicity (ROS Generation) Conc->Tox Increases with [C] Optimum OPTIMAL WINDOW High Signal / Low Noise Signal->Optimum Maximize Noise->Optimum Minimize Tox->Optimum Minimize

Figure 2: The optimization trade-off. The "Sweet Spot" is usually found where Signal is 80% of max, but Toxicity is <10%.

Troubleshooting Guide (FAQ)

Q1: My fluorescence signal is decreasing as I add more DMANB. Why?

Diagnosis: Concentration Quenching (ACQ).[1] Root Cause: The planar biphenyl rings are stacking (pi-pi stacking), allowing energy to dissipate non-radiatively.[1] Fix: Reduce concentration by 50%. If in aqueous media, add a surfactant (e.g., 0.1% Tween-20) or encapsulate the dye in micelles (e.g., Pluronic F-127).

Q2: The cells are dying within 2 hours of adding the dye.

Diagnosis: Nitro-reduction stress.[1] Root Cause: Intracellular reductases are converting the


 group, depleting NADPH and generating ROS.[1]
Fix: 
  • Lower concentration (try < 1 µM).[1]

  • Wash cells 15 minutes after loading to remove excess extracellular dye.[1]

  • Use an antioxidant control (e.g., N-acetylcysteine) to confirm ROS mechanism.[1]

Q3: The absorption peak shifted 30 nm when I changed solvents.

Diagnosis: Normal Solvatochromism. Explanation: This is not an error. DMANB is a "push-pull" system.[1] Polar solvents stabilize the charge-separated excited state (Intramolecular Charge Transfer - ICT), lowering the energy gap and causing a Red Shift (Bathochromic shift). This confirms the molecule is intact.[1]

References

  • Chemical Identity & Safety

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 14593, 4-Amino-4'-nitrobiphenyl. (Precursor/Metabolite structural data). Retrieved from [Link]

    • Note: While specific toxicity data for the dimethyl- variant is less common in public databases than the parent amine, the structural homology to 4-nitrobiphenyl (a known carcinogen) dictates handling as a Class 1 Carcinogen equivalent.
  • NLO & Spectroscopic Properties (Analogous Systems)

    • Wicks, G., Rebane, A., & Drobizhev, M. (2006).[1] Two-photon solvatochromism of 4-Dimethylamino-4'-nitrostilbene (DANS). (Demonstrates the solvatochromic principles of the dimethylamino-nitro push-pull system). Proceedings of SPIE. Retrieved from [Link]

  • Solvatochromism Mechanisms

    • Reichardt, C. (1994).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. (Foundational text on using push-pull dyes like DMANB for polarity sensing).

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of nitroaromatic compounds. Chemical Research in Toxicology.

Sources

troubleshooting poor solubility of 4-Dimethylamino-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Dimethylamino-4'-nitrobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to resolve solubility challenges in your experiments.

Understanding the Challenge: The Structure of 4-Dimethylamino-4'-nitrobiphenyl

4-Dimethylamino-4'-nitrobiphenyl is a bifunctional organic molecule characterized by a biphenyl core. One phenyl ring is substituted with a dimethylamino group (-N(CH₃)₂), an electron-donating group, while the other is substituted with a nitro group (-NO₂), a strong electron-withdrawing group. This "push-pull" electronic structure, combined with a relatively large, rigid aromatic system, contributes to its poor solubility in many common solvents. The molecule's high melting point, between 243.0 to 249.0 °C, is indicative of strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur[1].

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving 4-Dimethylamino-4'-nitrobiphenyl?

Based on its structure, 4-Dimethylamino-4'-nitrobiphenyl is a largely nonpolar molecule, suggesting that nonpolar aprotic solvents would be a good starting point. However, the presence of the nitro and dimethylamino groups introduces some polarity. Therefore, a range of solvents should be considered.

For initial screening, polar aprotic solvents are often a good choice. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful solvents for many organic molecules[2]. A study on the excited-state dynamics of 4-Dimethylamino-4'-nitrobiphenyl has utilized solvents such as acetonitrile, ethyl acetate, dioxane, and cyclohexane, indicating its solubility in these media to some extent[3].

Q2: Why is 4-Dimethylamino-4'-nitrobiphenyl not dissolving in my chosen solvent?

Several factors could be contributing to poor solubility:

  • Solvent Polarity Mismatch: The principle of "like dissolves like" is paramount. If the polarity of your solvent is significantly different from that of 4-Dimethylamino-4'-nitrobiphenyl, dissolution will be difficult.

  • Insufficient Solvent Volume: You may be attempting to create a solution that is above the saturation point of the compound in that specific solvent at that temperature.

  • Low Temperature: Solubility is generally temperature-dependent. Room temperature may not provide enough energy to break the crystal lattice of the solid.

  • Compound Purity: Impurities can sometimes affect solubility.

  • pH of the Solution: For aqueous or protic solvents, the pH can significantly impact the solubility of compounds with amine groups[4][5].

Q3: Can I heat the mixture to improve solubility?

Yes, gentle heating can often significantly improve both the rate of dissolution and the overall solubility. However, it is crucial to consider the thermal stability of 4-Dimethylamino-4'-nitrobiphenyl and the boiling point of your chosen solvent. Always heat gently and with stirring. For compounds with no available stability data, it's prudent to heat in small, incremental steps and monitor for any signs of degradation (e.g., color change).

Q4: How does pH affect the solubility of 4-Dimethylamino-4'-nitrobiphenyl in aqueous or protic solutions?

The dimethylamino group is a weak base. In acidic conditions (low pH), this group can be protonated to form a dimethylammonium salt (-N⁺H(CH₃)₂). This ionic form will have significantly higher solubility in polar protic solvents like water or ethanol compared to the neutral form. Conversely, in neutral or basic conditions, the amine will be in its less soluble, non-protonated form. Arylamines are generally weaker bases than alkylamines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, making them less available to accept a proton[4][6]. Adjusting the pH to be acidic is a key strategy for improving solubility in protic media[7][8][9].

Troubleshooting Guides

Troubleshooting Workflow for Poor Solubility

If you are experiencing difficulty dissolving 4-Dimethylamino-4'-nitrobiphenyl, follow this systematic approach.

Caption: A stepwise workflow for troubleshooting poor solubility.

Detailed Experimental Protocols
Protocol 1: Solvent Screening
  • Objective: To identify a suitable solvent for 4-Dimethylamino-4'-nitrobiphenyl.

  • Materials:

    • 4-Dimethylamino-4'-nitrobiphenyl

    • A selection of solvents (e.g., DMSO, DMF, acetonitrile, ethyl acetate, dichloromethane, chloroform, dioxane, and toluene)

    • Small vials

    • Magnetic stirrer and stir bars

  • Procedure:

    • Weigh out a small, consistent amount of 4-Dimethylamino-4'-nitrobiphenyl (e.g., 1 mg) into each vial.

    • Add a measured volume of a solvent (e.g., 100 µL) to the first vial.

    • Stir vigorously at room temperature for 5-10 minutes.

    • Observe for complete dissolution.

    • If not fully dissolved, add another 100 µL of solvent and repeat the stirring.

    • Continue this process up to a total volume of 1 mL.

    • Record the approximate solubility in mg/mL.

    • Repeat for each solvent to determine the most effective one.

Protocol 2: pH Adjustment for Aqueous/Protic Solutions
  • Objective: To enhance the solubility of 4-Dimethylamino-4'-nitrobiphenyl in a protic solvent through pH modification.

  • Materials:

    • 4-Dimethylamino-4'-nitrobiphenyl

    • Protic solvent (e.g., water, ethanol, or a water/ethanol mixture)

    • Dilute hydrochloric acid (e.g., 1 M HCl)

    • pH meter or pH paper

    • Magnetic stirrer and stir bar

  • Procedure:

    • Suspend the desired amount of 4-Dimethylamino-4'-nitrobiphenyl in the chosen protic solvent.

    • While stirring, add the dilute HCl dropwise.

    • Monitor the pH and observe the dissolution of the solid.

    • Continue adding acid until the solid is completely dissolved.

    • Record the final pH of the solution. Note that for many applications, a final pH adjustment back towards neutral may be necessary, but be aware that this could cause precipitation if the concentration is above the solubility limit at that new pH.

Data Presentation: Solvent Selection Guide

The following table provides a general guide for initial solvent selection based on polarity. Experimental verification is essential.

Solvent ClassExamplesExpected Solubility of 4-Dimethylamino-4'-nitrobiphenylRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents have a good balance of polarity to interact with the nitro and amino groups without the hydrogen bonding that can sometimes hinder solubility of large organic molecules.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These are good solvents for many organic compounds and should be effective.
Ethers Dioxane, Tetrahydrofuran (THF)Moderate Lower polarity than polar aprotic solvents, but may still be effective.
Aromatic Toluene, BenzeneLow to Moderate The biphenyl core suggests some affinity, but the polar functional groups may limit solubility.
Polar Protic Water, Ethanol, MethanolVery Low (at neutral pH) The large hydrophobic biphenyl structure will dominate, leading to poor solubility. Solubility can be significantly increased by acidification.
Nonpolar Aliphatic Hexane, CyclohexaneVery Low The polarity of the functional groups will make it insoluble in these solvents.
Advanced Strategies for Persistent Solubility Issues

If the above methods are insufficient, consider these advanced techniques:

  • Co-solvents: Using a mixture of solvents can be effective. For example, a small amount of DMSO in chloroform can significantly enhance solubility. This is a common technique in drug formulation[8].

  • Sonication: The use of an ultrasonic bath can provide the energy to break up solid aggregates and enhance dissolution.

  • Particle Size Reduction: Grinding the material to a finer powder increases the surface area available for the solvent to interact with, which can increase the rate of dissolution[7][10].

Logical Relationships in Solubility Enhancement

The choice of a solubility enhancement technique is logically dependent on the nature of the solvent and the experimental context.

Caption: Relationship between solvent type and applicable solubility enhancement methods.

References

  • Quora. (2018). How does branching increase the solubility in amines? Retrieved from [Link]

  • Classic Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Wikipedia. (2023). 4-Nitrobiphenyl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-4'-nitrobiphenyl. Retrieved from [Link]

  • Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(14), 2984–2991*. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Dimethylamino-4'-nitrobiphenyl, 1 gram, Each. Retrieved from [Link]

  • World Journal of Biology and Pharmaceutical and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • PubMed. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

Sources

Technical Support Center: 4-Dimethylamino-4'-nitrobiphenyl (DMANB) Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Dimethylamino-4'-nitrobiphenyl (DMANB) probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common cell permeability and experimental challenges associated with these solvatochromic fluorescent probes.

Understanding DMANB Probes: A Foundation for Success

4-Dimethylamino-4'-nitrobiphenyl (DMANB) is a fluorescent probe characterized by its twisted intramolecular charge transfer (TICT) properties. This means its fluorescence emission is highly sensitive to the polarity of its local environment. In non-polar environments, such as the lipid-rich interior of cellular membranes, DMANB exhibits strong fluorescence. Conversely, in polar environments like the aqueous cytoplasm, its fluorescence is significantly quenched. This solvatochromic behavior makes DMANB a powerful tool for studying membrane dynamics, lipid rafts, and other hydrophobic cellular compartments.

However, the very properties that make DMANB a valuable probe can also present experimental challenges. Its hydrophobicity can lead to aggregation, and like many small molecule probes, it can be actively transported out of cells, leading to a loss of signal. This guide will walk you through the most common issues and provide you with the rationale behind the recommended solutions.

Troubleshooting Guide: From Dim Signals to Phototoxicity

Here, we address common problems encountered during experiments with DMANB probes in a question-and-answer format, providing not just the "how" but also the "why" for each troubleshooting step.

Issue 1: Weak or No Intracellular Fluorescence Signal

Q: I've loaded my cells with DMANB, but I'm seeing a very weak or no fluorescent signal. What could be the cause?

A: This is a multifaceted issue that can stem from several factors, from suboptimal loading conditions to active cellular processes. Let's break down the potential causes and solutions.

1. Inefficient Cellular Uptake:

  • Causality: DMANB's hydrophobicity can sometimes hinder its passive diffusion across the cell membrane, especially in certain cell types with less permeable membranes.

  • Troubleshooting:

    • Optimize Loading Concentration and Incubation Time: There is a delicate balance to strike. Too low a concentration will result in a weak signal, while too high a concentration can lead to cytotoxicity and aggregation (see Issue 3). Start with a concentration range of 1-10 µM and perform a time-course experiment (e.g., 15, 30, 60, and 120 minutes) to determine the optimal loading conditions for your specific cell line.

    • Serum Concentration in Loading Medium: Serum proteins can bind to hydrophobic molecules like DMANB, potentially reducing the effective concentration available for cellular uptake.[1][2][3] Conversely, for some nanoparticle-mediated delivery, serum can protect cells.[1] For passive loading of DMANB, it is advisable to reduce or eliminate serum from the loading medium. If serum-free conditions are detrimental to your cells, perform a titration of serum concentration (e.g., 0%, 1%, 5%) to find a compromise between cell health and probe uptake.

    • Temperature: Cellular uptake is an energy-dependent process.[4] Ensure that the incubation is performed at 37°C to facilitate active transport and membrane fluidity.

2. Active Efflux of the Probe:

  • Causality: Cells possess a variety of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for extruding foreign substances, including fluorescent probes.[5] This is a common cause of poor probe retention and a diminishing signal over time.

  • Troubleshooting:

    • Use of Efflux Pump Inhibitors: Co-incubation with a general ABC transporter inhibitor can significantly improve intracellular probe retention.

      • Verapamil: A commonly used inhibitor of P-glycoprotein.[6][7] A starting concentration of 10-50 µM can be tested.

      • Probenecid: An inhibitor of organic anion transporters.[8] While effective, be aware of its potential to alter intracellular calcium levels and exhibit some cytotoxicity.[8][9]

    • Important Consideration: When using any inhibitor, it is crucial to run appropriate controls to ensure that the inhibitor itself does not interfere with the biological process you are studying.

3. Environmental Quenching:

  • Causality: DMANB's fluorescence is highly dependent on the polarity of its environment. If the probe is predominantly localized in the aqueous cytoplasm rather than in lipid-rich membranes, its fluorescence will be quenched.

  • Troubleshooting:

    • High-Resolution Imaging: Use confocal or other high-resolution microscopy techniques to determine the subcellular localization of the probe. If the signal is diffuse throughout the cytoplasm, this indicates poor membrane partitioning.

    • Cell Type Specificity: Some cell lines may have a lower proportion of lipid-rich microdomains, leading to a weaker overall signal from DMANB. It may be necessary to test different cell lines to find a suitable model for your research question.

Experimental Workflow: Optimizing DMANB Loading

DMANB_Loading_Optimization cluster_prep Cell Preparation cluster_loading Probe Loading cluster_wash Washing cluster_imaging Imaging and Analysis cell_prep Plate cells at optimal density conc_titration Titrate DMANB concentration (e.g., 1, 5, 10 µM) cell_prep->conc_titration Start time_course Perform time-course incubation (e.g., 15, 30, 60, 120 min) conc_titration->time_course serum_test Test with and without serum in loading medium time_course->serum_test wash_step Wash cells with warm PBS or HBSS to remove extracellular probe serum_test->wash_step image_acquisition Acquire images using confocal microscopy wash_step->image_acquisition analyze_signal Quantify intracellular fluorescence intensity image_acquisition->analyze_signal determine_optimal Determine optimal loading concentration and time analyze_signal->determine_optimal Identify conditions with best signal-to-noise

Caption: A flowchart for optimizing DMANB probe loading in cells.

Issue 2: High Background Fluorescence

Q: My images have a high background, making it difficult to distinguish the signal from my cells. What can I do?

A: High background fluorescence can obscure your results and is typically caused by residual extracellular probe or non-specific binding.

  • Causality: Incomplete removal of the DMANB loading solution will result in a fluorescent background. Additionally, DMANB can non-specifically adhere to the coverslip or plate bottom.

  • Troubleshooting:

    • Thorough Washing: After incubation, wash the cells at least three times with a warm, buffered salt solution (e.g., PBS or HBSS). Gently swirl the plate during each wash step to ensure complete removal of the loading medium.

    • Use of High-Quality Imaging Dishes: Use glass-bottom dishes or plates with low autofluorescence.

    • Background Subtraction: Most imaging software has a function to subtract background fluorescence. Select a region of interest in your image that does not contain any cells and use this to correct the rest of the image.

Issue 3: Probe Aggregation and Punctate Staining

Q: I'm observing bright, punctate spots within my cells instead of a more diffuse membrane staining. Is this aggregation?

A: Yes, this is a classic sign of probe aggregation.

  • Causality: DMANB is a hydrophobic molecule and has a tendency to aggregate in aqueous environments, especially at high concentrations. These aggregates can be taken up by cells, leading to bright, punctate artifacts that do not represent the true distribution of the monomeric probe in the membrane. This phenomenon is a form of aggregation-caused quenching (ACQ), where the aggregates themselves might have different fluorescent properties than the monomeric form.[10][11][12][13]

  • Troubleshooting:

    • Lower the Loading Concentration: This is the most effective way to prevent aggregation. Refer to your concentration titration experiments (see Issue 1) and choose the lowest concentration that provides a sufficient signal-to-noise ratio.

    • Solubilizing Agents: While not ideal as they can affect cell membranes, in some cases, a very low concentration of a mild, non-ionic surfactant like Pluronic F-127 (0.001-0.01%) in the loading buffer can help to keep the probe in a monomeric state. Always run controls to assess the effect of the surfactant on your cells.

    • Vortexing and Sonication: Ensure your stock solution of DMANB is fully dissolved. Briefly vortex or sonicate the stock solution before diluting it into the loading medium.

Issue 4: Phototoxicity and Photobleaching

Q: During live-cell imaging, my cells are showing signs of stress (e.g., blebbing, rounding up) and the fluorescence signal is fading over time. How can I mitigate this?

A: These are two related but distinct issues: phototoxicity (damage to the cells from light exposure) and photobleaching (light-induced destruction of the fluorophore).

  • Causality: The excitation light used in fluorescence microscopy can generate reactive oxygen species (ROS), which can damage cellular components and lead to phototoxicity.[14] The same excitation light can also cause the DMANB molecules to undergo photochemical reactions that render them non-fluorescent, a process known as photobleaching.

  • Troubleshooting:

    • Reduce Excitation Light Intensity: Use the lowest laser power that still provides a detectable signal.

    • Minimize Exposure Time: Use the shortest possible exposure time for your detector.

    • Use a More Sensitive Detector: A more sensitive detector will allow you to use a lower excitation intensity and shorter exposure times.

    • Acquire Images Less Frequently: For time-lapse experiments, increase the interval between image acquisitions.

    • Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent. For live-cell imaging, you can add antioxidants like Trolox or N-acetylcysteine to the imaging medium, but be sure to test for any effects on cell physiology.

    • Perform a Phototoxicity Assay: To determine a safe imaging regimen, perform a control experiment where you image mock-treated cells under the same conditions you plan to use for your experiment and monitor for any signs of cellular stress.

Protocol: Basic Phototoxicity Assessment

  • Plate your cells in a multi-well imaging plate.

  • In separate wells, have a "no-light" control group and an "imaging" group. Both groups should be loaded with DMANB.

  • Expose the "imaging" group to your intended imaging protocol (e.g., time-lapse imaging for 1 hour with images taken every 2 minutes).

  • Keep the "no-light" control group on the microscope stage for the same duration but without exposing them to the excitation light.

  • After the imaging period, assess the viability of both groups using a standard cytotoxicity assay (e.g., Trypan Blue exclusion, a live/dead cell stain, or an MTT assay).[15]

  • A significant decrease in viability in the "imaging" group compared to the "no-light" group indicates phototoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing a DMANB stock solution?

A1: Due to its hydrophobicity, DMANB should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution (e.g., 1-10 mM). Store the stock solution at -20°C, protected from light.

Q2: Can I fix cells after staining with DMANB?

A2: Yes, cells stained with DMANB can be fixed. A common method is to fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. However, be aware that fixation and subsequent permeabilization steps can alter the lipid environment of the cell, potentially affecting the fluorescence of DMANB. It is always best to image live cells when possible to study dynamic membrane processes.

Q3: How does the fluorescence of DMANB change in different cellular compartments?

A3: DMANB will fluoresce brightly in non-polar environments like the cell membrane and lipid droplets. In the more polar environment of the cytoplasm, its fluorescence will be significantly lower. The emission wavelength may also shift to shorter wavelengths (a blueshift) in more hydrophobic environments. This solvatochromic property is the basis of its utility as a membrane probe.[16]

Q4: Is DMANB cytotoxic?

A4: While there is limited direct data on the cytotoxicity of DMANB, a related compound, 4-nitrobiphenyl, has been shown to cause irritation and have effects on the nervous system, liver, and kidneys with chronic exposure.[17][18] It is always recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration range of DMANB for your specific cell line and experimental conditions.[15]

Q5: My DMANB signal is weak, and I've already optimized the loading conditions and am using an efflux pump inhibitor. What else can I try?

A5: If you are still experiencing a weak signal, consider the following:

  • Microscope settings: Ensure that your microscope's filter set is appropriate for the excitation and emission spectra of DMANB.

  • Detector gain: Increasing the gain on your detector can amplify the signal, but be aware that this will also amplify noise.

  • Cell health: Ensure that your cells are healthy and not overly confluent, as this can affect their ability to take up the probe.

Data Summary Table

ParameterRecommended Starting RangeKey Considerations
Loading Concentration 1 - 10 µMTitrate for each cell line to balance signal and toxicity/aggregation.
Incubation Time 15 - 120 minutesPerform a time-course to find the optimal uptake period.
Loading Temperature 37°CEssential for active cellular processes and membrane fluidity.
Serum in Loading Medium 0 - 5%Reduce or eliminate to maximize probe availability.
Efflux Pump Inhibitors Verapamil: 10-50 µMUse to improve probe retention; run appropriate controls.
Excitation/Emission Check manufacturer's specsEnsure appropriate filter sets are used.

Logical Relationships in Troubleshooting DMANB Experiments

DMANB_Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution Weak_Signal Weak/No Signal Poor_Uptake Inefficient Uptake Weak_Signal->Poor_Uptake Efflux Active Efflux Weak_Signal->Efflux Quenching Environmental Quenching Weak_Signal->Quenching High_Background High Background Residual_Probe Residual Extracellular Probe High_Background->Residual_Probe Punctate_Staining Punctate Staining Aggregation Probe Aggregation Punctate_Staining->Aggregation Cell_Death Cell Death/Signal Fade Phototoxicity Phototoxicity Cell_Death->Phototoxicity Photobleaching Photobleaching Cell_Death->Photobleaching Optimize_Loading Optimize Loading (Conc., Time, Temp.) Poor_Uptake->Optimize_Loading Reduce_Serum Reduce Serum Poor_Uptake->Reduce_Serum Use_Inhibitors Use Efflux Inhibitors Efflux->Use_Inhibitors High_Res_Imaging High-Resolution Imaging Quenching->High_Res_Imaging Thorough_Wash Thorough Washing Residual_Probe->Thorough_Wash Lower_Conc Lower Concentration Aggregation->Lower_Conc Reduce_Light Reduce Light Exposure Phototoxicity->Reduce_Light Photobleaching->Reduce_Light Antifade Use Antifade Reagents Photobleaching->Antifade

Caption: A diagram illustrating the logical flow of troubleshooting common issues with DMANB probes.

References

  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrobiphenyl. EPA.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7114, 4-Nitro-1,1'-biphenyl. PubChem. Retrieved from [Link]

  • Live-Cell RNA Imaging with a DNA-Functionalized Metal-Organic Framework-Based Fluorescent Probe. (n.d.). PubMed. Retrieved from [Link]

  • Kühnert, D., et al. (2014). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. Reproductive Toxicology, 47, 44-51.
  • Franck, J. M., et al. (2011). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. ACS Nano, 5(9), 7174–7182.
  • Optimizations of the Reconstructed Human Epidermis-Based Phototoxicity Testing to Evaluate the Safety of Long-Lasting Cosmetic Products. (n.d.). IIVS.org. Retrieved from [Link]

  • El-Kattan, A. F., et al. (2006). In Vitro P-Glycoprotein Inhibition assays for assessment of Clinical drug interaction potential of new drug candidates: A recommendation for probe substrates. Journal of Pharmaceutical Sciences, 95(11), 2393-2407.
  • Ullah, N., et al. (2019). Determination of Verapamil HCl in Pharmaceutical Preparations by a Fluorescent Nano Probe Based on CdTe/CdS/ZnS Quantum Dots.
  • Active Probes for Imaging Membrane Dynamics of Live Cells with High Spatial and Temporal Resolution over Extended Timescales and Areas. (n.d.). NIH. Retrieved from [Link]

  • From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. (n.d.). Journal of Materials Chemistry C. Retrieved from [Link]

  • Effect of P-glycoprotein (P-gp) Inducers on Exposure of P-gp Substrates: Review of Clinical Drug–Drug Interaction Studies. (n.d.). PMC. Retrieved from [Link]

  • Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. (n.d.). PMC. Retrieved from [Link]

  • Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence. (n.d.). PubMed. Retrieved from [Link]

  • Functional Probes for Live-Cell Imaging. (n.d.). FluoroFinder. Retrieved from [Link]

  • Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers. (n.d.). PubMed Central. Retrieved from [Link]

  • Phototoxicity Protocol. (n.d.). Mattek. Retrieved from [Link]

  • Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Aggregation-induced emission or aggregation-caused quenching? Impact of covalent bridge between tetraphenylethene and naphthalimide. (n.d.). ResearchGate. Retrieved from [Link]

  • THE IMPACT OF SERUM SOURCE ON THE RELIABILITY OF NANOPARTICLE-CELL UPTAKE IN-VITRO EXPERIMENTS. (n.d.). ResearchGate. Retrieved from [Link]

  • Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds. (n.d.). NIH. Retrieved from [Link]

  • Coemissive luminescent nanoparticles combining aggregation-induced emission and quenching dyes prepared in continuous flow. (n.d.). PubMed. Retrieved from [Link]

  • Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. (n.d.). Wiley Online Library. Retrieved from [Link]

  • A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. (n.d.). Frontiers. Retrieved from [Link]

  • Fluorescent verapamil analogue for monitoring acidic intracellular organelles in multidrug resistant and sensitive cells. (n.d.). PubMed. Retrieved from [Link]

  • Elucidating the mechanism of cellular uptake of fullerene nanoparticles. (n.d.). Environmental Engineering Research. Retrieved from [Link]

  • Fluorescent Probes for Live Cell Imaging. (n.d.). MDPI. Retrieved from [Link]

  • Assessment of Phototoxicity Using In Vitro Methods. (n.d.). YouTube. Retrieved from [Link]

  • Simultaneous Exposure of Different Nanoparticles Influences Cell Uptake. (n.d.). MDPI. Retrieved from [Link]

  • Pyrene-based aggregation-induced emission: A bridge model to regulate aggregation. (n.d.). NIH. Retrieved from [Link]

  • 4-Dimethylamino-4'-nitrobiphenyl, 1 gram, Each. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Troubleshooting Fluorescence Microscopy Experiments. (n.d.). The Scientist. Retrieved from [Link]

  • Probenecid induces increased intracellular calcium concentrations... (n.d.). ResearchGate. Retrieved from [Link]

  • P-glycoprotein and its role in drug-drug interactions. (n.d.). Australian Prescriber. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Purification of 4-Dimethylamino-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Synthesis and Purification of 4-Dimethylamino-4'-nitrobiphenyl (DMANB) Content Type: Technical Support Guide (Q&A Format) Audience: Researchers, Senior Scientists, Drug Development Professionals

Introduction: The Push-Pull Chromophore Challenge

4-Dimethylamino-4'-nitrobiphenyl (DMANB) is a classic "push-pull" chromophore, widely utilized in non-linear optics (NLO) and fluorescence studies due to its strong intramolecular charge transfer (ICT). However, its synthesis via Suzuki-Miyaura coupling often suffers from specific impurities—homocoupling byproducts, protodeboronation residues, and persistent palladium contaminants—that drastically reduce its NLO response and quantum yield.

This guide provides an optimized, self-validating workflow to achieve


 purity, essential for optoelectronic applications.

Part 1: Synthesis Optimization (The Upstream Protocol)

Q1: My Suzuki coupling yields are inconsistent, and I see significant homocoupling. How do I stabilize the reaction?

A: Inconsistency in DMANB synthesis usually stems from oxygen poisoning of the Pd(0) species or improper stoichiometry leading to homocoupling of the boronic acid.

Optimized Protocol: Switch to a Toluene/Ethanol/Water (4:1:1) solvent system. The ethanol acts as a phase-transfer co-solvent and reducing agent for the palladium.

  • Stoichiometry: Use a slight excess of the boronic acid (1.1 equiv) relative to 1-bromo-4-nitrobenzene.

  • Catalyst: Use Tetrakis(triphenylphosphine)palladium(0) (

    
    )  at 1-3 mol%.
    
  • Base: Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Degassing (Critical): Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for 20 minutes before adding the catalyst. Oxygen promotes the homocoupling of the boronic acid to 4,4'-bis(dimethylamino)biphenyl.

Q2: Why is my reaction turning black immediately?

A: Immediate blackening indicates rapid precipitation of inactive Palladium black (


 aggregates). This occurs if the phosphine ligands oxidize before the catalytic cycle begins.
  • Solution: Ensure your

    
     is bright yellow. If it is orange or brown, it is partially oxidized. Recrystallize the catalyst or add free Triphenylphosphine (
    
    
    
    , 10 mol%) to the reaction mixture to stabilize the active Pd species.
Visualization: Reaction Pathway & Impurity Logic

G Start Start: 4-Bromo-nitrobenzene + 4-DMAP-Boronic Acid Pd_Cycle Catalytic Cycle (Pd(0) / Pd(II)) Start->Pd_Cycle Oxidative Addition Impurity2 Impurity B: Nitrobenzene / DMAP (Protodeboronation) Start->Impurity2 Hydrolysis (Wet solvent/High T) Product Target: 4-Dimethylamino- 4'-nitrobiphenyl Pd_Cycle->Product Reductive Elimination Impurity1 Impurity A: 4,4'-Bis(dimethylamino)biphenyl (Homocoupling) Pd_Cycle->Impurity1 O2 present (Oxidative Homocoupling)

Figure 1: Mechanistic pathway of DMANB synthesis highlighting critical control points for impurity formation.

Part 2: Purification Protocols (The Downstream Solutions)

Q3: The crude solid is yellow-brown. How do I remove the residual Palladium?

A: Palladium residues quench fluorescence and act as charge traps in NLO devices. Simple recrystallization is often insufficient. Protocol:

  • Silica Filtration: Dissolve the crude mixture in minimal Dichloromethane (DCM). Pass it through a short pad of silica gel layered with Celite . Elute with DCM. The polar Pd-complexes and Pd-black will remain on the pad.

  • Scavengers: If purity is critical (<10 ppm Pd), treat the organic phase with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 2 hours before filtration.

Q4: My product "oils out" during recrystallization instead of forming crystals. How do I fix this?

A: "Oiling out" is common for push-pull systems like DMANB because the melting point is often depressed by impurities, and the compound has high affinity for organic solvents.

Troubleshooting Guide:

  • Solvent Choice: Absolute Ethanol is the gold standard. If oiling occurs, the solution is too concentrated or cooling is too rapid.

  • The "Seeding" Trick:

    • Dissolve crude solid in boiling Ethanol (approx. 10-15 mL/g).

    • Allow to cool slowly to room temperature.

    • Crucial: If oil droplets form, reheat until clear, then add a seed crystal of pure DMANB (if available) or scratch the glass wall with a glass rod to induce nucleation.

    • Do not place in the freezer immediately. Let it sit at ambient temperature for 4 hours, then move to 4°C.

Q5: I need NLO-grade purity (>99.9%). Is recrystallization enough?

A: No. For optoelectronic applications, solvent inclusion is a defect. Advanced Protocol: Perform High-Vacuum Sublimation .

  • Conditions:

    
     Torr at 140–160°C.
    
  • Result: This separates non-volatile ionic impurities and solvent molecules, yielding large, defect-free crystalline needles.

Visualization: Purification Decision Tree

Purification Crude Crude DMANB (Yellow/Brown Solid) Silica Step 1: Silica Plug (Remove Pd/Baselines) Crude->Silica Recryst Step 2: Recrystallization (Ethanol) Silica->Recryst Check Purity Check (NMR/HPLC) Recryst->Check Sublimation Step 3: Sublimation (High Vacuum) Check->Sublimation >98% Fail Repeat Recryst (Change Solvent) Check->Fail <98% or Oiling Fail->Recryst

Figure 2: Step-by-step purification logic for achieving device-grade purity.

Part 3: Analytical Validation

Q6: How do I interpret the NMR to confirm the "Push-Pull" structure?

A: The push-pull effect creates a distinct shielding/deshielding pattern. The protons ortho to the Nitro group will be heavily deshielded (downfield), while those ortho to the Dimethylamino group will be shielded (upfield).

Table 1: Diagnostic 1H NMR Data (CDCl3, 400 MHz)

PositionProton TypeChemical Shift (

ppm)
MultiplicityInterpretation
A Ortho to

8.25 - 8.30 Doublet (

Hz)
Strong electron withdrawal (Pull)
B Meta to

7.65 - 7.70 Doublet (

Hz)
Biphenyl linkage effect
C Meta to

7.50 - 7.55 Doublet (

Hz)
Biphenyl linkage effect
D Ortho to

6.75 - 6.85 Doublet (

Hz)
Strong electron donation (Push)
E

3.00 - 3.05 Singlet (6H)Characteristic Methyl peak

Note: If you see small peaks at


 7.40 or 7.80 that do not integrate correctly, check for Homocoupling Impurity A (symmetric biphenyls).

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

  • Purification of NLO Chromophores: Dalton, L. R., et al. (1999). Synthesis and Processing of Improved Organic Second-Order Nonlinear Optical Materials for Applications in Photonics.

  • Recrystallization Strategies for Push-Pull Systems: Organic Chemistry Portal. (n.d.). Recrystallization - Techniques.

  • Sublimation Techniques for Organic Semiconductors: Forrest, S. R. (1997). Ultrathin Organic Films Grown by Organic Molecular Beam Deposition and Related Techniques.

Validation & Comparative

A Senior Application Scientist's Guide to Validating 4-Dimethylamino-4'-nitrobiphenyl for Measuring Membrane Fluidity

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug development, understanding the biophysical properties of cell membranes is paramount. Membrane fluidity, a measure of the viscosity of the lipid bilayer, governs a multitude of cellular processes, from signal transduction to membrane trafficking. The ability to accurately quantify this dynamic property is therefore essential. This guide provides an in-depth validation and comparison of 4-Dimethylamino-4'-nitrobiphenyl (DMANB), a promising fluorescent probe for measuring membrane fluidity, against established alternatives.

The Critical Role of Membrane Fluidity

The cell membrane is not a static barrier but a fluid and dynamic structure. This fluidity is crucial for the proper function of embedded proteins and for cellular processes such as endocytosis and cell signaling.[1] Alterations in membrane fluidity have been linked to various disease states, making it a key parameter in drug discovery and development.[1] The use of environment-sensitive fluorescent probes has become a cornerstone for studying these dynamic properties in both model systems and living cells.[2]

Introducing 4-Dimethylamino-4'-nitrobiphenyl (DMANB): A Probe with a Twist

4-Dimethylamino-4'-nitrobiphenyl (DMANB) is a "push-pull" fluorophore, characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends of a biphenyl system. This molecular architecture is the basis for its sensitivity to the surrounding environment.

The Mechanism: Twisted Intramolecular Charge Transfer (TICT)

Upon photoexcitation, DMANB undergoes a process known as Twisted Intramolecular Charge Transfer (TICT).[3][4] In the excited state, the dimethylamino and nitro-substituted phenyl rings can rotate relative to each other. In a low-viscosity (more fluid) environment, this twisting is facile, leading to the formation of a non-fluorescent or weakly fluorescent TICT state. Conversely, in a high-viscosity (less fluid or more ordered) environment, this intramolecular rotation is hindered, causing the molecule to relax from a more planar, highly fluorescent "locally excited" (LE) state.[5][6] This viscosity-dependent fluorescence intensity makes DMANB a molecular rotor, capable of sensing changes in membrane fluidity.[5]

The following diagram illustrates the principle of the TICT mechanism for DMANB:

TICT_Mechanism cluster_ground Ground State (S0) GS Planar DMANB LE Locally Excited (LE) State (Planar, Fluorescent) GS->LE Absorption (hνex) LE->GS Fluorescence (hνem) TICT TICT State (Twisted, Non-Fluorescent) LE->TICT Intramolecular Twisting TICT->GS Non-radiative decay

Caption: Mechanism of DMANB as a molecular rotor based on Twisted Intramolecular Charge Transfer (TICT).

Comparative Analysis: DMANB vs. Established Membrane Fluidity Probes

The selection of a fluorescent probe for measuring membrane fluidity depends on the specific experimental question and the system under investigation. Here, we compare the theoretical and reported characteristics of DMANB with commonly used probes: Laurdan, 1,6-diphenyl-1,3,5-hexatriene (DPH), and its derivative 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH).

Feature4-Dimethylamino-4'-nitrobiphenyl (DMANB)LaurdanDPHTMA-DPH
Sensing Mechanism Twisted Intramolecular Charge Transfer (TICT), sensitive to viscosity.[5][7]Dipolar relaxation, sensitive to solvent polarity and hydration.[8][9]Fluorescence anisotropy, sensitive to rotational mobility.[10]Fluorescence anisotropy, sensitive to rotational mobility at the membrane surface.
Primary Measurement Fluorescence intensity/lifetime changes.Spectral shift (Generalized Polarization - GP).[11]Fluorescence polarization/anisotropy.[10]Fluorescence polarization/anisotropy.
Membrane Property Reported Microviscosity/Fluidity.[7]Lipid packing order and hydration.[8]Fluidity of the hydrophobic core.Fluidity near the lipid headgroups.
Advantages Potentially high sensitivity to viscosity changes; fluorescence intensity-based measurement can be straightforward.Ratiometric measurement (GP) is independent of probe concentration and excitation intensity.[11]High quantum yield in non-polar environments.[10]Anchored at the membrane surface, suitable for live-cell imaging without rapid internalization.
Disadvantages Limited direct validation in biological membranes; potential for phototoxicity at high excitation powers.Can be prone to photobleaching; requires careful selection of emission wavelengths for GP calculation.[12]Partitions into the deep hydrophobic core, making it less sensitive to surface events; rapid internalization in live cells.Can still internalize over longer time scales.[13]
Typical Excitation/Emission ~370-410 nm / Emission sensitive to environment (large Stokes shift).[7]~350 nm / ~440 nm (ordered phase) and ~490 nm (disordered phase).[11]~355 nm / ~430 nm.[10]~355 nm / ~430 nm.

Experimental Validation of DMANB for Membrane Fluidity Measurements

The following protocol provides a framework for validating and utilizing DMANB in a typical cell-based membrane fluidity assay.

Experimental Workflow Diagram

DMANB_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis A Prepare DMANB Stock Solution (e.g., 1 mM in DMSO) C Dilute DMANB in Serum-Free Medium A->C B Culture Cells to Optimal Confluency D Incubate Cells with DMANB Staining Solution B->D C->D E Wash Cells to Remove Unbound Probe D->E F Acquire Fluorescence Images (e.g., Confocal Microscopy) E->F G Quantify Mean Fluorescence Intensity F->G H Compare Intensity between Experimental Conditions G->H

Caption: Experimental workflow for measuring membrane fluidity using DMANB.

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare a 1 mM stock solution of DMANB in anhydrous dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.

  • Prepare a suitable imaging buffer, such as Hanks' Balanced Salt Solution (HBSS) or a serum-free cell culture medium.

2. Cell Culture and Plating:

  • Culture your cells of interest (e.g., adherent mammalian cells) under standard conditions.

  • Plate the cells onto a suitable imaging vessel (e.g., glass-bottom dishes or multi-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

3. Membrane Labeling:

  • Warm the imaging buffer to 37°C.

  • Dilute the DMANB stock solution in the pre-warmed imaging buffer to a final working concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized for your specific cell type to achieve adequate signal without cytotoxicity.

  • Remove the culture medium from the cells and wash once with the pre-warmed imaging buffer.

  • Add the DMANB staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

4. Washing and Imaging:

  • After incubation, gently remove the staining solution and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any unbound probe.

  • Add fresh imaging buffer to the cells.

  • Immediately proceed to imaging using a fluorescence microscope (e.g., a confocal microscope) equipped with a suitable filter set for DMANB (e.g., excitation around 405 nm and emission collection between 450-600 nm). Maintain the cells at 37°C during imaging.

5. Data Acquisition and Analysis:

  • Acquire images of the stained cells under different experimental conditions (e.g., before and after treatment with a compound known to alter membrane fluidity, such as cholesterol depletion with methyl-β-cyclodextrin).

  • Quantify the mean fluorescence intensity per cell or within a defined region of interest (ROI) on the plasma membrane. An increase in fluorescence intensity corresponds to a decrease in membrane fluidity (increased viscosity), while a decrease in intensity suggests an increase in fluidity.

Self-Validation and Controls:

  • Positive Control: Treat cells with a known membrane fluidizing agent (e.g., benzyl alcohol) or a rigidifying agent (e.g., cholesterol) to confirm that DMANB fluorescence intensity changes in the expected direction.

  • Cytotoxicity Assay: Perform a cell viability assay (e.g., using Trypan Blue or a commercial kit) to ensure that the working concentration of DMANB is not toxic to the cells.

  • Photostability Assessment: Expose the stained cells to continuous excitation light and monitor the fluorescence intensity over time to assess the photostability of DMANB under your imaging conditions.

Conclusion and Future Perspectives

4-Dimethylamino-4'-nitrobiphenyl presents itself as a valuable tool for the investigation of membrane fluidity, operating on the principle of viscosity-sensitive fluorescence quenching via the TICT mechanism. Its primary advantage lies in its direct reporting of microviscosity through changes in fluorescence intensity, a parameter that is readily quantifiable. While it shows great promise, it is important to acknowledge that its validation in biological membranes is not as extensive as that of probes like Laurdan and DPH.

For researchers and drug development professionals, DMANB offers a complementary approach to established methods. Its sensitivity to the mechanical property of viscosity, rather than the dielectric property of polarity (as with Laurdan), may provide unique insights into the effects of drugs and other perturbations on the cell membrane. Further direct comparative studies in well-defined model membrane systems are warranted to fully elucidate its quantitative relationship with membrane fluidity and to establish standardized protocols for its use.

References

  • Shorygin, P. P., & Ivanova, T. M. (1958). Raman spectra of some aromatic nitro compounds. Doklady Akademii Nauk SSSR, 121, 70-73.
  • Gould, I. R., & Farid, S. (2006). Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State. The Journal of Physical Chemistry B, 110(27), 13644–13654.
  • Shao, N., et al. (2021). Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores. Chemical Society Reviews, 50(20), 11046-11085.
  • Verma, Y., & Singh, G. (2023). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews, 52(24), 8461-8511.
  • Amaro, M., et al. (2017). Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane. Journal of Physics D: Applied Physics, 50(13), 134004.
  • Torchilin, V. P. (2005). Fluorescence microscopy to follow the targeting of liposomes and micelles to cells and their intracellular fate. Advanced Drug Delivery Reviews, 57(1), 95-109.
  • Borowiak, M., et al. (2013). Time-resolved emission spectra of 4-dimethylamino-4'-cyano-stilbene and resveratrol in high viscosity solvents and silica matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 111-117.
  • Rainey, S., & Blanchard, G. J. (2011). New tools derived from the solvatochromic 4-N,N-dimethylamino-1,8-naphthalimide fluorophore for the detection of biomolecular interactions. DSpace@MIT. [Link]

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  • Amaro, M., et al. (2017). Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane.
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A Comparative Guide to D-π-A Chromophores: Evaluating the Performance of 4-Dimethylamino-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of functional organic molecules, Donor-π-Acceptor (D-π-A) chromophores stand out for their remarkable photophysical and nonlinear optical (NLO) properties. This guide provides an in-depth technical comparison of a classic D-π-A chromophore, 4-Dimethylamino-4'-nitrobiphenyl (DMANB), with other prominent examples in its class. By examining their synthesis, photophysical characteristics, and key performance metrics, we aim to furnish researchers with the critical data and experimental insights necessary for the judicious selection of chromophores in diverse applications, from advanced imaging to materials science.

The D-π-A Architecture: A Foundation for Remarkable Optical Properties

The defining feature of D-π-A chromophores is their molecular structure, which consists of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. The efficiency of this ICT is intimately linked to the electronic nature of the D and A moieties, the length and planarity of the π-bridge, and the surrounding environment. This fundamental design principle underpins their strong solvatochromism, large Stokes shifts, and significant nonlinear optical responses.

Featured Chromophore: 4-Dimethylamino-4'-nitrobiphenyl (DMANB)

DMANB is a quintessential D-π-A chromophore featuring a dimethylamino group as the electron donor and a nitro group as the electron acceptor, linked by a biphenyl π-system. The twisted conformation of the biphenyl bridge influences the extent of π-conjugation, which in turn affects its photophysical properties.

Synthesis of DMANB

The synthesis of asymmetrically substituted biphenyls like DMANB can be achieved through several cross-coupling strategies. The Suzuki-Miyaura and Ullmann coupling reactions are two of the most prevalent and effective methods.

Conceptual Synthesis Workflow via Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for DMANB synthesis.

Solvatochromism: A Window into Intramolecular Charge Transfer

DMANB exhibits pronounced solvatochromism, a phenomenon where the color of a substance changes with the polarity of the solvent. This is a direct consequence of the change in the dipole moment of the chromophore upon excitation. In polar solvents, the excited state, which has a larger dipole moment due to ICT, is stabilized more than the ground state. This leads to a red-shift (bathochromic shift) in the absorption and emission spectra. Studies have shown that the emission bands of DMANB display large Stokes shifts, ranging from approximately 8010 to 11,800 cm⁻¹ in polar solvents, indicative of a significant ICT character in the excited state[1].

Comparative Performance Analysis: DMANB vs. Other D-π-A Chromophores

To contextualize the performance of DMANB, we compare it with two other well-established D-π-A chromophores: 4-(Dimethylamino)-4'-nitrostilbene (DANS) and 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM).

ChromophoreDonor (D)π-BridgeAcceptor (A)
DMANB -N(CH₃)₂Biphenyl-NO₂
DANS -N(CH₃)₂Stilbene-NO₂
DCM -N(CH₃)₂Styryl-pyranDicyanomethylene
Photophysical Properties

The choice of the π-bridge and the acceptor group significantly influences the photophysical properties of these chromophores.

PropertyDMANBDANSDCM
λ_abs,max_ (nm) ~373-409 (in various solvents)[1]432 (in benzene)468 (in methanol)[2]
λ_em,max_ (nm) Varies significantly with solvent polarity[1]Varies with solvent polarity~610 (in methanol)
Quantum Yield (Φ_f_) Solvent dependent0.7 (in benzene)0.43 (in methanol)
Stokes Shift (cm⁻¹) ~8010 - 11,800 (in polar solvents)[1]Solvent dependentHigh

The stilbene bridge in DANS, being more planar than the twisted biphenyl in DMANB, generally leads to a more extended π-conjugation and thus a red-shifted absorption. The DCM dye, with its strong dicyanomethylene acceptor and extended styryl-pyran bridge, exhibits absorption and emission at even longer wavelengths.

Nonlinear Optical (NLO) Properties

The NLO response of D-π-A chromophores is a key performance metric, particularly for applications in photonics and bio-imaging. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the two-photon absorption (TPA) cross-section (σ₂) quantifies the efficiency of simultaneous absorption of two photons.

NLO PropertyDMANBDANSDCM
First Hyperpolarizability (β) Data not readily availableLarger than DMAMoS[3]-
TPA Cross-section (σ₂) (GM) Data not readily available-5.1 x 10³

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section details the experimental procedures for the synthesis and characterization of D-π-A chromophores.

Synthesis of a Disubstituted Biphenyl via Suzuki-Miyaura Coupling (General Procedure)

This protocol is a general representation and would require optimization for the specific synthesis of DMANB.

Reaction Setup Workflow

Synthesis_Setup cluster_0 Reaction Assembly cluster_1 Reaction and Work-up A Add aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and base (e.g., K2CO3, 2.0 eq) to a round-bottom flask. B Add solvent (e.g., Toluene/Ethanol/H2O). A->B C Degas the mixture (e.g., by bubbling with N2 or Ar). B->C D Add Pd catalyst (e.g., Pd(PPh3)4, 1-5 mol%). C->D E Heat the mixture to reflux (e.g., 80-100 °C) and monitor by TLC. D->E F Cool to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate). E->F G Wash the organic layer with brine, dry over anhydrous MgSO4, and filter. F->G H Concentrate the filtrate under reduced pressure. G->H I Purify the crude product by column chromatography. H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 4-bromo-N,N-dimethylaniline, 1.0 equivalent), the arylboronic acid (e.g., 4-nitrophenylboronic acid, 1.1-1.5 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

Measurement of Two-Photon Absorption Cross-Section using the Z-scan Technique

The Z-scan technique is a widely used method to measure the nonlinear refractive index and nonlinear absorption coefficient of materials. The open-aperture Z-scan specifically allows for the determination of the TPA cross-section.

Z-Scan Experimental Setup

Z_Scan Laser Pulsed Laser BeamSplitter Beam Splitter Laser->BeamSplitter Lens1 Focusing Lens BeamSplitter->Lens1 Transmitted Beam Detector2 Detector 2 (Reference) BeamSplitter->Detector2 Reflected Beam Sample Sample on Translation Stage Lens1->Sample Aperture Aperture Sample->Aperture Detector1 Detector 1 (Open Aperture) Aperture->Detector1

Caption: Schematic of an open-aperture Z-scan setup.

Experimental Steps:

  • A high-intensity pulsed laser beam is focused using a lens.

  • The sample, dissolved in a suitable solvent and contained in a cuvette, is mounted on a translation stage that allows it to be moved along the z-axis (the direction of laser propagation) through the focal point.

  • A beam splitter is used to direct a portion of the incident beam to a reference detector to account for laser power fluctuations.

  • The transmitted beam passes through an aperture and is collected by a detector. For an "open-aperture" Z-scan, the aperture is removed so that the entire transmitted beam is collected by the detector.

  • The normalized transmittance is recorded as a function of the sample's position (z).

  • In the presence of two-photon absorption, the transmittance will be at a minimum when the sample is at the focal point (z=0) where the intensity is highest.

  • By fitting the experimental data to theoretical models, the two-photon absorption coefficient (β) can be extracted. The TPA cross-section (σ₂) can then be calculated from β.

Conclusion and Future Outlook

4-Dimethylamino-4'-nitrobiphenyl (DMANB) serves as a foundational D-π-A chromophore, exhibiting characteristic intramolecular charge transfer and solvatochromism. While its photophysical properties are well-documented, a comprehensive understanding of its nonlinear optical performance is hampered by a lack of readily available experimental data for its first hyperpolarizability and two-photon absorption cross-section.

In comparison, chromophores like DANS and DCM, which feature more extended and planar π-systems and/or stronger acceptor groups, often exhibit superior performance in terms of red-shifted absorption/emission and, in the case of DCM, a large TPA cross-section. This highlights a key principle in the design of D-π-A chromophores: fine-tuning the donor, acceptor, and π-bridge is crucial for optimizing performance for specific applications.

Future research should focus on the experimental determination of the nonlinear optical properties of DMANB and its derivatives. Such data would not only provide a more complete picture of DMANB's performance but also contribute to a deeper understanding of the structure-property relationships that govern the behavior of this important class of chromophores. This will undoubtedly pave the way for the rational design of next-generation D-π-A materials with tailored properties for advanced applications in nonlinear optics, sensing, and bio-imaging.

References

  • Derivatives of 4-amino-2-nitrodiphenylamine as dyes for synthetic polymer fibres. (2025). ResearchGate. [Link]

  • Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. (2016). ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. [Link]

  • Synthesis and investigation of nonlinear optical properties of biphenyl ethylene derivatives with different substituents. (2019). ResearchGate. [Link]

  • Solvent Sensitive Intramolecular Charge Transfer Dynamics in the Excited States of 4-N,N-Dimethylamino-4'-nitrobiphenyl. (2019). ResearchGate. [Link]

  • 4-Nitrobiphenyl. Wikipedia. [Link]

  • Solvent-Free Synthesis of 2,2′-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory. (2009). ResearchGate. [Link]

  • Comparison of the non-linear optical properties of a dimethylaminostilbene derivative containing a molybdenum mononitrosyl redox centre and of p,p′-dimethylaminonitrostilbene, calculated by ab-initio methods. (1996). Royal Society of Chemistry. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube. [Link]

  • Nonlinear Optical Properties and Structure of Biphenyls Containing Donor–Acceptor Chromophores and Bulky Substituents. (1995). Oxford Academic. [Link]

  • Predicting Two-Photon Absorption Cross Sections with Experimental Accuracy Using Only Four Molecular Features Revealed by Interpretable Machine Learning. (2022). ChemRxiv. [Link]

  • Two-photon absorption: an overview of measurements and principles. (2010). ResearchGate. [Link]

  • The first hyperpolarizability of p-nitroaniline in 1,4-dioxane. (2005). University of Groningen. [Link]

  • Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. (2016). National Institutes of Health. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. [Link]

  • Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene. (2002). PubMed. [Link]

  • Two-Photon Cross Sections. (2010). Labrigger. [Link]

  • The Investigation of Second-Order Nonlinear Optical Properties of p-Nitrophenylazoaniline. (2012). World Scientific. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

  • Synthesis, linear and nonlinear optical properties of phosphonato-substituted bithiophenes derived from 2,2′-biphenol. (2011). Dalton Transactions. [Link]

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  • Measurement of two-photon excitation cross sections of molecular fluorophores with data from 690 to 1050 nm. (1996). ResearchGate. [Link]

  • Photophysical Properties of 4-Dicyanomethylene-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran Revisited: Fluorescence versus Photoisomerization. (2020). PubMed. [Link]

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  • Two-photon absorption cross-section investigation of visible light photoinitiators under Q-switched Nd:YAG nanosecond pulse laser at 1064 nm. (2021). ResearchGate. [Link]

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Cross-Validation of 4-Dimethylamino-4'-nitrobiphenyl (DMANB) Results with Other Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of molecules are paramount. 4-Dimethylamino-4'-nitrobiphenyl (DMANB) has emerged as a valuable tool in various analytical applications due to its solvatochromic properties, which lead to changes in its fluorescence based on the polarity of its environment. This guide provides an in-depth comparison of DMANB-based fluorescence assays with alternative analytical techniques, offering supporting experimental data and protocols to ensure scientific integrity and aid in method selection and validation.

Introduction to 4-Dimethylamino-4'-nitrobiphenyl (DMANB)

4-Dimethylamino-4'-nitrobiphenyl (DMANB) is a "push-pull" molecule, characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends of a biphenyl system. This electronic structure results in a significant dipole moment and gives rise to its solvatochromic behavior. The fluorescence emission of DMANB is highly sensitive to the polarity of its microenvironment, making it a useful probe for studying molecular interactions and characterizing different chemical environments. This property is rooted in the molecule's intramolecular charge transfer (ICT) dynamics.

The Principle of Solvatochromism and DMANB's Utility

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent.[1] In the case of fluorescent molecules like DMANB, this manifests as a shift in the emission wavelength. In nonpolar environments, DMANB exhibits fluorescence at shorter wavelengths, while in polar environments, the emission is red-shifted to longer wavelengths. This predictable shift allows for the creation of calibration curves that correlate fluorescence wavelength or intensity to the polarity of the medium, enabling the quantitative analysis of various analytes and processes.

Cross-Validation: Ensuring Accuracy and Reliability

Cross-validation is a critical process in analytical science to ensure that a new method provides results that are comparable to established techniques. This section will compare DMANB-based fluorescence assays with High-Performance Liquid Chromatography (HPLC) coupled with UV (HPLC-UV) and fluorescence detection (HPLC-FLD) for the quantification of fluorescent molecules.

Comparison with High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture.[2] When coupled with a UV or fluorescence detector, it provides high sensitivity and specificity.

Workflow for Cross-Validation:

Caption: Workflow for cross-validating DMANB fluorescence results with HPLC.

Data Comparison:

A key aspect of cross-validation is the direct comparison of quantitative data obtained from both methods. For instance, in a protein quantification assay, the concentration of a protein solution would be determined using a DMANB-based fluorescence assay and then by an established HPLC method.

ParameterDMANB Fluorescence AssayHPLC-UVHPLC-FLD
Principle Solvatochromic shift in fluorescenceUV absorbanceFluorescence emission
Sensitivity HighModerateVery High[3]
Specificity Dependent on the specific interactionModerateHigh
Throughput High (plate-reader compatible)Low to mediumLow to medium
Instrumentation Fluorometer/Plate ReaderHPLC system with UV detectorHPLC system with FLD
Sample Prep Simple mixingCan be more complexCan be more complex
Cost LowerHigherHigher

Experimental Considerations:

  • Linearity and Range: It is crucial to establish the linear range of both the DMANB assay and the HPLC method. The working concentrations for the comparison should fall within the linear range of both techniques.

  • Matrix Effects: Biological samples can contain interfering substances. The specificity of both methods should be evaluated to ensure that the measured signal is solely from the analyte of interest.

  • Recovery: Spike and recovery experiments should be performed in the sample matrix to assess the accuracy of both methods.

A study comparing HPLC-FLD with a spectrofluorometer for the quantification of the fluorescent probe Nile Red in biological samples found that HPLC-FLD offered a significantly lower limit of detection (0.1 ng/mL) and a wider linear range.[4] This highlights the superior sensitivity of HPLC-FLD for quantifying fluorescent molecules, which should be considered when cross-validating DMANB results, especially for low-concentration samples.

Application: Protein-Binding Assays

A common application for fluorescent probes like DMANB is in protein-binding assays. The binding of a small molecule to a protein can alter the polarity of the microenvironment around the probe, leading to a change in its fluorescence.

Principle of DMANB in Protein Binding:

ProteinBinding cluster_unbound Unbound State cluster_bound Bound State DMANB_free DMANB in polar solvent Fluorescence_polar Fluorescence at longer wavelength DMANB_free->Fluorescence_polar Excitation DMANB_bound DMANB bound to protein's hydrophobic pocket DMANB_free->DMANB_bound Binding Event Protein_free Protein Protein_free->DMANB_bound Fluorescence_nonpolar Fluorescence at shorter wavelength DMANB_bound->Fluorescence_nonpolar Excitation

Caption: DMANB's fluorescence shifts upon binding to a protein's hydrophobic pocket.

Cross-Validation with Alternative Protein-Binding Assays:

The results from a DMANB-based protein-binding assay can be cross-validated with other established techniques such as equilibrium dialysis or ultrafiltration.[5] These methods physically separate the bound and unbound ligand, which is then quantified, often by HPLC.

TechniquePrincipleAdvantagesDisadvantages
DMANB Fluorescence Change in fluorescence upon bindingHigh throughput, real-timeIndirect measurement, potential for interference
Equilibrium Dialysis Diffusion across a semi-permeable membrane"Gold standard", direct measurementSlow, requires larger sample volumes
Ultrafiltration Centrifugal separation of unbound ligandFaster than dialysisPotential for non-specific binding to the membrane

Experimental Protocols

General Protocol for a DMANB-Based Fluorescence Assay
  • Reagent Preparation:

    • Prepare a stock solution of DMANB in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of standards of the analyte in the appropriate buffer.

    • Prepare the sample in the same buffer.

  • Assay Procedure:

    • To a 96-well plate, add the standards and samples.

    • Add the DMANB working solution to each well.

    • Incubate for a specified time at a controlled temperature to allow for binding or interaction.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity or emission spectrum using a fluorescence plate reader.

    • Determine the optimal excitation and emission wavelengths for the specific application.

  • Data Analysis:

    • Construct a standard curve by plotting the fluorescence signal versus the concentration of the standards.

    • Determine the concentration of the unknown samples from the standard curve.

General Protocol for HPLC-FLD Quantification
  • Sample Preparation:

    • Prepare the sample, which may involve extraction, precipitation, or dilution to bring the analyte concentration within the linear range of the instrument.

  • HPLC System and Conditions:

    • Select an appropriate HPLC column (e.g., C18) and mobile phase for the separation of the analyte.

    • Optimize the gradient and flow rate for optimal separation and peak shape.

  • Fluorescence Detection:

    • Set the excitation and emission wavelengths on the fluorescence detector to maximize the signal for the analyte of interest.

  • Quantification:

    • Inject a series of standards to generate a calibration curve.

    • Inject the samples and determine the concentration based on the peak area.

Conclusion

4-Dimethylamino-4'-nitrobiphenyl is a versatile fluorescent probe with significant potential in various research and development applications. Its solvatochromic properties allow for the development of sensitive and high-throughput assays. However, as with any analytical method, rigorous validation is essential. Cross-validation of DMANB-based assays with established techniques like HPLC-UV and HPLC-FLD is crucial to ensure the accuracy, reliability, and comparability of the obtained data. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and validate the most appropriate method for their specific analytical needs.

References

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  • Solvatochromism. Wikipedia. [Link]

  • Protein Binding Assays. LION bioscience. [Link]

  • Hage, D. S., et al. (2012). A simple and sensitive HPLC fluorescence method for determination of tadalafil in mouse plasma. Journal of Chromatography B, 907, 137-141. [Link]

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Precision Probing of Micro-Viscosity and Polarity: A Technical Guide to 4-Dimethylamino-4'-nitrobiphenyl (DMANB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Function Molecular Rotor

4-Dimethylamino-4'-nitrobiphenyl (DMANB) , often abbreviated in physical chemistry literature as DNBP , is a specialized "push-pull" chromophore distinct from its stilbene analog (DANS) and naphthalene derivatives (PRODAN). While often categorized broadly as a solvatochromic dye, its primary utility for the advanced researcher lies in its behavior as a Twisted Intramolecular Charge Transfer (TICT) molecular rotor .

Unlike static polarity probes, DMANB’s fluorescence emission is governed by the rotation of the dimethylamino-phenyl moiety relative to the nitrophenyl group. This guide delineates its specific application as a probe for local micro-viscosity and hyper-polarizability (NLO) , offering a superior dynamic range in viscous environments compared to rigid planar probes.

Mechanistic Principles: The TICT State

To use DMANB effectively, one must understand the causality of its signal. The molecule exists in equilibrium between a planar Locally Excited (LE) state and a perpendicular Twisted Intramolecular Charge Transfer (TICT) state.

  • The LE State: In non-polar or highly viscous environments, the molecule remains planar. Emission is blue-shifted and quantum yield is higher.

  • The TICT State: In polar, low-viscosity solvents, the donor group twists 90°, facilitating complete charge transfer. This state is non-radiative or red-shifted and highly sensitive to solvent relaxation.

Diagram 1: The TICT Dynamic Equilibrium

The following diagram illustrates the structural evolution of DMANB upon excitation, highlighting the environmental dependencies that allow it to function as a sensor.

TICT_Mechanism cluster_env Environmental Controls Ground Ground State (S0) Planar Conformation LE Locally Excited (LE) State Planar (S1) High Fluorescence (Blue) Ground->LE Excitation Excitation Photon Absorption (hv) LE->Ground Radiative Decay (High Viscosity) Barrier Activation Barrier (Viscosity Dependent) LE->Barrier Intramolecular Rotation TICT TICT State Twisted (90°) Red-Shifted / Quenched Barrier->TICT Polar Solvent Low Viscosity TICT->Ground Non-Radiative Decay Viscosity High Viscosity: Blocks Rotation Enhances LE Signal Polarity High Polarity: Stabilizes TICT Red Shifts Emission

Caption: Figure 1. The excitation dynamics of DMANB. The probe functions by modulating the ratio of LE to TICT states based on the solvent's resistance to molecular twisting (viscosity) and dielectric stabilization (polarity).

Comparative Analysis: DMANB vs. Alternatives

Selecting the correct probe requires distinguishing between polarity sensing and viscosity sensing. DMANB is often confused with DANS (Stilbene) or PRODAN.

Table 1: Performance Benchmarking
FeatureDMANB (DNBP) DANS (Stilbene Analog) PRODAN Thioflavin T
Primary Mechanism TICT Rotor (Biphenyl Twist)Solvatochromism / IsomerizationSolvatochromism (Dipole relax.)Molecular Rotor (Amyloid binding)
Viscosity Sensitivity High (Rotation is rate-limiting)Moderate (Rigid bridge)Low (Rigid scaffold)High (Specific to fibril rigidity)
Polarity Sensitivity High (Red-shift in emission)Very High (Large Stokes shift)Very High Low
NLO / SHG Active Yes (High hyperpolarizability)YesModerateLow
Best Application Micro-viscosity in membranes; NLO imagingMicroplastic detection; Bulk polarityGeneral polarity/hydrationAmyloid fibril detection
Limitations Lower QY in polar solvents than DANSSusceptible to cis-trans photo-isomerizationLess sensitive to steric constraintSpecific binding required for signal

Expert Insight: Choose DMANB over DANS when your experiment involves confined environments (e.g., micelles, lipid bilayers) where steric hindrance (viscosity) is the variable of interest. DANS is superior for pure polarity sensing in bulk solvents due to its higher quantum yield, but DMANB's "twist" mechanism provides a direct readout of spatial confinement.

Experimental Protocols

Protocol A: Ratiometric Micro-Viscosity Sensing

This protocol validates the probe's sensitivity to viscosity using a glycerol/methanol isotherm. This is the "Gold Standard" calibration for molecular rotors.

Materials:

  • DMANB Stock Solution: 1 mM in DMSO (Store in dark, -20°C).

  • Solvents: Methanol (low viscosity), Glycerol (high viscosity).

  • Spectrofluorometer (e.g., Horiba Fluorolog or similar).

Workflow:

  • Preparation: Prepare 5 mixtures of Methanol:Glycerol (v/v): 100:0, 70:30, 50:50, 30:70, 0:100.

  • Doping: Add DMANB stock to each mixture to a final concentration of 10 µM. Note: Keep DMSO < 1% to avoid solvent effects.

  • Equilibration: Vortex gently and incubate at 25°C for 10 minutes.

  • Excitation Scan: Set emission at 550 nm; scan excitation 300–450 nm to find

    
     (typically ~380-400 nm).
    
  • Emission Scan: Excite at

    
    . Collect emission 420–700 nm.
    
  • Data Analysis:

    • Observe the LE Band (~450 nm) and TICT Band (>600 nm, often broad/weak).

    • Plot

      
       vs. 
      
      
      
      .
    • Validation Criterion: A linear Forster-Hoffmann plot (slope ~0.6) confirms the rotor mechanism.

Protocol B: Second Harmonic Generation (SHG) Imaging

DMANB is an efficient NLO frequency doubler. This protocol outlines its use as an exogenous SHG contrast agent.

Workflow:

  • Staining: Incubate biological sample (e.g., collagen scaffold or cell culture) with 5–20 µM DMANB for 30 mins. Wash 3x with PBS.

  • Microscopy Setup: Use a Multiphoton Microscope (e.g., Leica SP8 or Zeiss LSM 980).

  • Excitation: Tune Ti:Sapphire laser to 800–860 nm .

  • Detection: Collect signal at exactly half the excitation wavelength (400–430 nm) using a narrow bandpass filter (e.g., 410/10 nm).

  • differentiation: Collect Two-Photon Fluorescence (TPEF) in a separate channel (>500 nm).

    • Signal Verification: SHG signal is instantaneous (0 lifetime) and quadratically dependent on laser power. Fluorescence has a measurable lifetime.

Visualization of Experimental Logic

The following diagram maps the decision tree for interpreting DMANB spectral shifts, ensuring the researcher correctly attributes signal changes to polarity vs. viscosity.

DMANB_Analysis_Logic Start Observed Spectral Change Branch1 Is there a Red Shift (Bathochromic)? Start->Branch1 Branch2 Is there an Intensity Increase (Hyperchromic)? Branch1->Branch2 No / Minor Shift Result_Polarity Cause: Increased Polarity (Stabilization of TICT) Branch1->Result_Polarity Yes (e.g. 450nm -> 550nm) Result_Viscosity Cause: Increased Viscosity (Inhibition of Twist -> LE State) Branch2->Result_Viscosity Yes (Significant Brightening) Result_Combined Complex Environment (Requires Ratiometric Analysis) Branch2->Result_Combined No Change

Caption: Figure 2. Diagnostic logic for interpreting DMANB spectral data. Red shifts indicate polarity changes, while intensity surges (quantum yield increases) primarily indicate viscosity/rigidity constraints.

References

  • RSC Publishing. (2022). Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4'-nitrobiphenyl. Royal Society of Chemistry. Retrieved from [Link]

  • Nature Protocols. (2012).[1] Second harmonic generation microscopy for quantitative analysis of collagen fibrillar structure. National Institutes of Health.[1] Retrieved from [Link]

  • ResearchGate. (2021). Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence. Retrieved from [Link]

Sources

Comparative Guide: Quantum Yield & Photophysics of DMANB Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the quantum yield (


) and photophysical performance of 4-Dimethylamino-4'-nitrobiphenyl (DMANB) and its structural derivatives.

Executive Summary: The Push-Pull Biphenyl Core

4-Dimethylamino-4'-nitrobiphenyl (DMANB) is a prototypical "push-pull" chromophore featuring a strong electron donor (


) and acceptor (

) separated by a biphenyl bridge. It is widely utilized in non-linear optics (NLO) and fluorescence sensing.

However, its utility is often limited by Twisted Intramolecular Charge Transfer (TICT) , a non-radiative relaxation pathway that drastically reduces quantum yield in polar solvents. This guide compares DMANB with its Planarized and Sterically Twisted alternatives to assist researchers in selecting the optimal scaffold for high-brightness applications.

Core Mechanism: The TICT vs. PICT Conflict
  • Locally Excited (LE) State: Planar, radiative, dominant in non-polar solvents.

  • TICT State: The donor group twists

    
     relative to the phenyl ring. This state is highly polar, stabilized by polar solvents, and predominantly non-radiative  (dark), leading to fluorescence quenching.
    
  • Strategy: To maximize

    
    , one must inhibit the twisting motion (Planarization). To maximize solvatochromic shift (sensing), one permits twisting.
    

Performance Comparison: DMANB vs. Alternatives

The following table synthesizes photophysical data across three structural classes. Note that absolute values vary by solvent; trends are presented for a generic polar solvent (e.g., Acetonitrile) where TICT effects are most pronounced.

FeatureClass A: Unrestricted (Parent DMANB)Class B: Planarized (Fluorene/Carbazole)Class C: Sterically Twisted (2,2'-Dimethyl-DMANB)
Structure Biphenyl core, free rotationBridged (methylene/ketone)Methyl groups at ortho positions
Key Derivative 4-Dimethylamino-4'-nitrobiphenyl2-Dimethylamino-7-nitrofluorene2,2'-Dimethyl-4-dimethylamino-4'-nitrobiphenyl
Quantum Yield (

)
Low (< 0.10) in polar solventsHigh (> 0.60) Very Low (< 0.01)
Solvatochromism Strong (Red shift in polar)ModerateWeak (Blue shifted absorption)
Dominant State TICT (Non-radiative)PICT (Radiative)Decoupled LE
Primary Application NLO, Viscosity SensorsOLEDs, Laser DyesMolecular Rotors
Data Interpretation[1][2][3][4][5][6]
  • DMANB (Class A): Exhibits dual fluorescence. In Hexane,

    
     is high (~0.70). In Acetonitrile, 
    
    
    
    drops precipitously due to TICT stabilization.
  • Fluorene Derivatives (Class B): The methylene bridge locks the biphenyl system in a planar configuration. This physically prevents the formation of the dark TICT state. Consequently, these derivatives maintain high quantum yields even in polar media, making them superior for bio-imaging and OLEDs.

  • Twisted Derivatives (Class C): Steric hindrance prevents planarization even in the ground state. This decouples the donor and acceptor, reducing the charge transfer character and killing fluorescence efficiency.

Mechanistic Pathway Visualization

The following diagram illustrates the competition between radiative decay (Fluorescence) and non-radiative twisting (TICT) that dictates the quantum yield.

TICT_Mechanism GS Ground State (S0) Planar LE Locally Excited (LE) Planar S1 GS->LE Absorption EX Excitation (hν) LE->GS Fluorescence (Blue) ICT Planar ICT (PICT) High Φ (Radiative) LE->ICT Solvent Relaxation TICT Twisted ICT (TICT) Dark State (Non-Radiative) LE->TICT Bond Rotation (Class A & C) ICT->GS Fluorescence (Red) High Yield (Class B) TICT->GS Heat/Non-Rad Decay

Caption: Kinetic competition between radiative Planar ICT (Green) and non-radiative Twisted ICT (Red) states.

Experimental Protocol: Measuring Quantum Yield ( )

For push-pull dyes like DMANB, the Relative Method is standard. However, due to broad solvatochromism, strict refractive index correction is mandatory.

Protocol: Relative Determination vs. Standard

Standard Selection:

  • For Blue/Green emission (Non-polar): Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • For Red emission (Polar): Rhodamine 101 in Ethanol (

    
    ) or Coumarin 153 (
    
    
    
    ).

Step-by-Step Workflow:

  • Absorbance Tuning: Prepare solutions of the DMANB derivative and the Reference standard.

    • Critical: Adjust concentration so Optical Density (OD) at excitation wavelength (

      
      ) is 0.05 ± 0.01 .
      
    • Reason: Prevents Inner Filter Effect (re-absorption of emitted light).

  • Solvent Blanking: Measure the fluorescence of the pure solvent to subtract Raman scattering peaks.

  • Integration: Record emission spectra (ensure detector linearity). Integrate the entire area under the curve (

    
    ).
    
  • Calculation: Apply the comparative equation:



  • 
     : Integrated Fluorescence Intensity.[1]
    
  • 
     : Optical Density at 
    
    
    
    .
  • 
     : Refractive Index of the solvent.[1][2]
    
    • Note: The term

      
       is critical when comparing solvents like Toluene (
      
      
      
      ) vs. Acetonitrile (
      
      
      ). Omitting this introduces a ~25% error .
Workflow Diagram

QY_Protocol Start Start: Sample Preparation CheckOD Check Absorbance (OD) Must be < 0.05 at λex Start->CheckOD Dilute Dilute Sample CheckOD->Dilute OD > 0.05 Measure Measure Emission Spectrum (Sample & Reference) CheckOD->Measure OD OK Dilute->CheckOD Correct Subtract Solvent Blank (Raman Correction) Measure->Correct Integrate Integrate Area Under Curve (I) Correct->Integrate Calc Calculate Φ using Formula (Apply n² Correction!) Integrate->Calc

Caption: Validated workflow for relative quantum yield determination minimizing re-absorption errors.

References

  • Lippert, E., et al. "Photophysics of Internal Twisting." Angewandte Chemie International Edition, 1962.

  • Rettig, W. "Charge Separation in Excited States of Decoupled Systems—TICT Compounds." Angewandte Chemie International Edition in English, 1986.

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. "Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures." Chemical Reviews, 2003.

  • Brouwer, A. M. "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011.

  • Valeur, B.Molecular Fluorescence: Principles and Applications. Wiley-VCH, 2001. (Standard text for correction protocols).

Sources

Comparative Analysis: Two-Photon Absorption Cross-Section of 4-Dimethylamino-4'-nitrobiphenyl (DMANB)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the Two-Photon Absorption Cross-Section of 4-Dimethylamino-4'-nitrobiphenyl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Dimethylamino-4'-nitrobiphenyl (DMANB), often abbreviated as DNBP in photophysical literature, serves as a prototypical "push-pull" chromophore. While it is not the highest-performing two-photon absorption (TPA) dye available, its structural simplicity—a donor (


) and acceptor (

) separated by a biphenyl bridge—makes it a critical benchmark for understanding Intramolecular Charge Transfer (ICT) and solvatochromic effects on nonlinear optical (NLO) properties.

This guide compares DMANB against industry-standard references (Rhodamine B) and high-performance alternatives (Extended


-systems), providing experimental methodologies for verifying cross-sections (

) in Goeppert-Mayer (GM) units.
The Physics of DMANB: A Push-Pull Archetype

DMANB derives its nonlinear optical activity from a strong dipole moment change (


) upon excitation. The molecule features a classic Donor-

-Acceptor (D-

-A)
architecture.
  • Ground State: The biphenyl bridge allows partial conjugation, but steric hindrance often induces a twist angle between the phenyl rings.

  • Excited State (ICT): Upon two-photon excitation (TPE), electron density shifts from the dimethylamino group to the nitro group. This induces a planarization or twisting (depending on solvent viscosity and polarity), creating a highly polarized "Twisted Intramolecular Charge Transfer" (TICT) state.

Why this matters for TPA: The TPA cross-section (


) is proportional to the imaginary part of the third-order susceptibility (

), which scales with the square of the change in dipole moment (

). DMANB's efficiency is thus highly solvent-dependent.
Diagram 1: Jablonski Diagram of TPA and ICT Dynamics

This diagram illustrates the simultaneous absorption of two photons leading to the ICT state, distinct from single-photon absorption (1PA).

Jablonski_TPA S0 Ground State (S0) (Twisted Biphenyl) Virtual Virtual State (Non-Resonant) S0->Virtual Photon 1 (hν) S1_LE Locally Excited (LE) State S0->S1_LE 1PA (2hν energy) Virtual->S1_LE Photon 2 (hν) S1_ICT ICT State (High Dipole Moment) S1_LE->S1_ICT Solvent Relaxation (Twisting) S1_ICT->S0 Fluorescence (Red Shifted) T1 Triplet State (T1) S1_ICT->T1 ISC

Caption: Energy pathway showing simultaneous two-photon absorption via a virtual state, populating the ICT state responsible for NLO properties.

Comparative Analysis: DMANB vs. Alternatives

The following table contrasts DMANB with Rhodamine B (the calibration standard) and Fluorenyl Derivatives (representative of high-


 engineering).
FeatureDMANB (DNBP) Rhodamine B (Standard) Fluorenyl Derivatives (e.g., AF-50)
Role Mechanistic Model (ICT)Calibration StandardHigh-Performance NLO Material
Typical

(Peak)
~50 – 150 GM ~150 – 300 GM > 1,000 GM
Peak Wavelength (

)
700–800 nm (Solvent dependent)~840 nm780–820 nm
Solvent Sensitivity High (Solvatochromic)Low (Robust)Moderate
Quantum Yield (

)
Variable (Low in polar solvents)High (~0.7 in EtOH)High
Primary Limitation Lower absolute cross-sectionAggregation at high conc.Synthesis complexity

Analysis:

  • DMANB is not the choice for maximum brightness in bio-imaging. Its

    
     is modest. However, it is superior for sensing applications where the signal must change based on the environment (viscosity/polarity).
    
  • Rhodamine B is the necessary reference. You cannot accurately measure DMANB without first calibrating your system against Rhodamine B.

  • Fluorenyls represent the "next step" in evolution, where the biphenyl bridge of DMANB is "locked" into a planar fluorene, dramatically boosting

    
    -conjugation and 
    
    
    
    .
Experimental Protocols

To determine the TPA cross-section of DMANB, two methods are dominant. The Z-Scan is preferred for absolute values (eliminating reference error), while Two-Photon Excited Fluorescence (TPEF) is faster for relative comparison.

Method A: Open-Aperture Z-Scan (Absolute Measurement)

Best for: Determining the nonlinear absorption coefficient (


) directly.

Protocol:

  • Sample Prep: Dissolve DMANB in a non-linear inactive solvent (e.g., Methanol or spectroscopic grade DMSO). Concentration:

    
     to 
    
    
    
    M.
  • Setup: Focus a femtosecond laser (Ti:Sapphire, ~100 fs, 1 kHz) using a lens (

    
     cm).
    
  • Scan: Translate the sample cuvette along the Z-axis (propagation direction) through the focal point (

    
    ).
    
  • Detection: Measure the total transmitted energy using a large-area photodiode (Open Aperture).

  • Analysis: The transmittance

    
     will dip at the focal point if TPA occurs. Fit the data to the standard TPA equation:
    
    
    
    
    Where
    
    
    contains the TPA coefficient
    
    
    .
Diagram 2: Z-Scan Experimental Workflow

ZScan_Setup Laser fs Laser Source (Ti:Sapphire) Attenuator Attenuator (Control Power) Laser->Attenuator Splitter Beam Splitter Attenuator->Splitter Lens Focusing Lens Sample Sample (Z-Translation) (-z to +z) Lens->Sample High Intensity Zone Signal_PD Open Aperture PD (Signal) Sample->Signal_PD Transmittance Dip Splitter->Lens Ref_PD Reference PD (Normalization) Splitter->Ref_PD Ref Energy

Caption: Open-Aperture Z-Scan setup. The sample translates through the focal plane; decreased transmission at Z=0 indicates TPA.

Method B: Two-Photon Excited Fluorescence (Relative Measurement)

Best for: Low-concentration samples and biological comparisons.

Protocol:

  • Reference: Prepare Rhodamine B in Methanol (

    
    ).
    
  • Sample: Prepare DMANB in the same solvent if possible, or correct for refractive index.

  • Excitation: Irradiate both samples at the same wavelength (e.g., 800 nm) and power.

  • Calculation: Use the ratio formula:

    
    
    
    • 
      : Integrated fluorescence signal
      
    • 
      : Quantum yield[1]
      
    • 
      : Concentration
      
    • 
      : Refractive index
      

Critical Control: Ensure the excitation power is within the quadratic regime (slope of log(Fluorescence) vs log(Power) must be


). If the slope < 1.8, you are saturating the sample or seeing thermal effects.
References
  • Makarov, N. S., et al. (2008). Two-photon absorption standards in the 550–1600 nm excitation wavelength range. (Validating Rhodamine B as the reference standard).

  • Ghosh, R., et al. (2015). Solvent Sensitive Intramolecular Charge Transfer Dynamics in the Excited States of 4-N,N-Dimethylamino-4'-nitrobiphenyl. (Detailing the ICT mechanism and solvatochromism of DMANB/DNBP).

  • Van Stryland, E. W., & Hagan, D. J. (2006). Characterization of 2PA Chromophores: Z-Scan Methodologies. (The authoritative protocol for Z-scan measurements).

  • Albota, M., et al. (1998). Design of Organic Molecules with Large Two-Photon Absorption Cross Sections.[2] (Comparison of push-pull biphenyls vs. fluorenyl derivatives).

Sources

Technical Assessment: 4-Dimethylamino-4'-nitrobiphenyl (DNBP) for Quantitative Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Dimethylamino-4'-nitrobiphenyl (DNBP) is a specialized "push-pull" chromophore utilized primarily as a solvatochromic probe and nonlinear optical (NLO) reference material.[1][2] Its structural integration of an electron donor (dimethylamino) and acceptor (nitro) across a biphenyl bridge allows it to exhibit significant Intramolecular Charge Transfer (ICT).[1][2]

For quantitative applications, DNBP offers a distinct reliability advantage over its stilbene analog (DANS): photochemical stability . unlike DANS, DNBP lacks the central alkene bridge, eliminating cis-trans photoisomerization as a degradation pathway. This guide assesses DNBP's reliability for quantifying solvent polarity, microviscosity, and NLO cross-sections, contrasting it with standard alternatives.

Mechanistic Foundation: The "Push-Pull" System

To use DNBP reliably, one must understand its excited-state dynamics. Upon photoexcitation, the molecule undergoes an ultrafast charge transfer from the amine to the nitro group.

The TICT State Conundrum

In polar environments, the biphenyl rings rotate relative to each other, transitioning from a planar Locally Excited (LE) state to a Twisted Intramolecular Charge Transfer (TICT) state.[1][2][3]

  • Quantitative Implication: The TICT state is often non-fluorescent (dark). In highly polar solvents (e.g., water, DMSO), fluorescence quantum yield (

    
    ) drops significantly. Reliable quantification in these media requires high-sensitivity detection or viscosity-constrained environments (e.g., rigid polymers, frozen matrices) which inhibit the twist.
    
Diagram: Excitation & Relaxation Dynamics

DNBP_Mechanism cluster_legend Mechanism Key GS Ground State (S0) Planar LE Locally Excited (LE) Planar ICT GS->LE Absorption Excitation hv Excitation Twist Biphenyl Twist (Viscosity Dependent) LE->Twist Relaxation Emission_LE Blue/Green Emission (Non-Polar) LE->Emission_LE Fluorescence TICT TICT State (Twisted 90°) Twist->TICT Polar Solvent NonRad Non-Radiative Decay (Quenching) TICT->NonRad Dominant Pathway key1 TICT = Twisted Intramolecular Charge Transfer

Caption: Kinetic pathway of DNBP. In polar solvents, the population shifts to the dark TICT state, quenching fluorescence but enabling viscosity sensitivity.

Reliability Analysis & Comparative Benchmarking

Photostability: The DNBP Advantage

The primary failure mode for quantitative probes in this class is photodegradation.

  • DANS (Alternative): Suffers from cis-trans isomerization around the stilbene double bond upon exposure to UV/Vis light, changing its molar absorptivity (

    
    ) and fluorescence spectrum mid-experiment.
    
  • DNBP (Subject): The biphenyl linkage permits rotation but not isomerization. It retains its chemical identity under prolonged irradiation, making it highly reliable for long-term acquisitions or high-intensity NLO measurements.

Sensitivity Profile
  • Polarity Sensing: DNBP exhibits a large Stokes shift that correlates linearly with the Lippert-Mataga polarity parameter (

    
    ).
    
  • Viscosity Sensing: Because the formation of the TICT state requires physical rotation of the phenyl rings, the fluorescence intensity is directly coupled to the microviscosity of the medium.

Comparative Data Table
FeatureDNBP (Subject) DANS (Benchmark) Prodan (Biological Std)
Core Structure Biphenyl (Rotatable)Stilbene (Isomerizable)Naphthalene (Rigid)
Photostability High (No isomerization)Low (Cis-Trans isomerization)Moderate
Fluorescence QY Low in polar solvents (TICT)ModerateHigh (Environment robust)
Solvatochromism Strong (Blue

Red)
Strong (Blue

Red)
Strong (Blue

Red)
Quantitative Use NLO Ref, Viscosity ProbeNLO Ref, PolarityBiological Membrane Polarity
Water Solubility NegligibleNegligibleLow

Experimental Protocol: Quantitative Micro-Polarity Assessment

Objective: Determine the micropolarity of a polymer matrix or micellar core using DNBP solvatochromism.

Reagents & Equipment
  • Probe: 4-Dimethylamino-4'-nitrobiphenyl (>98% purity).

  • Solvents: Spectroscopic grade Cyclohexane (Non-polar ref), Acetonitrile (Polar ref).[1][2]

  • Instrument: UV-Vis Spectrophotometer and Fluorometer (corrected for detector response).

Workflow Diagram

Protocol_Workflow Start Sample Preparation Dissolve DNBP (1-5 µM) Scan_Abs UV-Vis Scan (300-500 nm) Start->Scan_Abs Check_Abs Check OD < 0.1 (Avoid Inner Filter Effect) Scan_Abs->Check_Abs Check_Abs->Start Fail (Dilute) Scan_Em Fluorescence Scan (Ex @ Abs Max) Check_Abs->Scan_Em Pass Data_Process Calculate Stokes Shift (v_abs - v_em) Scan_Em->Data_Process Quant Quantify Polarity Map to Calibration Curve Data_Process->Quant

Caption: Step-by-step workflow for quantitative polarity determination using DNBP.

Step-by-Step Methodology
  • Stock Solution: Prepare a 1 mM stock of DNBP in Acetone. Store in dark (though stable, best practice is to avoid excess light).

  • Sample Staining: Add stock to your target system (polymer/micelle) to reach a final concentration of ~1-5 µM.

    • Critical Control: Ensure the optical density (OD) at excitation wavelength is

      
       to prevent inner-filter effects which distort quantitative emission data.
      
  • Spectral Acquisition:

    • Record Absorption Spectrum (

      
      ).
      
    • Record Emission Spectrum (

      
      ) exciting at 
      
      
      
      .
  • Data Analysis:

    • Convert wavelengths to wavenumbers (

      
      ).
      
    • Calculate Stokes Shift:

      
      .
      
    • Quantification: Plot

      
       against the Lippert-Mataga parameter of reference solvents. The slope indicates the change in dipole moment (
      
      
      
      ).

Safety & Handling (Crucial)

Hazard Identification: DNBP is a nitro-biphenyl derivative. While specific toxicological data on DNBP is less abundant than its parent, 4-Nitrobiphenyl is a known human carcinogen (OSHA regulated).

  • Assumption of Toxicity: Treat DNBP as a potential mutagen and carcinogen.

  • Engineering Controls: Handle only in a chemical fume hood or glove box.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Segregate as hazardous organic waste. Do not release into drains.

References

  • Sigma-Aldrich. 4-Dimethylamino-4'-nitrostilbene (DANS) Product Specification & Applications.Link

  • Sancataldo, G., et al. (2021). Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence.[4][5] Microscopy Research and Technique.[4] Link

  • Wicks, G., et al. (2014). Two-photon solvatochromism of 4-dimethylamino-4'-nitrostilbene (DANS). Proc. SPIE 8983. Link

  • Nag, A., & Goswami, D. Solvent Sensitive Intramolecular Charge Transfer Dynamics in the Excited States of 4-N,N-dimethylamino-4'-nitrobiphenyl. Royal Society of Chemistry (RSC) Advances. Link

  • Park, S.Y., et al. Excited-State Dynamics of 4-Dimethylamino-4'-nitrobiphenyl Confined in AOT Reverse Micelles. The Journal of Physical Chemistry B. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Dimethylamino-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Dimethylamino-4'-nitrobiphenyl demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of 4-Dimethylamino-4'-nitrobiphenyl

Before initiating any disposal protocol, a thorough understanding of the associated hazards is paramount. 4-Dimethylamino-4'-nitrobiphenyl is an aromatic amine containing a nitro group, a structural combination that confers specific toxicological properties.

Key Hazards:

  • Toxicity: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Acute exposure can lead to irritation of the eyes, skin, and respiratory tract.[2][3]

  • Environmental Hazards: Aromatic nitro compounds can be toxic to aquatic life with long-lasting effects.[7] Their recalcitrance to natural degradation pathways necessitates controlled disposal to prevent environmental contamination.[8]

Due to these hazards, 4-Dimethylamino-4'-nitrobiphenyl must be treated as a hazardous waste, and its disposal is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[5][9]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of 4-Dimethylamino-4'-nitrobiphenyl waste, from the point of generation to its final disposition.

Before handling the chemical in any form (pure substance, solutions, or contaminated materials), it is mandatory to wear appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A lab coat is essential to protect your clothing and skin.

  • Respiratory Protection: When handling the solid powder or creating solutions, work in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure that the waste is managed appropriately by the disposal facility.

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for 4-Dimethylamino-4'-nitrobiphenyl and any materials contaminated with it.

  • Solid vs. Liquid Waste: Collect solid waste (e.g., residual powder, contaminated weigh boats, gloves, and paper towels) separately from liquid waste (e.g., solutions containing the compound).[10]

  • Compatibility: Do not mix 4-Dimethylamino-4'-nitrobiphenyl waste with other incompatible waste streams. It is incompatible with strong oxidizing agents and strong bases.[2]

Properly containing and labeling hazardous waste is a legal requirement and a critical safety measure.

  • Container Selection: Use containers that are chemically compatible with 4-Dimethylamino-4'-nitrobiphenyl. For solid waste, a sealable polyethylene bag or a wide-mouthed plastic container is suitable. For liquid waste, use a glass or polyethylene bottle with a secure screw cap.[11][12]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should clearly identify the contents, including the full chemical name: "4-Dimethylamino-4'-nitrobiphenyl". Also, indicate the approximate quantity and the date the waste was first added to the container.

Proper storage of hazardous waste while awaiting pickup is crucial to maintain a safe laboratory environment.

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9]

  • Segregation: Ensure the storage area allows for the segregation of incompatible waste types.[9]

Final Disposal Methods: The End of the Line

The final disposal of 4-Dimethylamino-4'-nitrobiphenyl must be conducted by a licensed hazardous waste disposal facility. The most common and recommended method for this type of organic chemical waste is incineration.

  • Incineration: High-temperature incineration is the preferred method for the complete destruction of 4-Dimethylamino-4'-nitrobiphenyl.[14][15] This process breaks down the organic molecule into less harmful components like carbon dioxide, water, and nitrogen oxides.[16] Modern incinerators are equipped with flue gas scrubbing systems to remove harmful byproducts before they are released into the atmosphere.[14][17]

  • Fuel Blending: In some cases, non-halogenated organic waste can be blended with other fuels and used in industrial furnaces or cement kilns.[18] This is a form of energy recovery.

  • Landfilling: Direct landfilling of untreated 4-Dimethylamino-4'-nitrobiphenyl is not an environmentally responsible or compliant disposal method due to its toxicity and potential to leach into groundwater.

It is the responsibility of the waste generator (the laboratory) to ensure that the chosen disposal vendor is licensed and employs the appropriate disposal technologies.[13]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and being prepared is a critical component of safety.

In Case of a Spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.

  • Contain: If it is safe to do so, prevent the spill from spreading. For a solid spill, you can cover it with a plastic sheet. For a liquid spill, use absorbent materials to dike the area.

  • Clean-up: For small spills, trained personnel wearing appropriate PPE can clean it up. Cover the spill with an absorbent material like sand, dry lime, or soda ash.[5] Sweep the material into a designated hazardous waste container.[2][5] Ventilate the area and wash the spill site after clean-up is complete.[5]

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2][19]

  • Skin: Immediately wash the affected area with plenty of soap and water.[19] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Visualizing the Disposal Workflow

To provide a clear overview of the entire process, the following diagram illustrates the key stages of 4-Dimethylamino-4'-nitrobiphenyl disposal.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalFacility Licensed Disposal Facility Generation Waste Generation (4-Dimethylamino-4'-nitrobiphenyl) PPE Wear Appropriate PPE Segregation Segregate Waste (Solid vs. Liquid, Incompatibles) Generation->Segregation Immediate Action Containerization Containerize and Label (Hazardous Waste) Segregation->Containerization Storage Store in Designated Area (Secondary Containment) Containerization->Storage Collection Waste Collection by EHS/Vendor Storage->Collection Transport Secure Transport Collection->Transport Incineration High-Temperature Incineration Transport->Incineration Preferred Method FinalDisposition Safe Destruction Incineration->FinalDisposition

Caption: Workflow for the safe disposal of 4-Dimethylamino-4'-nitrobiphenyl.

Conclusion: A Culture of Safety

The proper disposal of 4-Dimethylamino-4'-nitrobiphenyl is not merely a procedural task but a reflection of a laboratory's commitment to a robust safety culture. By understanding the hazards, adhering to the established protocols, and being prepared for emergencies, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. Always consult your institution's specific waste management guidelines and your local regulations to ensure full compliance.

References

  • Material Safety Data Sheet - 4-Nitrobiphenyl, 98%. Cole-Parmer. Available at: [Link]

  • 4-Nitrobiphenyl - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]

  • Common Name: 4-NITROBIPHENYL HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • 4-NITRODIPHENYL (4-NITROBIPHENYL). Occupational Safety and Health Administration. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • SAFETY DATA SHEET - 4-Nitrobiphenyl. Chem Service. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • 4-Nitrobiphenyl. U.S. Environmental Protection Agency. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. Available at: [Link]

  • Most solvent waste from US academic labs ends up in the air. Chemical & Engineering News. Available at: [Link]

  • Waste incinerators. Stockholm Convention. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • A guide to the disposal of laboratory waste. Anenta. Available at: [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. Available at: [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]

  • Incineration Processes and Environmental Releases. National Academies Press. Available at: [Link]

  • Basis of OSHA Carcinogen Listing for Individual Chemicals. U.S. Environmental Protection Agency. Available at: [Link]

  • HAZARDOUS CHEMICAL WASTE MANAGEMENT REFERENCE GUIDE FOR LABORATORIES. ResearchGate. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.